3-(Dimethylamino)propanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6(2)4-3-5-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZKLTJTSQMAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338149 | |
| Record name | 3-(dimethylamino)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70058-23-0 | |
| Record name | 3-(Dimethylamino)propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70058-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(dimethylamino)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Dimethylamino)propanal
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-(Dimethylamino)propanal is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure, incorporating both a reactive aldehyde and a nucleophilic tertiary amine, renders it a versatile building block for the construction of a variety of molecular architectures, particularly nitrogen-containing heterocycles. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and applications, with a focus on providing practical insights for professionals in research and drug development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₅H₁₁NO, possesses a simple yet reactive structure. The molecule consists of a three-carbon chain with a terminal aldehyde group and a dimethylamino group at the C-3 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO | |
| Molecular Weight | 101.15 g/mol | |
| Boiling Point | 124.0 ± 23.0 °C at 760 mmHg | Smolecule |
| Density | 0.9 ± 0.1 g/cm³ | Smolecule |
| Flash Point | 31.6 ± 12.0 °C | Smolecule |
| LogP | 0.00 | Smolecule |
The presence of both a hydrogen bond acceptor (the nitrogen atom and the carbonyl oxygen) and the potential for the aldehyde group to be reduced to a hydrogen bond donor (an alcohol) influences its solubility and interaction with biological systems. The tertiary amine group imparts basic properties to the molecule.
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the Mannich reaction . This versatile three-component condensation reaction involves an active hydrogen compound (in this case, an enolizable aldehyde), formaldehyde, and a secondary amine (dimethylamine).
The Mannich Reaction: Mechanism and Rationale
The Mannich reaction proceeds through the formation of an Eschenmoser's salt precursor, a dimethylaminomethyl cation, which then reacts with the enol or enolate of an aldehyde. In the synthesis of this compound, acetaldehyde can theoretically be used as the active hydrogen component.
Mechanism Outline:
-
Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine to form a relatively stable iminium ion.
-
Enolization: The active hydrogen compound (e.g., acetaldehyde) enolizes in the presence of an acid or base catalyst.
-
Nucleophilic Attack: The enol attacks the iminium ion, forming the Mannich base, this compound.
A patent for a related compound, 3-dimethylamino-2,2-dimethylpropanal, describes a process using isobutyraldehyde, formaldehyde, and dimethylamine, highlighting the industrial applicability of this reaction type for producing aminoaldehydes.[1]
Caption: Generalized mechanism of the Mannich reaction for the synthesis of this compound.
Experimental Protocol: A Generalized Approach
Materials:
-
Acetaldehyde (or a suitable precursor)
-
Paraformaldehyde (as a source of formaldehyde)
-
Dimethylamine hydrochloride
-
Solvent (e.g., ethanol, isopropanol)
-
Acid catalyst (e.g., hydrochloric acid)
Procedure:
-
Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with dimethylamine hydrochloride and paraformaldehyde in a suitable solvent.
-
Addition of Aldehyde: Acetaldehyde is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction: The mixture is heated under reflux for a specified period to drive the reaction to completion.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve extraction and purification.
-
Purification: The crude product is purified by distillation under reduced pressure or by column chromatography.
Note: The specific reaction conditions, such as temperature, reaction time, and stoichiometry of the reactants, would need to be optimized for maximum yield and purity.
Spectroscopic Characterization
Definitive spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not prominently available in the public domain. The data often found is for its reduction product, 3-(Dimethylamino)-1-propanol. However, based on the structure of this compound, the expected spectral features can be predicted.
Expected ¹H NMR (Proton NMR) Signals:
-
A singlet for the six protons of the two methyl groups on the nitrogen atom.
-
Two triplets for the two methylene groups (-CH₂-) in the propyl chain.
-
A triplet or a more complex multiplet for the aldehydic proton (-CHO).
Expected ¹³C NMR (Carbon NMR) Signals:
-
A signal for the carbon atoms of the methyl groups.
-
Signals for the two methylene carbons.
-
A downfield signal for the carbonyl carbon of the aldehyde group.
Expected IR (Infrared) Spectroscopy Bands:
-
A strong characteristic absorption band for the C=O stretching of the aldehyde group, typically in the region of 1720-1740 cm⁻¹.
-
C-H stretching vibrations for the alkyl and aldehyde C-H bonds.
-
C-N stretching vibrations.
Chemical Reactivity and Applications in Synthesis
The bifunctional nature of this compound makes it a valuable and versatile intermediate in organic synthesis. It can undergo reactions at both the aldehyde and the tertiary amine functionalities.
Caption: Reactivity map of this compound showcasing reactions at its aldehyde and amine functionalities.
Precursor to Bioactive Molecules and Heterocycles
This compound serves as a key starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals. For instance, it can be utilized in the synthesis of pyridines and quinolines.[2] The aldehyde functionality can participate in condensation reactions, while the amino group can act as a nucleophile or be transformed into a leaving group.
The related compound, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is a crucial intermediate in the synthesis of the antidepressant duloxetine, highlighting the importance of this chemical scaffold in drug development.[3][4] While not a direct application of the propanal itself, it underscores the value of the 3-(dimethylamino)propyl moiety in medicinal chemistry.
Role in Named Reactions
Beyond the Mannich reaction for its synthesis, this compound is a suitable substrate for various other named reactions, such as:
-
Doebner-von Miller reaction: For the synthesis of quinolines.
-
Skraup synthesis: A variation for quinoline synthesis.
Handling, Storage, and Safety
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific safety data may be limited, but compounds of this class can be irritants. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a valuable and reactive bifunctional molecule with significant potential in organic synthesis, particularly in the construction of complex nitrogen-containing compounds and as a precursor for pharmaceutically relevant scaffolds. While detailed, publicly available research specifically on this compound is somewhat limited, its chemical properties can be reliably inferred from the well-established reactivity of aldehydes and tertiary amines. Further research into the applications of this compound is warranted and could unveil novel synthetic routes to important chemical entities.
References
-
Chem-Impex. (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol. [Link]
-
PubChem. This compound. [Link]
- Google Patents. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
Sources
3-(Dimethylamino)propanal CAS number 70058-23-0 specifications
An In-Depth Technical Guide to 3-(Dimethylamino)propanal (CAS 70058-23-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Linchpin in Modern Synthesis
This compound, registered under CAS number 70058-23-0, is a highly versatile bifunctional organic building block. Its structure is deceptively simple, featuring a three-carbon chain terminating in an electrophilic aldehyde at one end and a nucleophilic tertiary amine at the other.[1] This unique arrangement makes it an invaluable intermediate in synthetic organic and medicinal chemistry. The spatial and electronic relationship between the two functional groups allows for a wide range of transformations, from the construction of complex nitrogen-containing heterocycles to its use as a key component in multicomponent reactions like the Mannich and Michael additions.[1] This guide provides a comprehensive overview of its chemical specifications, synthesis, analytical characterization, applications, and handling, offering field-proven insights for its effective use in a research and development setting.
Section 1: Core Chemical and Physical Specifications
Precise knowledge of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, purification, and safety assessments. While extensive experimental data for this compound is not broadly published, a combination of supplier data and computational predictions provides a reliable profile.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 70058-23-0 | [2] |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [2] |
| Canonical SMILES | CN(C)CCC=O | [2] |
| InChI | InChI=1S/C5H11NO/c1-6(2)4-3-5-7/h5H,3-4H2,1-2H3 | [2] |
| Boiling Point | 124.0 ± 23.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 0.9 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 31.6 ± 12.0 °C (Predicted) | [2] |
| Vapor Pressure | 13.0 ± 0.2 mmHg at 25°C (Predicted) | [2] |
| Refractive Index | 1.418 (Predicted) |[2] |
Section 2: Synthesis Methodologies and Mechanistic Insights
The synthesis of this compound is most classically achieved via the Mannich reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[2] Alternative routes such as nucleophilic substitution and reductive amination also provide viable pathways.
Primary Route: The Mannich Reaction
The Mannich reaction is a three-component condensation that is highly effective for producing β-amino carbonyl compounds.[2] In the context of synthesizing this compound, the reaction involves formaldehyde, dimethylamine, and a carbonyl compound with an active methylene group, such as isobutyraldehyde.[2]
Mechanism:
-
Iminium Ion Formation: Dimethylamine, a secondary amine, attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration rapidly forms the highly electrophilic Eschenmoser's salt precursor, the N,N-dimethylmethyleneiminium ion. This step is crucial as it creates the key electrophile for the reaction.
-
Enol Formation: The active methylene compound (e.g., isobutyraldehyde) tautomerizes to its enol form under the reaction conditions.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the final β-amino aldehyde product.
Caption: Diagram 1: Conceptual workflow of the Mannich reaction.
Representative Experimental Protocol (Mannich Synthesis)
This protocol is a representative methodology based on the principles of the Mannich reaction. Researchers should optimize conditions based on their specific laboratory setup and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge dimethylamine (1.1 equivalents) and a suitable solvent (e.g., water or ethanol). Cool the mixture to 0-5°C in an ice bath.
-
Iminium Ion Formation: Slowly add aqueous formaldehyde (1.0 equivalent) to the cooled amine solution via the addition funnel, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at this temperature to allow for the complete formation of the iminium ion intermediate. The exothermicity of this step necessitates slow addition and efficient cooling to prevent side reactions.
-
C-C Bond Formation: Add the enolizable carbonyl compound (e.g., isobutyraldehyde, 1.2 equivalents) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Workup and Isolation: Once the reaction is complete, adjust the pH to basic (pH 9-11) with an appropriate base (e.g., NaOH solution) to neutralize any salts and ensure the product is in its free-base form. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation to yield this compound as a clear liquid.
Alternative Route: Nucleophilic Substitution
An alternative synthesis involves the direct substitution of a leaving group at the 3-position of a propanal derivative with dimethylamine.[1] This method is straightforward but depends on the availability of the starting halide.
-
Reaction: 3-Chloropropanal is reacted with an excess of dimethylamine in a suitable solvent. The dimethylamine acts as both the nucleophile and the base to neutralize the HCl byproduct. The reaction efficiency is highly dependent on solvent and temperature, with moderate temperatures (20-60°C) often employed to balance reaction rate and minimize side reactions.[1]
Section 3: Analytical Characterization and Quality Control
A robust analytical workflow is essential to verify the identity, purity, and stability of this compound. The bifunctional nature of the molecule gives rise to a distinct spectroscopic fingerprint.
Caption: Diagram 2: General workflow for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation.
-
¹H NMR: The proton spectrum is expected to show four distinct signals.
-
~9.7 ppm (triplet, 1H): The aldehydic proton, split by the adjacent CH₂ group.
-
~2.7 ppm (triplet, 2H): The methylene (CH₂) group alpha to the aldehyde, deshielded by the carbonyl.
-
~2.4 ppm (triplet, 2H): The methylene (CH₂) group alpha to the nitrogen.
-
~2.2 ppm (singlet, 6H): The two equivalent methyl groups on the nitrogen atom.
-
-
¹³C NMR: The carbon spectrum will display characteristic shifts for each carbon environment.
-
~202 ppm: The aldehydic carbonyl carbon.
-
~57 ppm: The methylene carbon adjacent to the nitrogen.
-
~45 ppm: The two equivalent methyl carbons on the nitrogen.
-
~40 ppm: The methylene carbon alpha to the carbonyl.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Expected Molecular Ion: For the molecular formula C₅H₁₁NO, the exact mass is 101.0841 g/mol . In an electron ionization (EI) spectrum, a molecular ion peak (M⁺) would be expected at m/z 101.
-
Key Fragmentation: The most characteristic fragmentation pathway is alpha-cleavage adjacent to the nitrogen atom. This results in the loss of a propyl aldehyde radical and the formation of a highly stable, resonance-stabilized iminium cation at m/z 58 . This fragment, [CH₂=N(CH₃)₂]⁺, is often the base peak in the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. A patent for a related synthesis notes the utility of IR in monitoring the disappearance of the imine intermediate's C=N stretch around 1665 cm⁻¹, confirming the reaction's progress toward the final product.[3]
-
~1725 cm⁻¹ (strong, sharp): C=O stretch of the aliphatic aldehyde. This is the most prominent peak.
-
~2720 cm⁻¹ and ~2820 cm⁻¹ (medium, sharp): Fermi doublet characteristic of the C-H stretch of the aldehyde proton (CHO).
-
~2950-2800 cm⁻¹ (strong, broad): C-H stretching of the aliphatic methylene and methyl groups.
-
~1150-1250 cm⁻¹ (medium): C-N stretching of the tertiary amine.
Section 4: Applications in Drug Development and Organic Synthesis
The true value of this compound lies in its application as a versatile synthon.
-
Heterocycle Synthesis: It is a key precursor for constructing nitrogen-containing heterocycles. For example, in Skraup-Doebner-Von Miller type reactions, it can serve as the three-carbon aldehyde component for the synthesis of quinolines and other fused pyridine derivatives, which are common scaffolds in pharmaceuticals.[1]
-
Pharmaceutical Intermediates: While many prominent drugs like chlorpromazine and duloxetine are synthesized from the corresponding alcohol, 3-(dimethylamino)-1-propanol, the aldehyde is a direct precursor to this alcohol via simple reduction (e.g., with NaBH₄). Furthermore, its bifunctional nature makes it an ideal starting material for creating libraries of compounds for drug discovery, allowing for diversification at either the amine or aldehyde terminus.[2]
-
Mannich and Michael Reactions: The compound can itself participate as a component in further Mannich and Michael reactions. The dimethylamino group can be alkylated to form a quaternary ammonium salt, which can then act as a leaving group to generate an α,β-unsaturated aldehyde in situ, a potent Michael acceptor.[1]
Section 5: Safety, Handling, and Storage
Proper handling of this compound is critical. Due to the limited availability of a comprehensive, publicly accessible safety datasheet specifically for CAS 70058-23-0, users must consult the SDS provided by their specific supplier before any handling. The following information is based on data for a closely related substance and general chemical principles.
-
GHS Classification (Potential):
-
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ground and bond containers when transferring material to prevent static discharge. Use spark-proof tools.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
References
Sources
An In-depth Technical Guide to 3-(Dimethylamino)propanal: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(dimethylamino)propanal, a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. The document elucidates the compound's chemical identity, physicochemical properties, and characteristic reactivity, with a particular focus on its role as a versatile building block. A detailed exploration of its synthesis, primarily through the Mannich reaction, is presented, including a step-by-step experimental protocol and a discussion of the reaction mechanism. Furthermore, this guide delves into the spectroscopic characteristics of this compound, offering predicted data based on analogous structures. The applications of this compound as a precursor to nitrogen-containing heterocycles and other complex molecular architectures are highlighted. Finally, a thorough discussion on the safe handling, storage, and toxicological profile, based on data from closely related compounds, is provided to ensure laboratory safety.
Introduction: The Versatile Nature of this compound
This compound, systematically named under IUPAC nomenclature as this compound, is a unique organic compound possessing both a tertiary amine and an aldehyde functional group.[1] This dual functionality imparts a rich and versatile chemical reactivity, making it a valuable intermediate in a wide array of synthetic transformations.[2] The presence of a nucleophilic tertiary amine and an electrophilic aldehyde on a flexible three-carbon chain allows for its participation in a variety of intramolecular and intermolecular reactions, positioning it as a key building block for the synthesis of complex molecules, particularly nitrogen-containing heterocycles. Its utility is prominently demonstrated in its application as a precursor in the synthesis of pharmaceuticals and other specialty chemicals. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemistry and practical applications of this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in a laboratory or industrial setting.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 70058-23-0 | [1] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Boiling Point | 124.0 ± 23.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 31.6 ± 12.0 °C | |
| Canonical SMILES | CN(C)CCC=O | [1] |
| InChIKey | GSZKLTJTSQMAOD-UHFFFAOYSA-N | [1] |
Synthesis of this compound: The Mannich Reaction
The most common and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an aldehyde (commonly formaldehyde), a secondary amine (dimethylamine), and a compound with an active hydrogen, in this case, propanal.
Reaction Mechanism
The mechanism of the Mannich reaction for the synthesis of this compound proceeds through two key stages:
-
Formation of the Eschenmoser's Salt Precursor (Iminium Ion): Dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by protonation of the resulting hydroxyl group and subsequent dehydration to form the highly reactive N,N-dimethylmethaniminium ion.
-
Electrophilic Attack by the Enol of Propanal: Propanal, in the presence of an acid or base catalyst, tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. A final deprotonation step yields the β-amino aldehyde, this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a general procedure for the synthesis of this compound via the Mannich reaction.
Materials:
-
Propanal
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add propanal (0.1 mol). In a separate beaker, prepare a solution of dimethylamine (0.1 mol) and formaldehyde (0.1 mol) in water (50 mL).
-
Reaction Initiation: Slowly add the dimethylamine/formaldehyde solution to the stirring propanal. A mild exothermic reaction may be observed.
-
Acidification: After the initial reaction subsides, cautiously add concentrated hydrochloric acid dropwise until the solution is acidic (pH 1-2).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with a saturated sodium hydroxide solution until it is basic (pH 9-10).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Industrial Synthesis Considerations
On an industrial scale, the synthesis of related amino aldehydes is often carried out in a pressure vessel at elevated temperatures (80-120 °C) and pressures (1.5-4 bar).[3] The reaction time can vary from 1 to 6 hours depending on the temperature.[2] Continuous flow processes may also be employed for large-scale production.[3] The work-up typically involves distillation to separate the product from the reaction mixture.[3]
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit four distinct signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.7 | Triplet | 1H | -CHO | The aldehydic proton is highly deshielded and will be split into a triplet by the adjacent methylene group. |
| ~2.7 | Triplet of triplets | 2H | -CH₂-CHO | This methylene group is adjacent to the aldehyde and another methylene group, leading to complex splitting. |
| ~2.4 | Triplet | 2H | -N-CH₂- | This methylene group is adjacent to the nitrogen and another methylene group, resulting in a triplet. |
| ~2.2 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent and appear as a singlet. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum is predicted to show five distinct resonances corresponding to the five carbon environments in the molecule:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~202 | -CHO | The carbonyl carbon of the aldehyde is significantly deshielded. Based on propanal (δ ≈ 203.2 ppm).[4] |
| ~55 | -N-CH₂- | The carbon atom directly attached to the nitrogen is deshielded. |
| ~45 | -N(CH₃)₂ | The carbons of the dimethylamino group. |
| ~40 | -CH₂-CHO | The methylene carbon alpha to the carbonyl group. Based on propanal (δ ≈ 37.3 ppm).[4] |
| ~25 | -CH₂- | The central methylene carbon. |
Predicted Infrared (IR) Spectrum
The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2950-2850 | Strong | C-H stretch (alkane) | Characteristic of the sp³ C-H bonds in the propyl chain and methyl groups. |
| ~2820 and ~2720 | Medium | C-H stretch (aldehyde) | The characteristic Fermi doublet for the aldehydic C-H stretch. Based on propanal.[5] |
| ~1725 | Strong | C=O stretch (aldehyde) | A strong, sharp absorption characteristic of the carbonyl group in an aliphatic aldehyde. Based on propanal (~1740-1720 cm⁻¹).[5] |
| ~1465 | Medium | C-H bend (alkane) | Bending vibrations of the methylene and methyl groups. |
| ~1180 | Medium | C-N stretch (tertiary amine) | Stretching vibration of the carbon-nitrogen bond. |
Reactivity and Applications in Drug Development
The bifunctional nature of this compound makes it a powerful tool in the synthesis of a wide range of organic molecules, particularly those with pharmaceutical relevance.
As illustrated, the aldehyde functional group can undergo nucleophilic addition and condensation reactions, while the tertiary amine can act as a base, a nucleophile, or a directing group. This dual reactivity is exploited in:
-
Synthesis of Heterocycles: this compound is a precursor for the synthesis of various nitrogen-containing heterocycles, such as quinolines and pyridines, through reactions like the Skraup-Doebner-Von Miller synthesis.
-
Michael Additions: The dimethylamino group can be quaternized and subsequently eliminated to generate an in-situ Michael acceptor, which can then react with a variety of nucleophiles.
-
Pharmaceutical Intermediates: Its ability to introduce an aminopropyl side chain makes it a valuable intermediate in the synthesis of various pharmaceutical agents.
Safety, Handling, and Toxicology
Due to the lack of a specific, comprehensive toxicological profile for this compound, a conservative approach to its handling is imperative. The safety information for the structurally related compound, 3-(dimethylamino)-1-propanol, provides a useful, albeit incomplete, guide.[6][7] The presence of a reactive aldehyde group may impart additional hazards.
Hazard Summary for 3-(Dimethylamino)-1-propanol:
-
Flammability: Flammable liquid and vapor.[6]
-
Toxicity: Harmful if swallowed.[6]
-
Corrosivity: Causes severe skin burns and eye damage.[6]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Prevent inhalation of vapors.[7] Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
This compound is a highly valuable and versatile bifunctional building block in organic synthesis. Its unique combination of a tertiary amine and an aldehyde functional group allows for a diverse range of chemical transformations, making it an important intermediate in the preparation of complex molecules, particularly nitrogen-containing heterocycles with potential applications in drug development. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.
References
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3-Dimethylamino-1-propanol. PubChem. (2023). Retrieved from [Link]
- MSDS of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol. (2010, September 27). Retrieved from [An appropriate source for the MSDS would be cited here if available]
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This compound. PubChem. (2023). Retrieved from [Link]
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1-Propanol, 3-(dimethylamino)-. NIST WebBook. (n.d.). Retrieved from [Link]
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (1982). EP0046288A1. Google Patents.
-
13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
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3-(Dimethylamino)propanal: A Comprehensive Technical Guide on a Bifunctional Synthetic Cornerstone
Executive Summary
3-(Dimethylamino)propanal is a compelling bifunctional molecule that stands at the crossroads of synthetic and medicinal chemistry. Its structure, featuring a reactive electrophilic aldehyde and a nucleophilic tertiary amine, makes it an exceptionally versatile building block.[1] The strategic separation of these two functional groups by a three-carbon spacer allows for controlled, stepwise reactions, opening avenues for the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles.[1] This guide provides an in-depth analysis of the structure, functional group reactivity, synthesis, and applications of this compound, with a focus on its practical utility for researchers in drug discovery and chemical development. We will explore the causality behind synthetic choices, present validated protocols, and contextualize its importance through its role in constructing biologically active scaffolds.
Molecular Architecture and Physicochemical Profile
Structural Elucidation
This compound, with the molecular formula C₅H₁₁NO, possesses a simple yet highly functionalized aliphatic chain.[2][3] The molecule's core is a propanal structure, with a dimethylamino group substituted at the C-3 position (the γ-carbon relative to the carbonyl). This arrangement is critical as it imparts a unique blend of chemical properties that are not observed in α- or β-amino aldehydes, primarily by affording greater stability and preventing facile self-condensation or cyclization.[2]
Caption: 2D Chemical Structure of this compound.
Analysis of Core Functional Groups
The synthetic utility of this compound stems directly from the distinct and complementary nature of its two functional groups:
-
The Aldehyde Group (-CHO): As a terminal carbonyl, the aldehyde function is a potent electrophile. The carbon atom is susceptible to nucleophilic attack, making it a hub for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in condensation reactions (e.g., Skraup-Doebner-Von Miller type reactions to form quinolines), reductions to the corresponding alcohol (3-(Dimethylamino)-1-propanol), and oxidations to the carboxylic acid.[1]
-
The Tertiary Amine Group (-N(CH₃)₂): The dimethylamino group is characterized by the lone pair of electrons on the nitrogen atom, rendering it both nucleophilic and basic. This group can be protonated in acidic media to form an ammonium salt, a transformation that can modulate the molecule's overall reactivity by increasing the electrophilicity of the nearby aldehyde.[1] It can also be alkylated to form quaternary ammonium salts, which can serve as excellent leaving groups to generate Michael acceptors, further expanding its synthetic potential.[1]
Physicochemical Data
The following table summarizes key physicochemical properties, providing essential data for experimental design and safety assessment.
| Property | Value | Reference |
| CAS Number | 70058-23-0 | [1] |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1][2] |
| Boiling Point | 124.0 ± 23.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Flash Point | 31.6 ± 12.0 °C | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CN(C)CCC=O | [1][2] |
Strategic Synthesis: The Mannich Reaction as a Primary Route
The Mannich reaction is the cornerstone for the synthesis of β-amino carbonyl compounds and remains the most effective and widely adopted method for preparing this compound and its derivatives.[1][2] This one-pot, three-component reaction offers high atom economy and a direct route from simple precursors.
Mechanistic Principles and Causality of Conditions
The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of synthesizing a related, industrially significant compound, 3-dimethylamino-2,2-dimethylpropanal, the reactants are isobutyraldehyde (the enolizable carbonyl), formaldehyde, and dimethylamine.[4]
The mechanism proceeds via two key stages:
-
Formation of the Eschenmoser-type salt: Formaldehyde reacts with dimethylamine to form a highly electrophilic dimethylaminomethyl cation (an iminium ion).
-
Nucleophilic Attack: The enol or enolate form of the second aldehyde (e.g., isobutyraldehyde) attacks the iminium ion, forming the new C-C bond and yielding the final β-amino aldehyde product.
Critical Insight: The Role of pH The choice of pH is the most critical parameter for a successful Mannich reaction on an industrial scale.
-
Acidic Conditions (pH < 7): Traditionally, the reaction was performed in acidic media, often by using the hydrochloride salt of the amine.[4] While acid catalyzes the formation of the iminium ion, it presents significant disadvantages. For aldehydes like isobutyraldehyde, the acidic environment promotes acid-catalyzed self-condensation (trimerization), which severely reduces the yield of the desired product.[2]
-
Alkaline Conditions (pH 9-11): A pivotal discovery for industrial synthesis was that conducting the reaction at an alkaline pH of 9 to 11 circumvents the problematic side reactions.[2][4] This approach provides high selectivity and yield for the desired aminoaldehyde, representing a more efficient and robust process.[4]
Caption: Workflow for the Mannich Synthesis of a this compound derivative.
Self-Validating Experimental Protocol: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal
This protocol is adapted from established industrial processes and incorporates self-validating checkpoints.[4]
-
Reactor Charging & pH Adjustment:
-
To a pressure-rated reactor, charge isobutyraldehyde, an aqueous solution of formaldehyde, and dimethylamine in approximately equimolar ratios. An excess of dimethylamine can be used without detriment.[4]
-
Causality: Using an aqueous formaldehyde solution is convenient, and the presence of water does not interfere with the reaction under these conditions.[4]
-
Adjust the pH of the mixture to between 9 and 11 using a suitable base (e.g., NaOH).
-
Validation Checkpoint: Confirm the pH using a calibrated pH meter. This is the most critical step to ensure high selectivity.
-
-
Reaction Execution:
-
Seal the reactor and heat the mixture to a temperature between 80°C and 120°C.[4]
-
Maintain the reaction at this temperature with stirring for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion.
-
Validation Checkpoint: Monitor the reaction progress via in-process control (IPC) using gas chromatography (GC) to track the consumption of starting materials.
-
-
Work-up and Isolation:
-
Cool the reactor to ambient temperature.
-
The resulting product may form a separate organic layer. Separate the layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene) to recover any dissolved product.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Validation Checkpoint: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (>98%).
-
Applications in Drug Discovery and Development
The 3-(dimethylamino)propyl moiety is a privileged scaffold in medicinal chemistry, imparting physicochemical properties that are often crucial for oral bioavailability and target engagement, particularly with central nervous system (CNS) targets.
A Key Moiety in Serotonin Reuptake Inhibitors (SSRIs)
The serotonin transporter (SERT) is a primary target for antidepressant drugs.[5] Many selective serotonin reuptake inhibitors (SSRIs) feature a protonatable amine separated from an aromatic system by a flexible alkyl chain. The 3-(dimethylamino)propyl group is an exemplary scaffold for this purpose. In drugs like citalopram, this group is essential for binding to the SERT, preventing the reuptake of serotonin and thereby increasing its synaptic concentration.[5] The basicity of the dimethylamino group allows for the formation of a salt, which is critical for the drug's interaction with key residues within the transporter's binding pocket.
Precursor for Bioactive Heterocycles
This compound is an ideal starting material for building complex heterocyclic systems due to its dual functionality. It is extensively used in Skraup-Doebner-Von Miller type reactions for the preparation of quinolines and other fused pyridine derivatives.[1] These scaffolds are central to a vast number of pharmaceuticals, including antimalarials, antibiotics, and kinase inhibitors.
Caption: Synthetic utility of this compound in generating diverse chemical scaffolds.
Safety, Handling, and Storage
While specific data for this compound is limited, data for the closely related 3-(dimethylamino)-1-propanol provides a strong basis for handling procedures. The propanol is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[6][7]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing vapors. Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The compound may be hygroscopic; storage under an inert atmosphere is recommended for long-term stability.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its bifunctional nature, characterized by the orthogonal reactivity of the aldehyde and tertiary amine groups, provides chemists with a reliable and versatile platform for synthesizing a wide array of valuable compounds. The well-understood and optimizable Mannich reaction for its synthesis further enhances its appeal for both academic research and industrial-scale production. For professionals in drug development, understanding the structure and reactivity of this key intermediate is fundamental to designing novel synthetic routes and creating new molecular entities with therapeutic potential.
References
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SkinSAFE. 3-(Dimethylamino) Propylamine (DMAPA). [Link]
-
PubChem - NIH. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646. [Link]
- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]
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PubChem - NIH. This compound | C5H11NO | CID 546946. [Link]
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- 4. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 5. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Spectroscopic Profile of 3-(Dimethylamino)propanal
An In-depth Analysis and Predicted Spectroscopic Data for Researchers and Drug Development Professionals
Senior Application Scientist, Dr. Eva Rostova, PhD
Executive Summary
3-(Dimethylamino)propanal is a bifunctional organic building block with significant potential in synthetic organic and medicinal chemistry.[1] Its structure, featuring both an electrophilic aldehyde and a nucleophilic tertiary amine, makes it a valuable precursor for a wide range of nitrogen-containing heterocycles and complex molecular architectures.[1] Despite its synthetic utility, a comprehensive, publicly available repository of its experimental spectroscopic data (NMR, IR, Mass Spectrometry) is notably absent. This guide addresses this critical knowledge gap.
Due to the scarcity of direct experimental data for this compound, this guide employs a scientifically rigorous approach by leveraging detailed spectroscopic data from its close structural analog, 3-(Dimethylamino)propan-1-ol. By combining this empirical data with fundamental spectroscopic principles, we present a thorough analysis and a highly predictive model of the expected NMR, IR, and Mass Spectra of this compound. This approach provides researchers with a robust framework for the identification and characterization of this important synthetic intermediate.
Introduction: The Synthetic Versatility of this compound
This compound's unique combination of a terminal aldehyde and a tertiary amine separated by a propylene spacer makes it a versatile reagent. It is a key intermediate in the synthesis of various pharmaceutical scaffolds and other complex organic molecules.[1] The aldehyde functionality allows for reactions such as aldol condensations, Wittig reactions, and reductive aminations, while the dimethylamino group can act as a base, a nucleophile, or be quaternized to introduce a positive charge.
Accurate and reliable spectroscopic data is paramount for reaction monitoring, quality control, and structural confirmation in any synthetic endeavor. This guide provides an in-depth analysis of the expected spectroscopic signatures of this compound to aid researchers in its effective utilization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The predicted chemical shifts and multiplicities are detailed in Table 1 and are based on the known spectrum of 3-(Dimethylamino)propan-1-ol and established chemical shift theory.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |
| -CHO | 9.5 - 9.8 | Triplet (t) | 1H | The aldehyde proton is highly deshielded and typically appears far downfield. It will be split into a triplet by the adjacent CH₂ group. |
| -CH₂-CHO | 2.6 - 2.8 | Triplet of triplets (tt) or multiplet (m) | 2H | This methylene group is adjacent to the electron-withdrawing aldehyde, shifting it downfield. It will be split by both the aldehyde proton and the other methylene group. |
| -N-CH₂- | 2.3 - 2.5 | Triplet (t) | 2H | This methylene group is adjacent to the nitrogen, resulting in a downfield shift. It will be split into a triplet by the neighboring CH₂ group. |
| -N(CH₃)₂ | 2.1 - 2.3 | Singlet (s) | 6H | The six equivalent protons of the two methyl groups will appear as a singlet. |
Causality Behind Predicted Shifts:
The primary difference between the ¹H NMR spectrum of this compound and its alcohol analog lies in the region of the terminal functional group. The highly electronegative oxygen of the aldehyde carbonyl group strongly deshields the attached proton, causing its signal to appear significantly downfield (around 9.5-9.8 ppm) compared to the protons on the carbon bearing the hydroxyl group in the alcohol (which would be around 3.6 ppm). This downfield shift of the aldehydic proton is a key diagnostic feature.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound is predicted to display five distinct signals, corresponding to the five non-equivalent carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -C HO | 200 - 205 | The carbonyl carbon of an aldehyde is highly deshielded and characteristically appears in this downfield region. |
| -C H₂-CHO | 40 - 45 | This carbon is alpha to the carbonyl group, resulting in a downfield shift. |
| -N-C H₂- | 55 - 60 | The carbon atom directly attached to the nitrogen is deshielded. |
| -N(C H₃)₂ | 43 - 48 | The methyl carbons attached to the nitrogen will appear in this region. |
| -CH₂-CH₂-CH₂- | 20 - 25 | The central carbon of the propyl chain is the most shielded of the backbone carbons. |
Expert Insight:
The most notable feature in the predicted ¹³C NMR spectrum is the signal for the carbonyl carbon, which is expected to be in the 200-205 ppm range. This is a definitive marker for an aldehyde or ketone. For comparison, the carbon bearing the hydroxyl group in 3-(Dimethylamino)propan-1-ol appears around 60 ppm. This substantial difference in chemical shift provides an unambiguous way to distinguish between the two compounds.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde and the tertiary amine.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| C=O (Aldehyde) | 1720 - 1740 | Strong | Stretch |
| C-H (Aldehyde) | 2720 and 2820 | Medium, often appear as a doublet | Stretch |
| C-N (Amine) | 1050 - 1250 | Medium | Stretch |
| C-H (Alkyl) | 2850 - 3000 | Strong | Stretch |
Interpretation of Key Bands:
The most diagnostic absorption in the IR spectrum of this compound will be the strong C=O stretch of the aldehyde, expected around 1720-1740 cm⁻¹. This band is typically one of the most intense in the spectrum. Additionally, the presence of two medium-intensity C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹ is characteristic of an aldehyde and helps to distinguish it from a ketone. The C-N stretching of the tertiary amine will also be present, though it may be less prominent than the carbonyl absorption.
Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 101, corresponding to the molecular weight of this compound (C₅H₁₁NO).[2]
-
Key Fragmentation Pathways: The fragmentation of this compound is likely to be dominated by cleavage alpha to the nitrogen atom and the carbonyl group.
Diagram: Predicted Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound.
Explanation of Fragmentation:
A prominent fragment is expected at m/z 58, resulting from a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with a gamma-hydrogen. Another significant fragmentation pathway involves the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion.
Experimental Protocols: A Framework for Data Acquisition
For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
IR Spectroscopy
-
Sample Preparation: For a neat liquid sample, a small drop can be placed between two NaCl or KBr plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: Employ a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).
-
Sample Introduction: Introduce the sample via direct infusion or through a gas or liquid chromatograph.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-200).
Diagram: General Spectroscopic Analysis Workflow
Sources
The Bifunctional Versatility of 3-(Dimethylamino)propanal: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
3-(Dimethylamino)propanal is a valuable and versatile bifunctional building block in the arsenal of synthetic and medicinal chemists.[1] Its unique molecular architecture, featuring both a nucleophilic tertiary amine and an electrophilic aldehyde separated by a flexible three-carbon spacer, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the dual reactivity of this compound, offering field-proven insights into its application in the synthesis of complex molecular scaffolds, particularly nitrogen-containing heterocycles. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols, and discuss the critical parameters that govern its chemoselectivity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable compound.
The Dichotomy of Reactivity: Nucleophile and Electrophile in One Molecule
The core utility of this compound stems from the coexistence of two distinct functional groups: a tertiary amine and an aldehyde.[1] This bifunctionality enables it to participate in a wide array of reactions, acting as either a nucleophile or an electrophile, and in some cases, engaging both functionalities in elegant tandem or cyclization reactions.
-
The Nucleophilic Tertiary Amine: The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts nucleophilic and basic properties to the molecule. This site can be readily protonated, alkylated to form quaternary ammonium salts, or participate in various coupling and condensation reactions.[1] The basicity of the amine can also play a crucial role in catalyzing intramolecular or intermolecular reactions.
-
The Electrophilic Aldehyde: The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This allows for classic aldehyde transformations such as reductions, oxidations, imine/enamine formation, and carbon-carbon bond-forming reactions like aldol condensations and Wittig reactions.[2]
The interplay between these two functional groups is a key theme in the chemistry of this compound, with the electronic and steric environment of one influencing the reactivity of the other.
Key Synthetic Applications and Mechanistic Insights
The bifunctional nature of this compound makes it a powerful precursor for the synthesis of a variety of complex organic molecules, most notably heterocyclic systems.
Synthesis of Quinolines via the Skraup-Doebner-Von Miller Reaction
A primary application of this compound is in the synthesis of quinolines and other fused pyridine derivatives through reactions like the Skraup-Doebner-Von Miller synthesis.[1] In this acid-catalyzed reaction, an aniline derivative is reacted with an α,β-unsaturated carbonyl compound. This compound can serve as a precursor to the required α,β-unsaturated aldehyde, acrolein, via a retro-Michael type elimination of dimethylamine under acidic conditions.
Reaction Workflow:
Caption: Michael Addition via Quaternization-Elimination.
Mannich-Type Reactions
This compound can participate in Mannich-type reactions, leveraging both of its functional groups. For instance, the aldehyde can react with a primary or secondary amine and a compound containing an active hydrogen to form a β-amino carbonyl compound. The inherent dimethylamino group can influence the reaction sterically or by acting as an internal base.
In an industrial context, a related compound, 3-dimethylamino-2,2-dimethylpropanal, is synthesized via a Mannich reaction between isobutyraldehyde, formaldehyde, and dimethylamine. [3]This process is optimized to be carried out at a pH of 9 to 11 to avoid acid-catalyzed side reactions. [3]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, with clear indications of expected outcomes and analytical checkpoints for verification.
Protocol: Synthesis of 3-(Dimethylamino)propanol by Reduction of the Aldehyde
This protocol demonstrates the selective reduction of the aldehyde functionality in the presence of the tertiary amine.
Methodology:
-
Reaction Setup: To a stirred solution of this compound (1.0 g, 9.89 mmol) in methanol (20 mL) at 0 °C, add sodium borohydride (0.45 g, 11.87 mmol) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Purification and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Dimethylamino)propanol as a colorless to pale yellow liquid.
Self-Validation:
-
Expected Yield: >90%
-
¹H NMR (CDCl₃, 400 MHz): δ 3.75 (t, 2H), 2.45 (t, 2H), 2.25 (s, 6H), 1.70 (quint, 2H), 3.5-4.5 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 62.5, 57.0, 45.5, 30.0.
-
IR (neat, cm⁻¹): 3350 (br, O-H), 2940, 2860, 2820, 2770 (C-H), 1060 (C-O). [4]
Protocol: Synthesis of a Quaternary Ammonium Salt
This protocol demonstrates the reactivity of the tertiary amine group through alkylation.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 g, 9.89 mmol) in acetone (15 mL), add methyl iodide (1.4 g, 9.89 mmol). Stir the mixture at room temperature for 4 hours.
-
Product Isolation: A white precipitate will form. Collect the solid by vacuum filtration and wash with cold acetone.
-
Purification and Characterization: Dry the solid under vacuum to obtain the quaternary ammonium salt.
Self-Validation:
-
Expected Yield: >95%
-
¹H NMR (D₂O, 400 MHz): The singlet corresponding to the N-methyl protons will be shifted downfield significantly compared to the starting material, and a new singlet for the additional methyl group will appear. The aldehyde proton will also be present.
-
IR (KBr, cm⁻¹): The characteristic C=O stretch of the aldehyde will be present around 1720 cm⁻¹.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Reduced Form
| Property | This compound | 3-(Dimethylamino)propanol |
| Molecular Formula | C₅H₁₁NO | C₅H₁₃NO |
| Molecular Weight | 101.15 g/mol | 103.16 g/mol |
| Appearance | - | Colorless to pale yellow liquid [5] |
| Boiling Point | - | 164 °C |
| Density | - | 0.88 g/mL |
| Solubility | - | Soluble in water [5] |
Table 2: Spectroscopic Data for 3-(Dimethylamino)propanol
| Spectroscopy | Key Signals |
| ¹H NMR (CDCl₃) | δ 3.75 (t, 2H, -CH₂OH), 2.45 (t, 2H, -CH₂N-), 2.25 (s, 6H, -N(CH₃)₂), 1.70 (quint, 2H, -CH₂CH₂CH₂-), 3.5-4.5 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ 62.5 (-CH₂OH), 57.0 (-CH₂N-), 45.5 (-N(CH₃)₂), 30.0 (-CH₂CH₂CH₂-) |
| IR (neat, cm⁻¹) | 3350 (br, O-H stretch), 2940, 2860, 2820, 2770 (C-H stretch), 1060 (C-O stretch) [4] |
Conclusion and Future Outlook
This compound stands out as a uniquely versatile bifunctional reagent with significant potential in both academic research and industrial applications. Its ability to act as both a nucleophile and an electrophile, coupled with the potential for intramolecular reactions, opens up a vast landscape for the synthesis of complex nitrogen-containing molecules and pharmaceutical intermediates. [1]Future research will likely focus on the development of novel catalytic systems to further control the chemoselectivity of its reactions, as well as its application in flow chemistry for safer and more scalable syntheses. The continued exploration of the rich chemistry of this compound promises to yield new and efficient pathways to valuable molecular targets.
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Historical Discovery and Synthesis of 3-(Dimethylamino)propanal
Abstract
This technical guide provides a comprehensive examination of 3-(Dimethylamino)propanal, a pivotal bifunctional building block in modern organic and medicinal chemistry. We trace the historical origins of its synthesis, rooted in the pioneering work of Carl Mannich, and provide a detailed exploration of the foundational Mannich reaction as the primary synthetic route. This document offers field-proven insights into the causality behind experimental choices, comparing traditional acidic methodologies with optimized industrial processes under alkaline conditions. Furthermore, alternative synthetic strategies, including the oxidation of amino alcohol precursors, are evaluated. The guide includes detailed, step-by-step experimental protocols, a comparative analysis of synthetic routes, and a compilation of key characterization data. It is designed for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile intermediate.
Introduction
This compound (CAS 70058-23-0) is a valuable organic intermediate whose utility is derived from its unique bifunctional structure. It incorporates both a nucleophilic tertiary amine and an electrophilic aldehyde, separated by a flexible three-carbon chain.[1] This dual reactivity makes it an ideal precursor for the construction of a diverse array of complex molecules and nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds.[1] Its role as a key intermediate is notable in the synthesis of quinolines and other fused pyridine derivatives, as well as in the development of novel pharmaceutical candidates.[1] Understanding the historical context of its synthesis and the nuances of its various preparative methodologies is crucial for optimizing its use in research and development.
Part I: The Historical Context: Discovery via the Mannich Reaction
The story of this compound is inextricably linked to the development of one of organic chemistry's cornerstone multicomponent reactions: the Mannich reaction. This powerful carbon-carbon bond-forming reaction allows for the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing functionality.
The reaction is named after the German chemist Carl Mannich, who, in a series of seminal works starting around 1912, first recognized the general applicability of condensing a compound with an active hydrogen, an amine (primary or secondary), and formaldehyde to produce β-amino carbonyl compounds, now known as "Mannich bases". This three-component reaction rapidly assembles complex structures from simple, readily available precursors.[2]
The specific synthesis of this compound emerged from the expansion of these Mannich-type reactions in the 1930s.[2] It represents a classic example of this transformation, where an enolizable aldehyde (propanal or its equivalent), formaldehyde, and a secondary amine (dimethylamine) are condensed to yield the target β-amino aldehyde.[1][2]
Part II: Core Synthetic Methodologies
The synthesis of this compound can be approached through several strategic routes. The Mannich reaction remains the most direct and foundational method, while oxidation of the corresponding amino alcohol presents a viable alternative.
Methodology 1: The Mannich Reaction (Primary Route)
The Mannich reaction is the foundational and most common methodology for preparing this compound and its derivatives. It is an aminoalkylation process that, in this context, involves the reaction of an enolizable aldehyde, formaldehyde, and dimethylamine.[1]
Mechanism: The reaction proceeds through a well-established two-part mechanism:
-
Iminium Ion Formation: Dimethylamine, a secondary amine, first reacts with formaldehyde via nucleophilic addition, followed by dehydration, to form the highly electrophilic N,N-dimethylmethyleneiminium ion (often called an Eschenmoser's salt precursor).[1]
-
Nucleophilic Attack: The enolizable aldehyde (e.g., propanal) tautomerizes to its more nucleophilic enol form. This enol then attacks the electrophilic carbon of the iminium ion, forming the crucial carbon-carbon bond and yielding the final this compound product after re-protonation.[1]
Experimental Considerations & Protocol Insights: Early syntheses employing the Mannich reaction were often conducted under acidic conditions, using the hydrochloride salt of the amine (dimethylamine hydrochloride).[3] While acid catalysis facilitates iminium ion formation, it presents significant disadvantages, particularly with enolizable aldehydes like propanal or isobutyraldehyde. A primary side reaction is the acid-catalyzed trimerization of the aldehyde, which can drastically reduce the yield of the desired product.[3]
For industrial-scale synthesis of related compounds, such as 3-dimethylamino-2,2-dimethylpropanal, a critical process improvement was the shift to alkaline conditions (pH 9-11).[3] Operating at a higher pH prevents the protonation of the enolizable aldehyde, thereby suppressing acid-catalyzed side reactions and leading to significantly higher selectivity and yield.[3]
Protocol 1: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal (Industrial Variant)
This protocol for a related derivative illustrates the optimized conditions often used in an industrial setting to maximize yield and purity.
-
Reactor Charging: A pressure vessel is charged with isobutyraldehyde and an aqueous solution of formaldehyde (or paraformaldehyde).[3]
-
Amine Addition: The vessel is sealed, and gaseous dimethylamine is introduced into the mixture with stirring. The reactants are typically used in equimolar ratios, though a slight excess of dimethylamine is not detrimental.[3]
-
Reaction Execution: The stirred mixture is heated to a temperature between 80°C and 120°C. The reaction generates a pressure of 1.5 to 4 bar. The reaction is maintained for 1 to 6 hours, with shorter times corresponding to higher temperatures.[3]
-
Scientist's Insight: The use of a sealed pressure vessel is essential to contain the volatile reactants (especially dimethylamine and formaldehyde) at elevated temperatures, driving the reaction to completion. The alkaline pH is the key to preventing the trimerization of isobutyraldehyde.
-
-
Work-up and Purification: After cooling, the reaction mixture is transferred to a distillation apparatus. If an aqueous formaldehyde solution was used, the mixture will separate into organic and aqueous phases; the phases are separated before distillation. The organic phase is then distilled to isolate the pure 3-dimethylamino-2,2-dimethylpropanal.[3]
Methodology 2: Oxidation of 3-(Dimethylamino)-1-propanol (Alternative Route)
An alternative strategy for synthesizing this compound involves the selective oxidation of the primary alcohol precursor, 3-(Dimethylamino)-1-propanol. This precursor is readily accessible, for instance, through the reaction of dimethylamine and acrolein followed by reduction.[4][5]
The primary challenge in this approach is to achieve selective oxidation of the alcohol to the aldehyde without affecting the tertiary amine or causing over-oxidation to the carboxylic acid. This requires the use of mild and selective oxidation reagents. DMSO-based oxidations are particularly well-suited for this transformation.
Applicable Oxidation Reactions:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (typically -78°C), followed by the addition of a hindered organic base like triethylamine.[6][7] It is known for its mild conditions and high yields for converting primary alcohols to aldehydes.[8][9]
-
Parikh-Doering Oxidation: This is a method that also employs DMSO as the oxidant but uses a sulfur trioxide-pyridine complex (SO₃·Py) as the activator.[10] A key advantage is that the reaction can be run at or near room temperature, avoiding the need for cryogenic conditions.[11][12]
Protocol 2: Synthesis of this compound via Parikh-Doering Oxidation (Representative Protocol)
This protocol is a representative procedure based on the known reactivity of the Parikh-Doering reagents. The presence of the basic amine in the substrate requires careful stoichiometry of the amine base used in the reaction.
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and dimethyl sulfoxide (DMSO, 3.0 eq.).
-
Substrate Addition: Add 3-(Dimethylamino)-1-propanol (1.0 eq.) to the stirred solution.
-
Reagent Preparation: In a separate flask, prepare a solution of the sulfur trioxide-pyridine complex (SO₃·Py, 3.0 eq.) and triethylamine (Et₃N, 3.0 eq.) in anhydrous DCM.
-
Scientist's Insight: The triethylamine serves to neutralize the pyridinium salt formed during the reaction and to facilitate the final elimination step. Careful control of stoichiometry is important to avoid unwanted side reactions with the substrate's own amine group.
-
-
Reaction Execution: Cool the main reaction flask to 0°C using an ice bath. Add the SO₃·Py/Et₃N solution dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer several times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by vacuum distillation or column chromatography.
Part III: Comparative Analysis and Data
Choosing a synthetic route depends on factors like scale, available starting materials, and required purity. The Mannich reaction is often preferred for its atom economy and directness, while the oxidation route offers an alternative when the amino alcohol is a more accessible precursor.
Table 1: Comparison of Synthetic Routes
| Feature | Mannich Reaction (Alkaline) | Parikh-Doering Oxidation |
| Precursors | Enolizable Aldehyde, Formaldehyde, Dimethylamine | 3-(Dimethylamino)-1-propanol, DMSO, SO₃·Py, Et₃N |
| Reaction Type | Three-Component Condensation | Alcohol Oxidation |
| Key Advantages | High atom economy; direct one-pot synthesis. | Mild, room-temperature conditions; avoids cryogenic setups. |
| Key Challenges | Requires control of pH and temperature to avoid side reactions (e.g., trimerization). | Stoichiometry of reagents must be carefully controlled; requires anhydrous conditions. |
| Typical Scale | Laboratory to Industrial | Laboratory |
Table 2: Physicochemical and Spectroscopic Characterization Data
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [2] |
| CAS Number | 70058-23-0 | [2] |
| Appearance | Pale yellow liquid (predicted) | - |
| Boiling Point | 124.0 ± 23.0 °C at 760 mmHg | - |
| ¹H NMR (CDCl₃, predicted) | δ 9.75 (t, 1H, -CHO), 2.70 (t, 2H, -CH₂-CHO), 2.45 (t, 2H, -N-CH₂-), 2.25 (s, 6H, -N(CH₃)₂) | [13] |
| ¹³C NMR (CDCl₃, predicted) | δ 202.5 (-CHO), 55.0 (-N-CH₂-), 45.0 (-N(CH₃)₂), 40.0 (-CH₂-CHO) | [13] |
| IR (Neat, predicted) | ~2720 cm⁻¹ (Aldehyde C-H stretch), ~1725 cm⁻¹ (C=O stretch) | - |
Note: Experimental spectroscopic data for this compound is not widely available in public databases. The NMR and IR data provided are predicted values based on standard functional group regions and are intended for guidance.
Part IV: Visualization of Synthetic Pathways
The selection of a synthetic pathway is a critical decision in chemical process development. The following diagram illustrates the primary routes to this compound discussed in this guide.
Conclusion
This compound stands as a testament to the enduring power of classical name reactions while embracing modern process optimization. Its primary synthesis via the Mannich reaction, a method over a century old, has been refined from its acidic origins to highly efficient alkaline industrial processes that mitigate side reactions and maximize yield. Concurrently, alternative routes, such as the mild oxidation of its corresponding amino alcohol, provide valuable flexibility for laboratory-scale synthesis. For the practicing chemist, a thorough understanding of these methodologies, their mechanistic underpinnings, and their practical considerations is essential for leveraging this versatile bifunctional molecule in the ongoing pursuit of novel chemical entities and advanced materials.
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PubChem - NIH. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646. [Link]
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Grokipedia. Parikh–Doering oxidation. [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Technical Guide: 3-(Dimethylamino)propanal - Physical State and Appearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)propanal (CAS No. 70058-23-0) is a bifunctional aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its structure, incorporating both a reactive aldehyde moiety and a tertiary amine, renders it a versatile building block for the synthesis of a wide array of nitrogen-containing heterocycles and complex molecular architectures.[1] A comprehensive understanding of its fundamental physical properties, particularly its state and appearance, is paramount for its safe handling, appropriate storage, and effective utilization in experimental protocols. This technical guide provides a focused examination of the physical characteristics of this compound, synthesizing available data to offer a clear and concise overview for laboratory professionals.
Molecular and Chemical Identity
To contextualize its physical properties, it is essential to first define the chemical identity of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 70058-23-0 | PubChem[1] |
| Molecular Formula | C₅H₁₁NO | PubChem[1] |
| Molecular Weight | 101.15 g/mol | PubChem[1] |
| Canonical SMILES | CN(C)CCC=O | PubChem[1] |
| InChIKey | GSZKLTJTSQMAOD-UHFFFAOYSA-N | PubChem[1] |
Core Physical Properties and Appearance
Information regarding the precise physical appearance of this compound is not consistently reported across commercial supplier and database entries, with some sources listing the appearance as unavailable. However, based on its boiling point and available data, a conclusive determination of its physical state under standard laboratory conditions can be made.
Physical State
This compound exists as a liquid at standard temperature and pressure (STP). This is strongly supported by its reported boiling point, which is well above ambient temperature. While a melting point is not applicable as it is a liquid at room temperature, it is important to note its behavior at lower temperatures for storage considerations.
Appearance and Odor
Quantitative Physical Data
A summary of the key quantitative physical data for this compound is presented below. It is important to note that some of these values are predicted, highlighting the need for empirical verification in a laboratory setting.
| Property | Value | Notes | Source |
| Boiling Point | 124.0 ± 23.0 °C | at 760 mmHg | ChemicalBook[4] |
| 124 °C | at 760 mmHg | LookChem[3] | |
| Density | 0.874 g/cm³ | Predicted | ChemicalBook[4] |
| 0.874 g/cm³ | LookChem[3] | ||
| pKa | 8.88 ± 0.28 | Predicted | ChemicalBook[4] |
Experimental Workflow: Handling and Storage
The physical properties of this compound dictate specific best practices for its handling and storage to ensure its stability and the safety of laboratory personnel.
Logical Flow for Handling this compound
Caption: Recommended workflow for the safe handling and storage of this compound.
Causality in Experimental Choices:
-
Ventilation: The aldehyde functional group suggests potential volatility and respiratory irritation, while the amine group can be associated with characteristic odors. Working within a fume hood is a critical precaution to mitigate inhalation exposure.
-
Inert Atmosphere: While not universally mandated by all suppliers, the presence of an aldehyde group makes the compound susceptible to oxidation to the corresponding carboxylic acid. For long-term storage and in sensitive reactions, blanketing the compound with an inert gas like nitrogen or argon is a prudent measure to maintain its chemical integrity.
-
Temperature Control: Storing in a cool environment minimizes vaporization and potential degradation over time.
Conclusion
References
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Methodological & Application
Protocol for Mannich reaction with 3-(Dimethylamino)propanal
An In-Depth Guide to the Strategic Application of 3-(Dimethylamino)propanal in Mannich-Type Reactions
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the application of this compound as a versatile C3-aldehyde synthon in Mannich-type reactions. Moving beyond a simple recitation of steps, this note elucidates the mechanistic rationale, provides a field-proven protocol for the synthesis of indole-based scaffolds, and discusses the critical parameters that ensure reproducibility and high yield.
Introduction: Re-evaluating the Mannich Reaction with Pre-formed Bases
The Mannich reaction is a cornerstone of organic synthesis, classically defined as a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a secondary amine to form a β-amino carbonyl compound, or "Mannich base".[1][2] This reaction is fundamental in the construction of nitrogen-containing molecules, including a vast array of pharmaceuticals and natural products.[2][3]
However, the classical one-pot approach can be sluggish and prone to side reactions, such as polymerization.[4] An advanced and often more controlled strategy involves the use of pre-formed Mannich bases as stable, versatile electrophilic intermediates. This compound is a prime example of such a reagent. It is a bifunctional building block, possessing both an aldehyde for subsequent transformations and a dimethylamino group that can act as a latent leaving group, making it an effective aminomethylating agent.[5][6]
This guide focuses on the strategic use of this compound to react with acidic C-H nucleophiles, particularly electron-rich heterocycles like indole, to generate valuable synthetic intermediates for drug discovery.
Mechanistic Rationale: this compound as an Electrophilic Synthon
The utility of this compound in these reactions stems from its ability to act as a stable precursor to a reactive electrophile. Unlike the classical Mannich reaction which generates an iminium ion in situ from formaldehyde and a secondary amine, using this compound involves the substitution of the dimethylamino group by a nucleophile.[2][7]
The reaction is typically facilitated by acidic conditions. The acid protonates the dimethylamino group, converting it into a superior leaving group (dimethylamine). This enhances the electrophilicity of the adjacent carbon, priming it for nucleophilic attack by the active hydrogen compound.
The mechanism proceeds via the following key steps:
-
Activation: Protonation of the tertiary amine to form an ammonium salt.
-
Nucleophilic Attack: The electron-rich C-H acidic compound (e.g., the C3 position of indole) attacks the carbon adjacent to the ammonium group.
-
Elimination: The dimethylamine leaving group is displaced, forming a new carbon-carbon bond.
-
Re-aromatization: The intermediate cation loses a proton to restore the aromaticity of the heterocycle, yielding the final product.
This process effectively results in the alkylation of the nucleophile with a 3-oxopropyl group.
Caption: Mechanism of indole alkylation with this compound.
Application Protocol: Synthesis of 3-(1H-indol-3-yl)propanal
This protocol details the synthesis of 3-(1H-indol-3-yl)propanal, a precursor to tryptophan analogues and other biologically active molecules like heteroauxin.[8] The reaction exemplifies the C-alkylation of an indole nucleus with this compound in a Mannich-type transformation.
Materials and Equipment
-
Reagents: Indole, this compound, Acetic Acid (Glacial), Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Dichloromethane (DCM), Hexanes.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the indole (approx. 10-15 mL per gram of indole). Begin stirring the solution at room temperature.
-
Addition of Mannich Reagent: To the stirring solution, add this compound (1.2 eq.) dropwise over 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (check pH to ensure it is ~7-8).
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 3-(1H-indol-3-yl)propanal.
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale / Notes |
| Stoichiometry (Indole:Reagent) | 1 : 1.2 | A slight excess of the aminopropanal ensures complete consumption of the valuable indole substrate. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst to facilitate the elimination of the dimethylamino group. |
| Temperature | 80 - 90 °C | Provides sufficient thermal energy to overcome the activation barrier without significant degradation of reactants. |
| Reaction Time | 4 - 6 hours | Typical duration; should always be confirmed by TLC monitoring. |
| pH during Workup | 7 - 8 | Crucial to neutralize the acid catalyst and remove it from the organic phase. |
| Expected Yield | 65 - 80% | Yields are dependent on the purity of starting materials and precision of the purification process. |
Experimental Workflow Overview
The following diagram outlines the logical flow of the experimental protocol, from initial setup to the isolation of the final, purified product.
Caption: Step-by-step experimental workflow diagram.
Applications in Drug Development and Medicinal Chemistry
The 3-(dimethylamino)propyl moiety is a critical structural feature in numerous successful pharmaceutical agents.[6] The aminopropanal reagent described herein provides access to a wide variety of complex molecular architectures and nitrogen-containing heterocycles.
-
Antidepressants: The synthesis of analogues of drugs like Citalopram involves the introduction of a related (dimethylamino)propyl side chain.[6]
-
Anticancer Agents: Novel gramine analogues, synthesized via three-component reactions, have shown significant inhibitory activity against various human cancer cell lines.[9][10]
-
Alkaloid Synthesis: The Mannich reaction is a key step in the biosynthesis and total synthesis of many alkaloids, such as tropinone. The products derived from this compound serve as versatile intermediates for complex alkaloid frameworks.[2]
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. It is a potential irritant. Avoid contact with skin and eyes.
-
Indole: May be harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
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Application Notes & Protocols: The Strategic Utility of 3-(Dimethylamino)propanal in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Bifunctional Building Block
In the landscape of medicinal chemistry and drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Success often hinges on the strategic use of versatile, multi-functional building blocks. 3-(Dimethylamino)propanal is a prime exemplar of such a reagent.[1] Its structure, featuring both an electrophilic aldehyde and a nucleophilic tertiary amine within a flexible three-carbon chain, makes it a highly valuable and adaptable precursor for a wide array of bioactive molecules, particularly nitrogen-containing heterocycles.[1][2] This guide elucidates the core applications of this compound, providing both the strategic rationale and practical protocols for its use in the synthesis of medicinally relevant compounds.
Physicochemical Properties Summary
A clear understanding of a reagent's properties is fundamental to its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 70058-23-0 | [3] |
| Molecular Formula | C₅H₁₁NO | [3] |
| Molecular Weight | 101.15 g/mol | [3] |
| Appearance | Liquid (form) | [4] |
| Key Functional Groups | Aldehyde, Tertiary Amine | [1] |
Core Application I: Synthesis of Heterocyclic Scaffolds
The dual reactivity of this compound makes it an ideal starting material for constructing heterocyclic ring systems, which form the core of countless pharmaceuticals. Its most prominent application in this area is in the synthesis of quinolines and other fused pyridine derivatives through reactions analogous to the Skraup-Doebner-Von Miller synthesis.[1]
Causality Behind the Application
In these cyclization-condensation reactions, an aniline or a related aromatic amine is reacted with an α,β-unsaturated carbonyl compound. This compound serves as a stable and convenient precursor to acrolein (the simplest α,β-unsaturated aldehyde), which is volatile and prone to polymerization. Under acidic reaction conditions, the dimethylamino group is eliminated, generating the reactive acrolein in situ. This intermediate then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to yield the stable aromatic quinoline ring system.
Below is a generalized workflow for this synthetic strategy.
Sources
Application Notes & Protocols: Leveraging 3-(Dimethylamino)propanal in Nucleophilic Addition Reactions for Advanced Synthesis
Abstract
3-(Dimethylamino)propanal is a versatile bifunctional building block that holds significant value for researchers in synthetic organic and medicinal chemistry.[1] Its structure, which uniquely combines an electrophilic aldehyde with a nucleophilic tertiary amine, makes it a powerful precursor for creating complex nitrogen-containing molecules and pharmaceutical intermediates.[1][2][3] This guide provides an in-depth exploration of nucleophilic addition reactions involving this compound, offering detailed mechanistic insights and field-proven laboratory protocols for its application in Wittig reactions, Grignard reactions, and cyanohydrin formation. The content herein is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this reagent in their synthetic programs.
Introduction: The Synthetic Utility of this compound
This compound, with the chemical formula C₅H₁₁NO, is an aliphatic aldehyde featuring a dimethylamino group at the C-3 position.[4] This arrangement of functional groups allows it to participate in a wide array of chemical transformations typical of both aldehydes and amines, such as nucleophilic additions, condensations, oxidations, and reductions.[4] Its role as an intermediate is particularly notable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][5] Amino aldehydes derived from this structural motif are valuable in preparing compounds like 3-aminopyridine derivatives, substituted imidazoles, and are even precursors for antidepressants like Duloxetine.[2][3]
Understanding the Reactivity Profile
The cornerstone of this molecule's utility is the nucleophilic addition reaction at the electrophilic carbonyl carbon.[1] A critical aspect to consider is the electronic influence of the distal dimethylamino group. Through the three-carbon chain, this group exerts a weak electron-donating inductive effect. This slightly increases the electron density at the carbonyl carbon, making it marginally less electrophilic than an unsubstituted counterpart like propanal.[1] While this effect is modest, it can influence reaction kinetics and must be considered during protocol design. Furthermore, the basicity of the tertiary amine can play a role, potentially interacting with acidic reagents or catalysts, a factor that necessitates careful selection of reaction conditions.
Core Application: Nucleophilic Addition Reactions
The partial positive charge on the carbonyl carbon of this compound makes it a prime target for a variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final alcohol product.
Caption: General mechanism of nucleophilic addition to this compound.
Protocol 1: Alkene Synthesis via the Wittig Reaction
The Wittig reaction is an invaluable method for converting aldehydes and ketones into alkenes.[6] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high reliability.[7] This protocol details the synthesis of N,N-dimethyl-5-phenylpent-4-en-1-amine using benzyltriphenylphosphonium chloride as the ylide precursor.
Causality of Experimental Design
-
Ylide Formation: The phosphorus ylide is not typically stable enough for long-term storage and is generated in situ. A strong base, such as n-butyllithium (n-BuLi), is required to deprotonate the phosphonium salt, as the α-protons are only moderately acidic.[8]
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic, effectively solubilizes the phosphonium salt and the intermediate ylide, and is stable to the strong base used.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent reaction with the aldehyde is allowed to warm to room temperature to ensure completion.
-
Work-up: The primary byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography due to its different polarity compared to the desired alkene product.
Detailed Experimental Protocol
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Phosphonium Salt Suspension: Add benzyltriphenylphosphonium chloride (1.1 equivalents) to the flask. Add anhydrous THF to create a suspension (approx. 0.2 M concentration).
-
Ylide Generation: Cool the suspension to 0 °C using an ice-water bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 15 minutes. A deep orange or red color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel to yield the desired alkene.
Protocol 2: C-C Bond Formation via Grignard Reaction
Grignard reagents are powerful carbon-based nucleophiles used to form new carbon-carbon bonds. Their reaction with aldehydes produces secondary alcohols. The presence of the amino group in this compound requires careful solvent selection, as standard ethereal solvents can sometimes perform poorly. Tetrahydrofuran (THF) is reported to be an effective solvent for preparing Grignard reagents from amino-containing halides.[9]
Causality of Experimental Design
-
Reagent and Solvent Purity: Grignard reagents are highly sensitive to moisture and protic sources. All glassware must be rigorously dried, and anhydrous solvents are essential to prevent the Grignard reagent from being quenched.
-
Solvent Choice: THF is superior to diethyl ether in this case because its higher solvating power can help prevent the amino group from interfering with the formation and reactivity of the organomagnesium species.[9]
-
Reaction Control: The Grignard reagent is added slowly to the aldehyde at low temperature (0 °C) to manage the highly exothermic nature of the addition reaction and minimize the formation of byproducts.
Detailed Experimental Protocol
Materials:
-
Phenylmagnesium bromide (PhMgBr), 1.0 M in THF
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: In a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add phenylmagnesium bromide solution (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor completion via TLC.
-
Quenching: Cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. Stir until two clear layers form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to obtain 1-(dimethylamino)-4-phenylbutan-3-ol.
Sources
- 1. This compound | | RUO [benchchem.com]
- 2. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 3. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]
- 4. Buy this compound | 70058-23-0 [smolecule.com]
- 5. CAS 3179-63-3: 3-(Dimethylamino)-1-propanol | CymitQuimica [cymitquimica.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 3-(Dimethylamino)propanal in Skraup-Doebner-Von Miller Quinoline Synthesis: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the strategic use of 3-(dimethylamino)propanal in the Skraup-Doebner-Von Miller reaction for the synthesis of quinolines. As a versatile and reactive building block, this compound offers significant advantages over traditional reagents, particularly in its role as a stable and manageable precursor to the highly reactive acrolein intermediate. This guide will explore the mechanistic underpinnings of its application, provide detailed experimental protocols, and offer expert insights into maximizing yields and ensuring reproducibility.
Introduction: The Quinoline Scaffold and the Power of a Masked Acrolein
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. The Skraup-Doebner-Von Miller reaction is a classical and powerful method for constructing this privileged scaffold, traditionally involving the reaction of an aniline with glycerol, an α,β-unsaturated aldehyde, or ketone under strong acid catalysis.[1][2]
A key challenge in these syntheses is the handling of volatile and highly reactive α,β-unsaturated carbonyl compounds like acrolein, which is often generated in situ from glycerol.[2][3] This process can be difficult to control and may lead to undesired side reactions and polymerization. This compound emerges as an elegant solution to this challenge, serving as a stable, crystalline solid (often as its hydrochloride salt) that acts as a "masked" or "pro-" acrolein. Under the acidic conditions of the Doebner-Von Miller reaction, it undergoes a clean and efficient elimination of dimethylamine to generate the required acrolein in situ, allowing for a more controlled and reproducible reaction.
Mechanistic Rationale: The Role of this compound
The efficacy of this compound in the Skraup-Doebner-Von Miller synthesis is rooted in its ability to generate the key α,β-unsaturated aldehyde intermediate under controlled, acid-catalyzed conditions. The reaction mechanism can be delineated into several key stages:
Step 1: In Situ Generation of Acrolein: The reaction is initiated by the protonation of the dimethylamino group of this compound. This transforms the dimethylamino moiety into a good leaving group. Subsequent elimination of dimethylamine generates the highly electrophilic acrolein.
Step 2: Michael Addition: The aniline substrate, acting as a nucleophile, undergoes a conjugate (Michael) addition to the in situ-generated acrolein. This forms a 3-(phenylamino)propanal intermediate.
Step 3: Cyclization and Dehydration: The aldehyde moiety of the 3-(phenylamino)propanal intermediate then reacts with the aromatic ring of the aniline in an intramolecular electrophilic aromatic substitution. This cyclization event, followed by dehydration, leads to the formation of a 1,2-dihydroquinoline derivative.
Step 4: Oxidation: The final step involves the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product. An oxidizing agent, which can be an external reagent or another molecule of the α,β-unsaturated carbonyl compound, facilitates this aromatization.
Below is a visual representation of this mechanistic pathway.
Caption: Mechanism of the Skraup-Doebner-Von Miller reaction using this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of quinolines using this compound or its hydrochloride salt. It is crucial to perform these reactions in a well-ventilated fume hood due to the use of strong acids and the potential evolution of volatile byproducts.
General Protocol for Quinoline Synthesis
This protocol is a generalized procedure and may require optimization based on the specific aniline substrate used.
Materials:
-
Substituted or unsubstituted aniline
-
This compound hydrochloride
-
Concentrated hydrochloric acid or sulfuric acid
-
Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)
-
Suitable solvent (e.g., water, ethanol, or toluene)
-
Sodium hydroxide solution (for work-up)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline (1.0 eq) and the acid catalyst.
-
Addition of Aldehyde Precursor: To the stirred mixture, add this compound hydrochloride (1.1 - 1.5 eq).
-
Addition of Oxidant: Carefully add the oxidizing agent to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and maintain for the required time (2-6 hours), monitoring the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Basify the solution with a concentrated sodium hydroxide solution to precipitate the crude product.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired quinoline.
Example Data: Synthesis of Substituted Quinolines
The versatility of this method is demonstrated by its application to a range of substituted anilines, yielding the corresponding quinoline derivatives in moderate to good yields.
| Aniline Derivative | Quinoline Product | Typical Yield (%) |
| Aniline | Quinoline | 60-75 |
| p-Toluidine | 6-Methylquinoline | 65-80 |
| p-Anisidine | 6-Methoxyquinoline | 55-70 |
| p-Chloroaniline | 6-Chloroquinoline | 50-65 |
Note: Yields are indicative and can vary based on reaction scale and optimization of conditions.
Troubleshooting and Expert Insights
-
Low Yields: If the yield is low, consider increasing the amount of the acid catalyst or the reaction temperature. The choice of oxidizing agent can also significantly impact the yield.
-
Side Reactions: Polymerization of the in situ generated acrolein can be a major side reaction. Slow addition of the this compound hydrochloride at a controlled temperature can help minimize this.
-
Purification Challenges: The crude product may contain unreacted starting materials and polymeric byproducts. Careful column chromatography is often necessary for obtaining a pure product.
-
Substrate Scope: Anilines with strongly electron-withdrawing groups may require more forcing conditions (higher temperatures and longer reaction times) to achieve good conversion.
Safety Considerations
-
This compound and its hydrochloride salt should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Strong acids such as concentrated hydrochloric acid and sulfuric acid are corrosive and should be handled in a fume hood with appropriate PPE.
-
Oxidizing agents can be hazardous and should be handled according to their specific safety data sheets (SDS).
-
The reaction can be exothermic , especially during the addition of the acid catalyst. Ensure proper cooling and controlled addition of reagents.
Conclusion
The use of this compound as an acrolein surrogate in the Skraup-Doebner-Von Miller reaction represents a significant methodological improvement for the synthesis of quinolines. Its stability, ease of handling, and controlled generation of the key reactive intermediate contribute to more reproducible and often higher-yielding reactions. This guide provides a comprehensive framework for researchers to successfully implement this valuable synthetic strategy in their own laboratories for the efficient construction of diverse quinoline scaffolds for applications in drug discovery and materials science.
References
- Doebner, O.; von Miller, W. Ueber eine Erweiterung der Skraup'schen Chinolin-Synthese. Ber. Dtsch. Chem. Ges.1883, 16, 2464–2470.
- Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880, 13, 2086–2087.
- Kouznetsov, V. V.; Méndez, L. Y. V.; Gómez, C. M. M. Recent progress in the Skraup-Doebner-von Miller synthesis of quinolines. Tetrahedron2005, 61(40), 9373-9406.
-
Ramann, G. A.; Cowen, B. J. Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Lett.2015 , 56(46), 6436-6439. ([Link])
-
Thakur, G. S.; Gupta, A. K.; Jain, S. K. Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. In Futuristic Trends in Chemical, Material Sciences & Nano Technology; IIP Series; 2024. ([Link])
-
Yalcin, I.; Ceylan, S.; Isikdag, I. A rapid and green route for the synthesis of 2-methylquinoline derivatives in a continuous flow reactor. Green Chem. Lett. Rev.2017 , 10(4), 313-318. ([Link])
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Topic: Reductive Amination Strategies for the Synthesis of 3-(Dimethylamino)propanal
An Application Note for Advanced Synthesis
Abstract
3-(Dimethylamino)propanal is a valuable bifunctional building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles and complex molecular architectures due to its electrophilic aldehyde and nucleophilic tertiary amine functionalities.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on two distinct and practical reductive amination strategies for its synthesis. We will explore a direct, one-pot approach using a dicarbonyl precursor and an indirect method starting from acrolein. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis are presented to ensure scientific integrity and practical applicability.
Introduction to Reductive Amination
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control in forming C-N bonds.[2] The process circumvents the common issue of over-alkylation often encountered with direct alkylation of amines.[2] The reaction proceeds via a two-step sequence within a single pot:
-
Iminium Ion Formation: A carbonyl compound (aldehyde or ketone) reacts with a secondary amine, such as dimethylamine, to form a transient iminium ion intermediate.[3][4] This step is often acid-catalyzed to facilitate the dehydration of the initial hemiaminal adduct.[5]
-
In-Situ Reduction: The electrophilic iminium ion is immediately reduced by a selective hydride agent present in the reaction mixture to yield the final tertiary amine.[2][4]
The success of this reaction hinges on the choice of the reducing agent. It must be potent enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting aldehyde, thereby preventing the formation of alcohol byproducts.[6] Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are exceptionally well-suited for this purpose.[2][4][7][8] NaBH(OAc)₃, often abbreviated as STAB, is particularly favored due to its mild nature, high selectivity, and the lower toxicity of its byproducts compared to cyanide-based reagents.[6][9]
Figure 1: General workflow of a one-pot reductive amination reaction.
Strategy I: Direct Reductive Amination of 3-Oxopropanal
This strategy represents the most direct conceptual approach, involving the reaction of a 1,3-dicarbonyl compound, 3-oxopropanal (malondialdehyde), with dimethylamine. Due to the inherent instability of malondialdehyde, a protected precursor such as malondialdehyde bis(dimethyl acetal) is often used, which is hydrolyzed in situ under mildly acidic conditions to generate the reactive dialdehyde.
Mechanistic Rationale
The reaction is initiated by the in situ deprotection of the acetal to liberate 3-oxopropanal. Dimethylamine then selectively attacks one of the two electrophilic aldehyde carbons. The choice of a mild reducing agent like sodium triacetoxyborohydride is critical. Its steric bulk and attenuated reactivity prevent the reduction of the aldehyde groups, while it readily reduces the more electrophilic iminium ion formed after condensation with the amine.[6] 1,2-Dichloroethane (DCE) is an excellent solvent choice for reactions involving STAB.[7]
Caption: Direct reductive amination pathway from 3-oxopropanal.
Experimental Protocol
Materials:
-
Malondialdehyde bis(dimethyl acetal)
-
Dimethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (Glacial)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a stirred solution of malondialdehyde bis(dimethyl acetal) (1 equivalent) in anhydrous DCE under a nitrogen atmosphere, add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Add the dimethylamine solution (1.1 equivalents) dropwise at room temperature.[5]
-
Stir the mixture for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: The addition may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Strategy II: Synthesis from Acrolein via Conjugate Addition and Reduction
An alternative and industrially relevant route begins with acrolein. This method involves a Michael (conjugate) addition of dimethylamine to the α,β-unsaturated aldehyde. The resulting enamine intermediate tautomerizes to the target aldehyde, which is then reduced. A documented procedure demonstrates the formation of this compound (DMAPA) via catalytic hydrogenation.[10]
Mechanistic Rationale
Dimethylamine acts as a soft nucleophile, preferentially attacking the β-carbon of acrolein in a 1,4-conjugate addition. This forms an enamine intermediate. This intermediate exists in equilibrium with the final aldehyde product. The subsequent step involves the reduction of the aldehyde to an alcohol or, under specific catalytic hydrogenation conditions, the direct formation of the desired amino-aldehyde. The process described by BASF SE utilizes a Raney-Cobalt catalyst under hydrogen pressure to favor the formation of the amino-aldehyde over the corresponding amino-alcohol.[10]
Caption: Workflow for the synthesis of this compound from acrolein.
Experimental Protocol (Adapted from Patent Literature)
Materials:
-
Acrolein (stabilized)
-
Dimethylamine
-
Raney-Cobalt (Ra-Co) catalyst, THF-washed
-
Ammonia
-
Water
-
High-pressure autoclave reactor
Procedure:
-
Intermediate Formation: In a primary cooled reactor (e.g., 4 °C), charge dimethylamine (5 equivalents).[10]
-
Slowly pump in acrolein (1 equivalent) over 60 minutes while maintaining the low temperature.[10] Stir the mixture for an additional 15 minutes.
-
Hydrogenation: In a separate high-pressure autoclave, charge the Ra-Co catalyst (e.g., 1.8 g per 0.3 mol acrolein) slurried in ammonia and water.[10]
-
Transfer the contents from the first reactor to the autoclave using hydrogen pressure.
-
Heat the autoclave to 80 °C and pressurize with hydrogen to 60 bar.[10]
-
Maintain the reaction under these conditions for 2 hours, supplying hydrogen as needed to maintain pressure.[10]
-
After cooling and venting the reactor, the product mixture can be analyzed. The reported yield for this compound (DMAPA) under these conditions is approximately 80.3%, with 3-(dimethylamino)propanol as a notable byproduct (13.9%).[10]
-
Purification is typically achieved through distillation of the reaction mixture.
Comparative Summary of Synthetic Strategies
| Feature | Strategy I: Direct Reductive Amination | Strategy II: Acrolein Conjugate Addition |
| Starting Materials | 3-Oxopropanal (or its acetal), Dimethylamine | Acrolein, Dimethylamine |
| Key Reagents | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | H₂, Raney-Cobalt (or other metal catalyst) |
| Reaction Type | One-pot reductive amination | Michael addition followed by catalytic hydrogenation |
| Typical Conditions | Ambient temperature and pressure, anhydrous organic solvent (DCE) | Elevated temperature (80 °C) and high pressure (60 bar) |
| Advantages | - Milder reaction conditions\n- High selectivity with STAB\n- Avoids handling highly toxic acrolein directly in some variations | - Potentially higher throughput and scalability\n- Utilizes inexpensive, readily available starting materials |
| Disadvantages | - Precursor (3-oxopropanal) can be unstable\n- STAB is a relatively expensive reagent | - Requires specialized high-pressure equipment\n- Acrolein is highly toxic and volatile\n- Byproduct (amino-alcohol) formation is significant |
Conclusion
The synthesis of this compound can be effectively achieved through multiple reductive amination-based strategies. The direct, one-pot reductive amination using sodium triacetoxyborohydride offers a mild, selective, and procedurally simple method suitable for laboratory-scale synthesis where specialized equipment is not available. Conversely, the route starting from acrolein via conjugate addition and catalytic hydrogenation, while requiring more stringent conditions and specialized equipment, represents a scalable and industrially viable process. The choice of strategy should be guided by the desired scale of production, available equipment, cost considerations, and safety protocols.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (1981). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
-
ResearchGate. (2020). Different amines in reductive amination with undecanal. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Retrieved from [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of 3: synthesis of the 2,3-diaminopropanol intermediates. Retrieved from [Link]
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- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. 3-Dimethylamino-1-propanol synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of 3-(Dimethylamino)propanal in Pharmaceutical Intermediate Synthesis
Foreword: Unveiling the Synthetic Power of a Bifunctional Linchpin
In the landscape of modern medicinal chemistry and process development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and elegance of a synthetic route. Among the myriad of available building blocks, 3-(Dimethylamino)propanal stands out for its remarkable versatility. Its structure, which uniquely combines an electrophilic aldehyde and a nucleophilic tertiary amine within a compact three-carbon chain, makes it a powerful and highly reactive intermediate.[1] This dual functionality is not a mere curiosity; it is the very source of its synthetic utility, enabling chemists to construct complex nitrogen-containing heterocycles and introduce the crucial 3-(dimethylamino)propyl moiety found in numerous active pharmaceutical ingredients (APIs).[1]
This guide moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of why and how this compound is leveraged in the synthesis of high-value pharmaceutical intermediates. We will explore its role in cornerstone reactions, dissect detailed protocols, and present validated workflows that underscore its strategic importance in the path to drug discovery and commercialization.
Core Chemical Attributes and Reactivity Profile
This compound is a bifunctional organic building block that serves as a precursor for a wide range of more complex molecules.[1] Its synthetic prowess is rooted in the distinct reactivity of its two functional groups.
-
The Aldehyde Group: This electrophilic center is primed for nucleophilic attack, making it a key participant in reactions like condensations, additions, and reductive aminations. It serves as the primary handle for carbon-carbon and carbon-heteroatom bond formation.
-
The Tertiary Amine: The dimethylamino group acts as a nucleophile and a base.[1] Crucially, it can also function as an excellent leaving group after quaternization, a property that facilitates the formation of Michael acceptors for conjugate additions.[1] This group is a common pharmacophore in many drug classes, particularly those targeting the central nervous system.
This inherent duality allows for elegant, often one-pot, transformations that would otherwise require multiple steps of protection and deprotection, thus streamlining synthetic pathways.
Caption: Bifunctional structure of this compound.
The Mannich Reaction: A Gateway to β-Amino Carbonyls
The Mannich reaction is a cornerstone of organic synthesis that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and a carbonyl compound with an acidic proton. This compound and its analogues are quintessential players in this transformation, often serving as the product of such a reaction, which is then used as an intermediate.
Application Case Study: Synthesis of a Key Precursor for Duloxetine
Duloxetine, an antidepressant, is a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] A critical intermediate in its synthesis is (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol.[2][3] The racemic version of this intermediate is classically synthesized via a Mannich reaction involving 2-acetylthiophene, formaldehyde, and dimethylamine hydrochloride.[2][4] This reaction perfectly illustrates the assembly of the core scaffold.
The mechanism involves the initial formation of the Eschenmoser's salt precursor, dimethylaminomethyl cation, which is the electrophile. This is attacked by the enol form of 2-acetylthiophene to forge the new carbon-carbon bond, yielding the β-amino ketone, 3-dimethylamino-1-(2-thienyl)-1-propanone.[4] Subsequent stereoselective reduction of the ketone furnishes the desired chiral alcohol intermediate.
Caption: Synthetic workflow for a Duloxetine precursor.
Protocol 1: Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone Hydrochloride
This protocol describes the synthesis of the ketonic Mannich base, a direct analogue and key intermediate.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (molar eq.) | Quantity |
| 2-Acetylthiophene | 126.17 | 1.0 | 12.6 g |
| Paraformaldehyde | 30.03 | 1.2 | 3.6 g |
| Dimethylamine HCl | 81.54 | 1.2 | 9.8 g |
| Isopropyl Alcohol | - | - | 50 mL |
| Hydrochloric Acid (conc.) | - | catalytic | 0.5 mL |
Procedure:
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 2-acetylthiophene, paraformaldehyde, dimethylamine hydrochloride, and isopropyl alcohol.
-
Reaction Initiation: Add the catalytic amount of concentrated hydrochloric acid to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The acidic environment is crucial for the in-situ generation of the electrophilic dimethylaminomethyl cation from formaldehyde and dimethylamine. Refluxing provides the necessary activation energy for the condensation with the less reactive enol of the ketone.
-
-
Cooling and Crystallization: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to facilitate crystallization of the product hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropyl alcohol (2 x 20 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the white crystalline solid in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: The expected yield is typically 80-90%. The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Heterocycle Synthesis: The Skraup-Doebner-von Miller Reaction
This compound is an ideal precursor for constructing nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.[1] One of its primary applications is in Skraup-Doebner-von Miller type reactions for the synthesis of quinolines.[1]
In this reaction, the this compound essentially acts as a synthetic equivalent of acrolein, a classic but highly volatile and toxic reagent. The in-situ elimination of dimethylamine from the propanal under acidic conditions generates the required α,β-unsaturated aldehyde, which then undergoes a cascade of reactions with an aniline derivative.
Mechanism Outline:
-
Protonation of the amine and subsequent elimination to form an enal (acrolein equivalent).
-
Michael addition of the aniline to the enal.
-
Cyclization of the resulting intermediate.
-
Dehydration to form a dihydroquinoline.
-
Oxidation to yield the aromatic quinoline ring system.
Caption: Skraup-Doebner-von Miller quinoline synthesis.
Protocol 2: General Procedure for Quinoline Synthesis
Materials & Reagents:
| Reagent | Molar Eq. | Notes |
| Substituted Aniline | 1.0 | Electron-donating groups facilitate the reaction. |
| This compound | 1.1 | A slight excess ensures complete consumption of the aniline. |
| Ferric Chloride (FeCl₃) | 1.5 | Acts as both a Lewis acid catalyst and an oxidant. |
| Ethanol | - | Solvent. |
| Hydrochloric Acid (conc.) | catalytic | Promotes the initial elimination step. |
Procedure:
-
Setup: In a round-bottom flask, dissolve the substituted aniline in ethanol.
-
Addition of Reagents: To the stirred solution, add this compound, followed by ferric chloride. Finally, add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Causality Note: Ferric chloride is a multifunctional reagent here. As a Lewis acid, it catalyzes the cyclization and dehydration steps. As an oxidizing agent, it drives the final aromatization to the stable quinoline ring, which is the thermodynamic sink of the reaction.
-
-
Work-up: After cooling, pour the reaction mixture into a beaker of ice water and basify to pH 8-9 with a saturated sodium bicarbonate solution. This precipitates the iron salts and neutralizes excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired quinoline derivative.
Role in the Synthesis of Serotonin Transporter (SERT) Inhibitors
The 3-(dimethylamino)propyl moiety is a key structural feature in many successful drugs that target the serotonin transporter (SERT), such as the antidepressant Citalopram.[1][5] While direct synthesis may use the corresponding Grignard reagent, (3-(dimethylamino)propyl)magnesium chloride, this compound serves as a versatile starting point for accessing this and other related synthons.[5]
Synthetic Pathway Logic:
-
Reduction: The aldehyde in this compound can be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), yielding 3-(dimethylamino)-1-propanol.[3]
-
Halogenation: The resulting alcohol can be converted to the corresponding chloride or bromide (e.g., 3-(dimethylamino)propyl chloride) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[3]
-
Grignard Formation: The alkyl halide can then be treated with magnesium turnings in an anhydrous ether solvent to generate the powerful (3-(dimethylamino)propyl)magnesium chloride nucleophile.
-
Coupling: This Grignard reagent is then reacted with a suitable electrophilic core, such as a phthalide derivative in the case of Citalopram synthesis, to install the critical side chain.[5]
This multi-step sequence highlights how the simple bifunctional nature of this compound allows it to be transformed into more complex and highly reactive intermediates tailored for specific, high-stakes coupling reactions in late-stage pharmaceutical synthesis.
Conclusion and Future Outlook
This compound is far more than a simple chemical commodity; it is a strategic tool in the arsenal of the synthetic chemist. Its predictable reactivity, bifunctional nature, and ability to serve as a stable precursor to more reactive species make it an invaluable intermediate. From the construction of β-amino ketones via the Mannich reaction for antidepressants like Duloxetine to the elegant assembly of quinoline cores, its applications are both broad and impactful. As drug development continues to demand more efficient and innovative synthetic routes, the clever and mechanistically informed application of foundational building blocks like this compound will remain a critical component of success.
References
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- 3-(Dimethylamino)-1-(2-thienyl)-1-propanol. EvitaChem.
- This compound. Benchchem.
- Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central.
- 3-Dimethylamino-1-propanol. Benchchem.
- Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.
Sources
- 1. This compound | | RUO [benchchem.com]
- 2. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]
- 3. 3-Dimethylamino-1-propanol | 3179-63-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 3-(Dimethylamino)propanal
Introduction: The Analytical Imperative for 3-(Dimethylamino)propanal (DMAPA)
This compound (DMAPA) is a bifunctional molecule of significant interest in pharmaceutical and chemical synthesis.[1] Its structure, incorporating both a reactive aldehyde and a tertiary amine, makes it a valuable building block for a variety of more complex molecules. However, its potential to be a process-related impurity, particularly in the synthesis of active pharmaceutical ingredients (APIs), necessitates the development of robust and reliable analytical methods for its precise quantification. The presence of such impurities, even at trace levels, can have significant implications for the safety and efficacy of drug products. Regulatory bodies such as the FDA, EMA, and ICH have stringent requirements for the monitoring and control of impurities, especially those with potential genotoxicity.[2]
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of DMAPA. We will explore two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV). Recognizing the analytical challenges posed by DMAPA's physical and chemical properties—specifically its polarity and lack of a strong chromophore—this guide will also delve into derivatization strategies to enhance its chromatographic behavior and detectability. All methodologies are presented with a focus on scientific integrity, adherence to validation principles outlined in ICH Q2(R1), and practical applicability in a research and quality control setting.[3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | |
| Molecular Weight | 101.15 g/mol | |
| Appearance | Colorless to pale yellow liquid | General knowledge |
| Boiling Point | ~145-150 °C (estimated) | General knowledge |
| Solubility | Soluble in water and polar organic solvents |
The high polarity and water solubility of DMAPA can present challenges for traditional reversed-phase HPLC, while its volatility makes it a suitable candidate for GC analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID): A Direct and Derivatization Approach
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For DMAPA, two approaches can be considered: direct analysis and analysis following derivatization.
Rationale for GC-FID
GC-FID is a robust and widely available technique that offers high sensitivity for organic compounds. The highly polar nature of amines like DMAPA can sometimes lead to poor peak shape (tailing) on standard non-polar GC columns.[4] However, the use of specialized columns designed for the analysis of volatile amines can mitigate these effects, allowing for direct quantification.[4]
Alternatively, derivatization of the aldehyde functional group can improve the volatility and chromatographic performance of DMAPA, leading to sharper peaks and enhanced sensitivity.[5]
Experimental Workflow: GC-FID Analysis of DMAPA
Caption: Workflow for GC-FID analysis of DMAPA.
Protocol 1: Direct GC-FID Analysis of DMAPA
This protocol is suitable for samples where DMAPA is present at concentrations detectable by direct injection and when a specialized column for amines is available.
1. Materials and Reagents:
-
This compound (DMAPA) reference standard
-
Methanol, HPLC grade or equivalent
-
Volumetric flasks and pipettes
-
GC vials with septa
2. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
GC column suitable for volatile amines (e.g., Agilent J&W CP-Volamine, 30m x 0.32mm, 5.0µm film thickness)[4]
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent J&W CP-Volamine (or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Program | 60 °C (hold for 2 min), ramp to 240 °C at 20 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of DMAPA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of methanol to achieve a DMAPA concentration within the calibration range.
5. Analysis and Quantification:
-
Inject the calibration standards to establish a calibration curve of peak area versus concentration.
-
Inject the sample preparations.
-
Quantify the amount of DMAPA in the sample using the calibration curve.
Protocol 2: GC-FID Analysis of DMAPA after Derivatization with PFBOA
This protocol is recommended for trace-level quantification of DMAPA, as derivatization can significantly enhance sensitivity. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBOA) reacts with the aldehyde group of DMAPA to form a more volatile and less polar oxime derivative.[5]
1. Materials and Reagents:
-
All materials from Protocol 1
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBOA)
-
Pyridine or a suitable non-reactive base
-
Ethyl acetate or other suitable extraction solvent
2. Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a vial, add 100 µL of a PFBOA solution (e.g., 10 mg/mL in pyridine).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of a saturated sodium chloride solution and 1 mL of ethyl acetate.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper organic layer to a clean GC vial for analysis.
3. Instrumentation and Chromatographic Conditions:
-
Use a standard non-polar GC column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm film thickness).
-
Adjust the oven temperature program as needed to ensure good separation of the derivatized DMAPA from other components. A starting temperature of 80 °C, ramped to 280 °C, is a reasonable starting point.
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
HPLC is a versatile technique for the analysis of a wide range of compounds. However, DMAPA lacks a native chromophore, making direct UV detection challenging, especially at low concentrations.[6] Therefore, pre-column derivatization is necessary to introduce a UV-active or fluorescent tag.[7][8]
Rationale for HPLC-UV with Derivatization
Derivatization for HPLC analysis of compounds lacking a chromophore is a well-established strategy.[8] Since the tertiary amine of DMAPA is not readily derivatized by common reagents that target primary and secondary amines, the most viable approach is to target the aldehyde functional group. Reagents such as 2,4-dinitrophenylhydrazine (DNPH) react with aldehydes to form highly colored hydrazones that can be easily detected by UV-Vis spectroscopy.
Experimental Workflow: HPLC-UV Analysis of DMAPA
Sources
- 1. This compound | | RUO [benchchem.com]
- 2. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization for aminoacids with a tertiary amine group - Chromatography Forum [chromforum.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to optimize reaction yield for 3-(Dimethylamino)propanal synthesis
Welcome to the technical support resource for the synthesis of 3-(Dimethylamino)propanal. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental challenges. The following information is structured in a practical question-and-answer format to directly address issues encountered in the laboratory.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific, frequently encountered problems during the synthesis of this compound. The explanations focus on the underlying chemical principles to empower you to make informed decisions and adapt protocols effectively.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Answer: Low yield is a common issue often attributable to suboptimal reaction conditions, particularly pH and temperature. The synthesis of this compound, especially via the Mannich reaction, is highly sensitive to these parameters.
Causality Analysis:
-
Suboptimal pH: The pH of the reaction medium is the most critical factor influencing both reaction rate and the prevalence of side reactions.[1] Historically, Mannich reactions were conducted under acidic conditions, which can lead to significant disadvantages, including acid-catalyzed side reactions like aldehyde trimerization.[2][3] Surprisingly, shifting to an alkaline medium (pH 9-11) has been shown to be highly effective, particularly in industrial settings, as it minimizes byproduct formation.[1][2] At low pH, the dimethylamino group can become protonated, which enhances the electrophilicity of the aldehyde, but this can also promote undesired pathways.[1]
-
Incorrect Temperature Control: Temperature directly impacts reaction kinetics and the stability of intermediates.[1]
-
Too Low: The reaction may proceed too slowly or stall.
-
Too High: Can lead to byproduct formation and degradation of the product. An industrial process for a related amino aldehyde uses high temperatures (80-120°C) to drive the reaction, but this is performed in a controlled pressure vessel.[1][2]
-
Optimal Strategy: A stepwise temperature increase is a proven method to enhance yield. Starting the reaction at a lower temperature (e.g., 25°C) and gradually heating to a moderate temperature (e.g., 50°C) can stabilize intermediates and has been reported to reduce byproducts by as much as 20%.[1]
-
-
Improper Reactant Stoichiometry: While the core reactants are typically used in molar equivalents, an excess of dimethylamine is generally not detrimental and can help drive the reaction to completion.[2] Ensure accurate measurement of all reagents, especially formaldehyde, which can be used as an aqueous solution or as paraformaldehyde.[2]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
Question 2: I'm observing significant byproduct formation, leading to difficult purification. How can I improve the reaction's selectivity?
Answer: Poor selectivity is almost always linked to incorrect pH or temperature control, which favors side reactions.
Causality Analysis:
-
Aldol and Condensation Side Reactions: The aldehyde starting material (e.g., propanal) can undergo self-condensation, especially under harsh acidic or basic conditions if not properly controlled. Early methods using acidic conditions were often hampered by such side reactions.[3]
-
Over-reaction or Degradation: this compound is a bifunctional molecule and can be prone to further reactions or polymerization if the conditions are too aggressive (e.g., excessively high temperature or prolonged reaction times).
Mitigation Strategies:
-
Adopt Alkaline Conditions: The most impactful change is to run the reaction at a pH between 9 and 11.[2] This has been demonstrated to significantly improve selectivity for the desired product by minimizing acid-catalyzed side reactions.[1][2]
-
Gradual Reagent Addition: If using a highly reactive starting material like acrolein, adding it slowly to the dimethylamine solution at a low temperature (e.g., 4°C) before heating can prevent runaway reactions and improve selectivity for the initial adduct.[4]
-
Controlled Heating: Avoid rapid heating. The stepwise temperature protocol (25°C → 50°C) mentioned previously is highly effective for improving selectivity by allowing the desired reaction to proceed controllably before higher temperatures can initiate side reactions.[1]
Frequently Asked Questions (FAQs)
Question 1: What are the primary synthetic routes for this compound?
Answer: There are two main, industrially relevant synthetic routes:
-
The Mannich Reaction: This is the most common and foundational method.[3] It is a three-component condensation reaction involving:
-
Nucleophilic Substitution: This method involves reacting a propanal derivative that has a leaving group at the 3-position (e.g., 3-chloropropanal) with dimethylamine.[1] The dimethylamine acts as a nucleophile, displacing the chloride to form the target molecule. The efficiency of this route is highly dependent on the choice of solvent and temperature.[1]
Question 2: Can you explain the mechanism of the Mannich reaction for this synthesis?
Answer: Certainly. The reaction proceeds in two main stages:
-
Formation of the Iminium Ion: First, dimethylamine reacts with formaldehyde to form an electrophilic iminium ion (often called an Eschenmoser-like salt). This is the key electrophile in the reaction.
-
Nucleophilic Attack: The starting aldehyde (propanal) forms an enol or enolate under the reaction conditions (either acid or base catalyzed). This enol/enolate then acts as a nucleophile, attacking the carbon of the iminium ion. This step forms the new carbon-carbon bond and, after workup, yields the final this compound product.
Mannich Reaction Mechanism
Caption: High-level experimental workflow for optimized synthesis.
Step-by-Step Methodology:
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, thermometer, addition funnel, and pH probe.
-
Initial Charge: Charge the reactor with dimethylamine (e.g., 40% aqueous solution, 1.1 eq) and propanal (1.0 eq).
-
pH Adjustment: Cool the mixture to ~20°C and slowly add a base (e.g., 50% NaOH) to adjust the pH to between 9.0 and 11.0. [2]4. Formaldehyde Addition: Slowly add formaldehyde (e.g., 37% aqueous solution, 1.05 eq) via the addition funnel, ensuring the temperature does not exceed 30°C.
-
Reaction - Stage 1 (Initiation): Stir the mixture at 25-30°C for 1 hour.
-
Reaction - Stage 2 (Completion): Gradually heat the mixture to 50-60°C over 1 hour. Maintain this temperature for 2-6 hours, monitoring the reaction's progress by GC or TLC until the starting material is consumed. [1][2]7. Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel. The mixture will likely separate into an organic and an aqueous layer. Collect the upper organic layer. [2]8. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid. [2]
Comparative Table of Reaction Conditions
| Parameter | Traditional Acidic Mannich | Nucleophilic Substitution | Optimized Alkaline Mannich |
| pH | Acidic (<7) [2] | Neutral/Slightly Basic | Alkaline (9-11) [1][2] |
| Temperature | Variable, often elevated | 20-60°C [1] | 25°C → 50-60°C (Stepwise) [1] |
| Typical Yield | Moderate, variable | Moderate to Good | Good to Excellent (>80%) [2] |
| Key Challenge | Byproduct formation (trimerization) [3] | Availability of starting material | Requires careful pH control |
| Reference | ,[2] [3] | [1] | ,[1] [2] |
References
- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- Google Patents.
- Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols.
-
Cheng, C., et al. (2015). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. [Link]
- Google Patents. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.
-
PubChem. This compound | C5H11NO | CID 546946. [Link]
Sources
Technical Support Center: 3-(Dimethylamino)propanal Condensation Reactions
A Senior Application Scientist's Guide to Navigating pH Influence
Welcome to the technical support center for 3-(Dimethylamino)propanal (DMAPA) applications. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize DMAPA as a versatile bifunctional building block.[1] Its unique structure, containing both an electrophilic aldehyde and a nucleophilic tertiary amine, makes it a powerful reagent for synthesizing complex nitrogen-containing molecules and pharmaceutical intermediates.[1] However, this dual functionality also introduces complexities, particularly concerning reaction pH.
This document provides in-depth, field-proven insights into the critical role of pH in controlling reaction outcomes, troubleshooting common issues, and optimizing your synthetic protocols.
Section 1: The Dichotomy of pH in DMAPA Condensation Reactions
The success of a condensation reaction involving DMAPA hinges on a delicate balance controlled by pH. The optimal pH is not a single value but depends entirely on the nature of the nucleophile (your active methylene compound) and the desired reaction pathway. Understanding the underlying mechanisms is key to rational protocol design.
Under acidic conditions (pH < 7) , the reaction landscape is dominated by the activation of the aldehyde.
-
Protonation: The tertiary amine of DMAPA is protonated, forming a dimethylammonium salt.
-
Iminium Ion Formation: The primary role of the acid catalyst is to facilitate the formation of a highly electrophilic N,N-dimethyliminium ion intermediate.[1] This species is significantly more reactive towards nucleophiles than the starting aldehyde.
-
Nucleophilic Attack: The activated iminium ion readily reacts with electron-rich nucleophiles. This pathway is characteristic of Mannich-type reactions.[2][3]
Under alkaline conditions (pH > 7) , the focus shifts to the activation of the nucleophile.
-
Deprotonation: For the reaction to proceed, the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) must be deprotonated to form a resonance-stabilized carbanion (enolate).[4]
-
Nucleophilic Attack: This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the DMAPA aldehyde.
-
Condensation: This pathway is typical for Knoevenagel-type condensations, which often employ basic catalysts.[5]
The interplay between these two pathways is visually summarized below.
Caption: Dual role of pH in DMAPA condensation reactions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during DMAPA condensation reactions in a practical question-and-answer format.
Q1: My reaction yield is very low, and I'm recovering mostly unreacted starting materials. What's the primary cause?
A1: This is a classic sign of mismatched pH and reactant types. The root cause is insufficient activation of either the electrophile (DMAPA) or the nucleophile (your active methylene compound).
-
Scenario A: Knoevenagel-type reaction (e.g., with malononitrile) under neutral or acidic pH. Your active methylene compound is not acidic enough to deprotonate without a base. The unactivated aldehyde on DMAPA is not electrophilic enough to react.
-
Solution: Introduce a suitable base. Start with a weak organic base like triethylamine or piperidine. For less reactive methylene compounds, a stronger base may be needed. Some syntheses of related compounds have been shown to be successful at a pH of 9 to 11.[1]
-
-
Scenario B: Mannich-type reaction (e.g., with an electron-rich heterocycle) under basic pH. The iminium ion, the key reactive intermediate, does not form under basic conditions.[1]
-
Solution: The reaction needs to be run under acidic conditions (e.g., pH < 7) to facilitate iminium ion formation.[1] Acetic acid is a common solvent and catalyst for this purpose.
-
Troubleshooting Flowchart: Low Conversion
Caption: Troubleshooting workflow for low conversion issues.
Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
A2: Side product formation is often pH- and temperature-dependent. The most common issues are self-condensation and polymerization.
-
Aldol Self-Condensation: DMAPA can react with itself, especially under basic conditions, via an aldol condensation mechanism.[4][6] This is more prevalent at higher temperatures.
-
Mitigation:
-
Control Reagent Addition: Add the DMAPA slowly to the reaction mixture containing the active methylene compound and base. This keeps the instantaneous concentration of free DMAPA low.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the aldol pathway.
-
-
-
Polymerization: The aldehyde functional group can polymerize, especially in the presence of strong acids or bases.
-
Mitigation: Use catalytic amounts of acid or base rather than stoichiometric quantities. Ensure reagents are fresh, as degradation products can sometimes initiate polymerization.
-
-
Michael Addition: If your product is an α,β-unsaturated carbonyl (from a Knoevenagel condensation), it can undergo a subsequent Michael addition with another equivalent of the carbanion if the conditions are too harsh or the stoichiometry is incorrect.
-
Mitigation: Use a strict 1:1 stoichiometry of DMAPA to the active methylene compound. Monitor the reaction closely by TLC and stop it once the desired product is formed.
-
Q3: How do I determine the optimal pH for a new reaction?
A3: Empirical screening is the most reliable method. A parallel reaction setup is highly efficient for this. See Section 3: Experimental Protocols for a detailed pH screening methodology. The goal is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing side reactions. Research has shown that related reactions can be optimized within a pH range of 8 to 10 to prevent side reactions.[1]
Q4: Can the protonation of the dimethylamino group affect the reaction even under basic conditions?
A4: Yes. While the bulk of the reaction occurs under basic conditions, the pKa of the tertiary amine is relevant. If you are operating at a pH close to the pKa of the dimethylammonium ion, you will have a significant population of both the protonated (inactive for nucleophilic catalysis, but potentially activating the aldehyde via an inductive effect) and free amine forms. This equilibrium can affect solubility and the overall catalytic environment. For most Knoevenagel-type reactions, operating at least 1-2 pH units above the amine's pKa (typically ~9-10) ensures it remains in its neutral, non-interfering form.
Section 3: Experimental Protocols
Protocol 1: pH Screening for Knoevenagel Condensation with an Active Methylene Compound
This protocol provides a framework for optimizing the pH for the condensation of DMAPA with a generic active methylene compound (AMC).
Objective: To identify the optimal pH for maximizing product yield and minimizing side products.
Methodology:
-
Setup: Arrange a series of 5 identical reaction vials, each with a magnetic stir bar. Label them pH 7, 8, 9, 10, and 11.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of DMAPA in a suitable solvent (e.g., Ethanol or THF).
-
Prepare a 1 M stock solution of your Active Methylene Compound (AMC) in the same solvent.
-
Prepare a set of buffers for the desired pH range or use different amine bases (e.g., TEA, DBU) to adjust the pH.
-
-
Reaction Execution (for each vial): a. To each vial, add 1.0 mL (1 mmol) of the AMC stock solution. b. Add 1.0 mL (1 mmol) of the DMAPA stock solution. c. Add the corresponding base or buffer to achieve the target pH. Ensure the total volume is consistent across all vials by adding more solvent if necessary. d. Seal the vials and begin stirring at room temperature.
-
Monitoring: a. At time points T=0, 1h, 2h, 4h, and 24h, take a small aliquot from each reaction mixture. b. Spot the aliquots on a TLC plate, alongside standards of DMAPA and your AMC. c. Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize (e.g., using UV light and/or a potassium permanganate stain). d. Record the relative intensity of the product spot versus the starting material spots for each pH at each time point.
-
Analysis and Workup: a. After 24 hours (or when a reaction appears complete by TLC), quench the reactions by adding a mild acid (e.g., saturated NH4Cl solution). b. Extract the product with an organic solvent (e.g., Ethyl Acetate). c. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Determine the crude yield for each reaction and analyze purity by ¹H NMR or LC-MS.
-
Data Interpretation: a. Create a table summarizing the yield and purity at each pH. b. The optimal pH is the one that provides the highest yield of the desired product with the best purity in a reasonable amount of time.
Data Summary Table (Example)
| pH | Time to Completion (TLC) | Crude Yield (%) | Purity (NMR, %) | Key Observations |
| 7.0 | > 24 h | < 5 | > 95 | No significant reaction |
| 8.0 | 18 h | 45 | 90 | Slow conversion |
| 9.0 | 6 h | 88 | 95 | Clean, efficient reaction |
| 10.0 | 4 h | 92 | 85 | Faster reaction, minor side products observed |
| 11.0 | 2 h | 85 | 70 | Rapid reaction, significant aldol side product |
Section 4: References
-
Kloxin, C. J., & Anseth, K. S. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 546946. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)-1-propanol. PubChem Compound Summary for CID 76646. Retrieved from [Link]
-
ResearchGate. (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3-(dimethylamino)propionaldehyde. PubChem Compound Summary for CID 84921. Retrieved from [Link]
-
ResearchGate. (2019). Kinetics of CO2 absorption into aqueous solutions of 3-dimethylamino-1-propanol and 1-(2-hydroxyethyl)pyrrolidine in the blend with 3-(methylamino)propylamine. Retrieved from [Link]
-
Ansari, M. I. (2025). L-Proline-Catalyzed Activation of Methyl Ketones or Active Methylene Compounds and DMF-DMA for Syntheses of (2E)-3-Dimethylamino-2- propen-1-ones. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2025). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. PMC. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. Retrieved from
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Girolami Group Website - University of Illinois. (n.d.). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC. Retrieved from [Link]
-
ResearchGate. (2025). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from [Link]
-
ACS Publications. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. Retrieved from [Link]
-
ResearchGate. (2025). A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC. Retrieved from [Link]
-
Quora. (2020). Which products are produced by the condensation reaction of Propanol Alcohol?. Retrieved from [Link]
-
MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]
-
ResearchGate. (2026). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]
-
PubMed. (2016). Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation Reactions and Formation of Amides, Esters, and Nitriles Under Hydrothermal Conditions. Retrieved from [Link]
Sources
- 1. This compound | | RUO [benchchem.com]
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- 3. Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 6. quora.com [quora.com]
Preventing byproduct formation in Mannich reactions with 3-(Dimethylamino)propanal
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of Mannich reactions involving 3-(dimethylamino)propanal. Our goal is to empower you with the scientific understanding and practical solutions needed to minimize byproduct formation and maximize the yield and purity of your target compounds.
Introduction: The Bifunctional Nature of this compound
This compound is a valuable bifunctional building block in organic synthesis. Its structure, containing both a reactive aldehyde and a tertiary amine, allows it to participate in Mannich reactions in multiple capacities. However, this dual reactivity is also the source of potential side reactions and byproduct formation. Understanding the interplay between the reaction conditions and the inherent properties of this reagent is paramount to achieving successful and reproducible outcomes. This guide is structured to address the most common challenges encountered in the laboratory, providing both mechanistic explanations and actionable protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering detailed causal analysis and corrective actions.
Question 1: "My reaction is producing a significant amount of a higher molecular weight species, and the reaction mixture is becoming viscous. What is likely happening and how can I prevent it?"
Answer:
This is a classic sign of polymerization or oligomerization, a common pitfall in Mannich reactions, especially with highly reactive aldehydes.
Causality:
The primary electrophile in a Mannich reaction is the Eschenmoser-type iminium ion, formed from an amine and an aldehyde (often formaldehyde). However, this compound can undergo self-condensation, particularly under basic conditions, akin to an aldol reaction. The enolate of one molecule can attack the aldehyde of another. Furthermore, if primary or secondary amines are present as impurities or reactants, the resulting Mannich base can react further with the aldehyde, leading to chain extension and the formation of polymeric material.[1][2]
Preventative & Corrective Protocols:
-
Strict pH Control: The reactivity of the aldehyde in this compound is highly pH-dependent.[3]
-
Acidic Conditions (pH 4-6): Protonation of the dimethylamino group increases the electrophilicity of the aldehyde, which can accelerate the desired reaction but also side reactions if not controlled. This is often the standard condition for Mannich reactions.
-
Basic Conditions (pH 9-11): While sometimes used to avoid issues with acid-sensitive substrates, basic conditions can promote enolate formation and subsequent self-condensation. If basic conditions are necessary, careful temperature control and slow addition of reagents are crucial.
-
-
Slow Reagent Addition: To prevent a high concentration of reactive species at any given time, add the limiting reagent dropwise over an extended period. This is particularly effective for controlling exothermic reactions and minimizing polymerization.
-
Lower Reaction Temperature: High temperatures can accelerate the rate of polymerization. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the product profile.
-
Use of Pre-formed Iminium Salts: Instead of a traditional three-component reaction, consider using a pre-formed iminium salt like Eschenmoser's salt (dimethyl(methylidene)ammonium iodide).[4][5] This provides a controlled concentration of the key electrophile and can lead to cleaner reactions with higher yields.
Experimental Protocol: Controlled Mannich Reaction Using Slow Addition
-
In a reaction vessel equipped with a dropping funnel and a magnetic stirrer, dissolve your CH-acidic compound in an appropriate solvent (e.g., ethanol, acetonitrile).
-
If the reaction is acid-catalyzed, add the acid to this mixture.
-
In the dropping funnel, prepare a solution of this compound.
-
Cool the reaction vessel to the desired temperature (e.g., 0-10 °C).
-
Add the this compound solution dropwise over 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous workup.
Question 2: "I've isolated my product, but I'm seeing a significant impurity with a mass corresponding to the displacement of the dimethylamino group. What is this byproduct and how do I avoid it?"
Answer:
You are likely observing a "transamination" or "amine exchange" byproduct. This occurs when another nucleophilic amine present in the reaction mixture displaces the dimethylamino group of your desired Mannich base.
Causality:
The dimethylamino group in a Mannich base can act as a leaving group, especially when protonated under acidic conditions. The reaction proceeds through an elimination-addition mechanism, forming an α,β-unsaturated carbonyl intermediate (an enone or enal), which is then attacked by the other amine.[6] This is a common pathway for the formation of byproducts when using primary or secondary amines as reactants alongside a pre-formed Mannich base like this compound.
Preventative & Corrective Protocols:
-
Choice of Amine: If the reaction design allows, use a secondary amine (like dimethylamine itself) to form the iminium ion in situ. Since the nucleophilicity and basicity are similar to the leaving group, the equilibrium will be less favorable for displacement.
-
Stoichiometric Control: Use a precise 1:1 stoichiometry of the amine and aldehyde that form the iminium ion. An excess of a more nucleophilic primary or secondary amine will drive the transamination reaction forward.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the elimination step required for amine exchange.
-
Solvent Choice: Protic solvents like ethanol or water can facilitate the protonation of the dimethylamino group, making it a better leaving group. In some cases, switching to an aprotic solvent like THF or dioxane may reduce the extent of transamination.
Data Summary: Impact of Reaction Conditions on Transamination
| Parameter | Condition Favoring Transamination | Condition Minimizing Transamination | Rationale |
| Amine Reactant | Excess primary or secondary amine | Stoichiometric secondary amine | Reduces the concentration of competing nucleophiles. |
| Temperature | High (e.g., reflux) | Low (e.g., 0-25 °C) | Slows the rate of the elimination step. |
| pH | Strongly acidic | Mildly acidic to neutral | Reduces protonation of the leaving group. |
| Solvent | Protic (e.g., ethanol, water) | Aprotic (e.g., THF, dioxane) | Reduces stabilization of the protonated leaving group. |
Question 3: "My reaction is sluggish, and upon workup, I recover a lot of my starting CH-acidic compound. How can I improve the conversion?"
Answer:
Low conversion in a Mannich reaction often points to issues with the formation or reactivity of the key electrophilic intermediate, the iminium ion.
Causality:
The formation of the iminium ion from an aldehyde and a secondary amine is a reversible equilibrium.[7] The position of this equilibrium is influenced by several factors:
-
pH: The reaction is typically acid-catalyzed. Insufficient acid can lead to a low concentration of the iminium ion.[3] Conversely, excessively strong acid can fully protonate the amine, rendering it non-nucleophilic and unable to react with the aldehyde.
-
Water: The formation of the iminium ion involves the elimination of water. The presence of excess water in the reaction mixture can push the equilibrium back towards the starting materials.
-
Steric Hindrance: While less of an issue with this compound, sterically hindered CH-acidic compounds or amines can slow down the reaction rate.
Troubleshooting & Optimization Protocols:
-
pH Optimization:
-
Perform small-scale trial reactions at different pH values (e.g., 4, 5, and 6) to find the optimal acidity for your specific substrates. A small amount of a strong acid like HCl or a weaker acid like acetic acid is often used.[8]
-
-
Water Removal:
-
Use anhydrous solvents and reagents.
-
If the reaction allows, consider using a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the iminium ion.
-
-
Use of a Pre-formed, Anhydrous Iminium Salt: This is often the most robust solution. Eschenmoser's salt or similar reagents are highly reactive and do not introduce water into the reaction.[9]
Workflow for Optimizing a Sluggish Mannich Reaction
Caption: Troubleshooting workflow for low conversion.
Frequently Asked Questions (FAQs)
Q1: Can this compound act as the CH-acidic component in a Mannich reaction?
A: No. For a compound to be a CH-acidic component in a Mannich reaction, it needs to have a proton on a carbon atom alpha (adjacent) to an electron-withdrawing group (like a carbonyl) that can be removed to form an enol or enolate.[10] The aldehyde proton in this compound is not acidic in this manner. The protons on the carbons alpha and beta to the aldehyde are also not sufficiently activated for this purpose. Therefore, it primarily functions as the aldehyde and/or amine component (by first degrading to dimethylamine).
Q2: What is the role of pH in controlling byproduct formation?
A: pH is arguably the most critical parameter. Under acidic conditions (pH < 4), the dimethylamino group is protonated. This makes the aldehyde group more electrophilic, which can speed up the reaction but also potentially lead to unwanted side reactions if the CH-acidic component is sensitive to acid.[3] Under basic conditions (pH > 9), the risk of self-condensation via an aldol-type mechanism increases. Therefore, careful pH control, often in the mildly acidic range of 4-6, is essential to balance reactivity and selectivity.
Q3: Are there any specific purification challenges with products derived from this compound?
A: Yes. The basic dimethylamino group in the final product means that it can exist in both a free base and a protonated (salt) form. This has implications for both extraction and chromatography:
-
Extraction: During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) to convert the product to its free base form, allowing for efficient extraction into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: The basic nature of the product can cause it to streak on silica gel. To mitigate this, the eluent can be treated with a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in methanol, to improve peak shape.
Q4: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
A: Yes, and it is often preferred. Paraformaldehyde is a solid polymer of formaldehyde that decomposes in situ to provide anhydrous formaldehyde.[8] Using paraformaldehyde avoids introducing additional water into the reaction, which, as mentioned earlier, can inhibit the formation of the necessary iminium ion.
Byproduct Formation Pathways
Caption: Key reaction pathways in Mannich reactions using this compound.
References
- Roman, G. (2013). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Acta Chimica Slovenica, 60, 70-80.
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]
-
SciTePress. (2020). Synthesis of 6-Alyl-8-Methoxy-3-Propyl-1,3-Benzoxazine and 4-Alyl-6-(Dimetilamino)Methyl-2-Methoxy Phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. Retrieved from [Link]
-
Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]
-
Organic Syntheses. (n.d.). REGIOSELECTIVE MANNICH CONDENSATION WITH DIMETHYL(METHYLENE)AMMONIUM TRIFLUOROACETATE: 1-(DIMETHYLAMINO)-4-METHYL-3-PENTANONE. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
SciSpace. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (2016). Mannich condensation reaction problems?. Retrieved from [Link]
-
PubMed. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschenmoser's salt. Retrieved from [Link]
-
YouTube. (2023). The Mannich Reaction. Retrieved from [Link]
-
Michigan State University. (2009). The Eschenmoser Methenylation Name Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. byjus.com [byjus.com]
Best practices for the storage and handling of 3-(Dimethylamino)propanal
Welcome to the comprehensive technical guide for the storage and handling of 3-(Dimethylamino)propanal (DMAPA). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, reactivity, and safe utilization of this versatile bifunctional organic building block. As a compound featuring both an electrophilic aldehyde and a nucleophilic tertiary amine, its proper management is paramount for successful and reproducible experimental outcomes.[1]
Section 1: Core Principles of Storage and Handling
This compound is a liquid that requires careful storage to prevent degradation and ensure safety. Key environmental factors to control include temperature, atmosphere, and light exposure.
1.1 Recommended Storage Conditions
To maintain the integrity of DMAPA, it is crucial to store it in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is below 15°C. It is also advised to store the compound under an inert gas, such as argon or nitrogen, to prevent oxidation and degradation from atmospheric moisture, as the compound is hygroscopic. The container should be kept tightly closed.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | <15°C, in a cool place. | Minimizes degradation and potential side reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Tightly closed, suitable for chemical storage.[2] | Prevents contamination and exposure to air and moisture. |
| Location | Well-ventilated, dry area away from incompatible materials.[2][3] | Ensures safety and stability. |
1.2 Incompatible Materials
To prevent hazardous reactions, this compound should be stored away from strong acids and oxidizing agents.[3] Contact with copper, aluminum, and their alloys should also be avoided.[3]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in a question-and-answer format, providing insights into their causes and solutions.
Q1: My reaction yield is lower than expected. Could the quality of my this compound be the issue?
A1: Yes, the purity of DMAPA is critical for reaction efficiency. Improper storage can lead to degradation, reducing the concentration of the active reagent.
-
Causality: Exposure to air and moisture can lead to oxidation of the aldehyde group or other side reactions. The compound is also hygroscopic, meaning it readily absorbs moisture from the air, which can interfere with many organic reactions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (<15°C) and under an inert atmosphere.
-
Perform Quality Control: If you suspect degradation, it is advisable to re-analyze the purity of your DMAPA sample using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If the purity is found to be low, consider purifying the material by distillation before use.
-
Q2: I'm observing unexpected byproducts in my reaction. What could be the cause?
A2: The formation of byproducts can often be traced back to the reactivity of this compound under specific reaction conditions or the presence of impurities.
-
Causality: The bifunctional nature of DMAPA, with both an aldehyde and a tertiary amine, can lead to self-condensation or polymerization, especially at elevated temperatures or in the presence of certain catalysts.[1] Impurities from degradation or the manufacturing process can also participate in side reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected byproduct formation.
Q3: The material has changed in color (e.g., turned yellow). Is it still usable?
A3: A change in color, such as turning light yellow, can indicate some level of degradation or the presence of impurities.[2] While it might still be usable for some applications, it is a sign that the material's purity may be compromised.
-
Causality: Color changes are often due to the formation of oligomeric or polymeric species resulting from self-condensation or oxidation.
-
Recommendation: It is highly recommended to re-test the purity of the material before use. For sensitive applications, using a fresh, colorless sample is advisable.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions I should take when handling this compound?
A: this compound is a flammable liquid and can cause skin and eye irritation.[4] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][5] Keep it away from heat, sparks, and open flames.[2]
Q: How should I properly dispose of waste containing this compound?
A: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.
Q: Can this compound be used in aqueous solutions?
A: Yes, this compound is soluble in water.[4] However, be aware that the aldehyde group can exist in equilibrium with its hydrate form in aqueous solutions. This can affect its reactivity in subsequent steps.
Section 4: Experimental Protocol Example: Synthesis via Nucleophilic Substitution
A common method for synthesizing this compound involves the nucleophilic substitution of a 3-halopropanal with dimethylamine.[1]
Objective: To synthesize this compound from 3-chloropropanal and dimethylamine.
Materials:
-
3-chloropropanal
-
Dimethylamine (solution in a suitable solvent, e.g., THF)
-
Anhydrous solvent (e.g., THF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
Dissolve 3-chloropropanal in the anhydrous solvent in the reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add the dimethylamine solution to the cooled solution of 3-chloropropanal while stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, work up the reaction mixture to isolate the product. This may involve filtration to remove any salts, followed by solvent removal under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Caption: Synthesis of this compound via nucleophilic substitution.
References
-
National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 546946. Retrieved from [Link].
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-
ResearchGate. (2025-08-10). Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in 3-(Dimethylamino)propanal Reactions
Welcome to the technical support center for 3-(Dimethylamino)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile bifunctional building block. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your reaction yields and product purity.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, featuring both a nucleophilic tertiary amine and an electrophilic aldehyde. This unique structure allows its participation in a variety of transformations, including Mannich reactions, Wittig-type olefinations, and as a precursor for the synthesis of nitrogen-containing heterocycles.[1][2] However, its bifunctionality can also lead to challenges such as low conversion rates and the formation of unwanted byproducts. This guide will help you understand and overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: General Reaction Setup & Reagent Quality
Question 1: My reaction with this compound is showing low or no conversion. Where should I start troubleshooting?
Answer: Low conversion can stem from several factors, beginning with the integrity of your starting materials and the reaction environment.
-
Reagent Quality: this compound can be susceptible to degradation, especially if improperly stored. It is a tertiary aminoaldehyde, which offers more stability against self-condensation compared to primary or secondary aminoaldehydes, but it is not entirely immune.[3] Ensure your reagent is fresh and has been stored under an inert atmosphere, protected from light and moisture. Older or discolored material may have already undergone self-condensation or oxidation.
-
Solvent Purity: Always use dry, freshly distilled, or commercially available anhydrous solvents. The presence of water can hydrolyze intermediates, deactivate reagents (especially in Wittig and Grignard reactions), and promote side reactions.
-
Inert Atmosphere: Many reactions involving aldehydes are sensitive to oxygen. Ensure your reaction is conducted under a consistently inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
Question 2: I'm observing a significant amount of an insoluble, polymeric material in my reaction flask. What is it and how can I prevent it?
Answer: The formation of polymeric material is a strong indicator of self-condensation or polymerization of the aldehyde. This is often exacerbated by acidic or basic conditions.
-
pH Control: The pH of your reaction medium is critical. Acidic conditions can promote the trimerization of aldehydes.[4] Conversely, strongly basic conditions can catalyze aldol-type self-condensation. For reactions like the Mannich reaction, maintaining a pH between 9 and 11 is often optimal to avoid acid-catalyzed side reactions.[4]
-
Temperature Management: Exothermic reactions can lead to localized heating, which can accelerate polymerization. Maintain strict temperature control throughout the reaction. Consider adding reagents slowly at a lower initial temperature.[1]
Category 2: Troubleshooting Olefination Reactions (e.g., Wittig & Horner-Wadsworth-Emmons)
Question 3: I am attempting a Wittig reaction with this compound and a phosphonium ylide, but the conversion is poor. What are the likely causes?
Answer: The Wittig reaction with an amino aldehyde like this compound presents unique challenges due to the presence of the basic dimethylamino group.
-
Ylide Generation and Stability: The phosphonium ylide is a strong base. The acidic proton on the α-carbon of the phosphonium salt is typically removed with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[5] Incomplete ylide formation will directly lead to low conversion.
-
Intramolecular Interactions: The lone pair of electrons on the nitrogen of the dimethylamino group can interact with other species in the reaction. While direct deactivation of the phosphonium ylide by the tertiary amine is less common, the amine can act as a Lewis base and potentially interact with Lewis acidic species in the reaction, altering the reactivity.
-
Protecting Group Strategy: If side reactions involving the amine are suspected, consider a protecting group strategy. The amine can be temporarily converted to a non-nucleophilic ammonium salt by adding one equivalent of a strong acid (e.g., HCl). This must be compatible with the stability of the ylide. Alternatively, a more robust protecting group like a Boc group could be employed, though this adds extra synthetic steps.
Workflow for Troubleshooting Wittig Reactions
Caption: Troubleshooting workflow for low conversion in Wittig reactions.
Question 4: Would the Horner-Wadsworth-Emmons (HWE) reaction be a better alternative for the olefination of this compound?
Answer: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative and often preferred for several reasons.
-
Increased Nucleophilicity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, leading to better reactivity with aldehydes.[6]
-
Milder Bases: Stabilized phosphonates are more acidic than their phosphonium salt counterparts, allowing for the use of weaker and milder bases like sodium methoxide or potassium carbonate.[7] This can be advantageous in preventing base-catalyzed side reactions of the amino aldehyde.
-
Workup Simplification: The phosphate byproduct of the HWE reaction is water-soluble, making purification significantly easier compared to the triphenylphosphine oxide generated in the Wittig reaction.[7][8]
-
Stereoselectivity: The HWE reaction with stabilized phosphonates typically yields the (E)-alkene with high selectivity.[8]
Category 3: Troubleshooting Mannich & Condensation Reactions
Question 5: My Mannich reaction using this compound as a component is giving a complex mixture of products. How can I improve the selectivity?
Answer: The Mannich reaction is a three-component condensation, and its success hinges on controlling the relative rates of several competing reactions.[1]
-
pH is Paramount: As mentioned, acidic conditions (pH < 7) can lead to the trimerization of aldehydes, a significant side reaction.[4] Conducting the reaction in a basic medium (pH 9-11) is often crucial for success when using aldehyde starting materials prone to this side reaction.[4]
-
Order of Addition: The order in which you add your reagents can influence the outcome. Pre-forming the iminium ion from formaldehyde and your amine before adding the enolizable component can sometimes improve yields.
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. An excess of one component can lead to the formation of bis-Mannich products if your substrate has multiple acidic protons.[9]
Potential Side Reactions in Mannich Chemistry
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Technical Support Center: Optimizing Catalyst Selection for 3-(Dimethylamino)propanal Synthesis
Introduction
3-(Dimethylamino)propanal is a valuable bifunctional building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its efficient synthesis is of significant industrial interest. The predominant and most atom-economical route to this aldehyde is the hydroformylation of N,N-dimethylallylamine.[2][3] This process, also known as oxo synthesis, involves the addition of carbon monoxide (CO) and hydrogen (H₂), collectively known as syngas, across the double bond of the alkene.[2]
The critical challenge in this synthesis is controlling the regioselectivity. Hydroformylation of N,N-dimethylallylamine can yield two isomers: the desired linear product, this compound, and the undesired branched product, 2-methyl-2-(dimethylamino)acetaldehyde. The ratio of these linear to branched (l/b) products is almost entirely dictated by the choice of catalyst. This guide provides a comprehensive framework for selecting and troubleshooting catalyst systems to maximize the yield and selectivity of the desired linear aldehyde.
Catalyst Selection Framework: A Systematic Approach
The heart of a successful hydroformylation process is a well-chosen catalyst, which is typically a transition metal complex.[2] Rhodium-based catalysts are widely employed for their high activity and selectivity under milder conditions compared to alternatives like cobalt.[2][3][4][5] However, the metal center alone is insufficient; the ligands coordinated to the metal are paramount in steering the reaction's outcome.
The Central Metal: Why Rhodium?
While other metals like cobalt, iridium, and ruthenium can catalyze hydroformylation, rhodium is often the metal of choice for fine chemical synthesis due to its superior performance.[2][5]
-
High Activity: Rhodium catalysts are significantly more active than cobalt catalysts, allowing for lower catalyst loadings and milder reaction conditions (lower temperatures and pressures).[4]
-
High Selectivity: With appropriate ligands, rhodium systems can achieve very high regioselectivity for the linear aldehyde, which is crucial for this specific synthesis.[6]
The Power of Ligands: Directing the Reaction
Ligands, typically phosphorus-based compounds like phosphines or phosphites, are the key to controlling regioselectivity.[4][7][8][9] They influence the steric and electronic environment around the rhodium center, which in turn dictates how the alkene substrate approaches the catalyst and the subsequent insertion steps.
| Ligand Type | Key Characteristics | Expected Outcome for N,N-dimethylallylamine Hydroformylation |
| Bulky Phosphines (e.g., Triphenylphosphine, PPh₃) | Moderate steric bulk. Forms stable complexes. | Generally favors the linear aldehyde. A standard starting point for optimization. |
| Bidentate Phosphines (e.g., Xantphos, DPEphos) | "Bite angle" is a critical parameter. Large bite angles often promote equatorial coordination of the phosphine, favoring linear product formation. | Can lead to very high l/b ratios. The rigid backbone of these ligands can enforce a specific geometry on the catalyst that enhances selectivity.[7] |
| Phosphites | Strong π-acceptors. Can increase catalyst activity. | Can be highly effective but may be more susceptible to hydrolysis or degradation, especially if impurities like water are present.[3] |
| Water-Soluble Ligands (e.g., TPPTS - Triphenylphosphine-3,3',3''-trisulfonate) | Enables biphasic catalysis, where the catalyst resides in an aqueous phase and the product in an organic phase. | Simplifies catalyst recycling and product separation.[10] The amine functionality of the substrate may require careful pH control to ensure it remains in the organic phase. |
The choice of ligand is a balance between activity, selectivity, and stability. Both steric and electronic factors of the ligand play a crucial role in the catalyst's performance.[6]
Visualizing the Selection Process
A systematic approach is crucial for efficient catalyst selection. The following workflow outlines a logical progression from initial screening to process optimization.
Caption: A decision workflow for catalyst selection and optimization.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via hydroformylation, presented in a question-and-answer format.
Q1: My conversion of N,N-dimethylallylamine is low, even after a long reaction time. What are the likely causes?
A1: Low conversion can stem from several factors related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The tertiary amine group on your substrate or product can act as a poison to the catalyst by coordinating too strongly to the rhodium center, inhibiting its catalytic activity.
-
Troubleshooting Step: Increase the ligand-to-rhodium ratio. An excess of phosphine ligand can help prevent the amine from deactivating the catalyst. A ratio of 10:1 to 50:1 (ligand:Rh) is a good starting point.
-
-
Insufficient Temperature or Pressure: Hydroformylation is sensitive to both temperature and pressure.
-
Troubleshooting Step: Gradually increase the reaction temperature in 5-10°C increments (a typical range is 60-100°C). Similarly, ensure the syngas pressure is adequate (typically 20-50 bar). Check for leaks in your reactor system.
-
-
Impure Reagents: Impurities in the substrate, solvent, or syngas (e.g., oxygen, sulfur compounds) can irreversibly poison the rhodium catalyst.
-
Troubleshooting Step: Ensure your N,N-dimethylallylamine is freshly distilled, solvents are degassed, and you are using high-purity syngas.
-
-
Catalyst Degradation: Some catalyst complexes have limited stability under reaction conditions.[11][12] The formation of high molecular weight by-products can also lead to deactivation.[11]
-
Troubleshooting Step: Analyze the post-reaction mixture for signs of catalyst precipitation (e.g., formation of rhodium black). Consider using a more robust ligand system, such as a chelating bidentate phosphine.
-
Q2: The conversion is high, but my selectivity is poor. I'm getting a significant amount of the branched isomer.
A2: Poor regioselectivity is almost always a catalyst and ligand issue. The goal is to sterically and electronically favor the formation of the linear aldehyde.
-
Incorrect Ligand Choice: The ligand is the primary director of regioselectivity. A small, non-bulky ligand may not provide enough steric hindrance to disfavor the formation of the branched alkyl-rhodium intermediate.
-
Troubleshooting Step: Switch to a bulkier ligand. For rhodium, bidentate phosphines with a large natural bite angle, like Xantphos, are known to strongly favor linear aldehyde formation.[7]
-
-
High Temperature: While higher temperatures increase reaction rate, they can often decrease regioselectivity as the kinetic barrier difference between the linear and branched pathways becomes less significant.
-
Troubleshooting Step: Reduce the reaction temperature. Perform a temperature screen (e.g., 100°C, 80°C, 60°C) to find the optimal balance between rate and selectivity.
-
-
Carbon Monoxide Partial Pressure: The concentration of CO can influence the catalytic cycle. High CO pressures can sometimes favor branched products with certain catalyst systems.[2]
-
Troubleshooting Step: Experiment with different CO:H₂ ratios. A 1:1 ratio is standard, but adjusting this (e.g., to 1:2 or 2:1) can sometimes impact selectivity.
-
Caption: A troubleshooting flowchart for addressing low regioselectivity.
Q3: I'm observing byproducts other than the two aldehyde isomers. What could they be?
A3: Side reactions can compete with the desired hydroformylation pathway.
-
Isomerization of the Alkene: The catalyst can isomerize the starting N,N-dimethylallylamine to the thermodynamically more stable enamine, N,N-dimethyl-1-propenylamine. This enamine is much less reactive towards hydroformylation.
-
Troubleshooting Step: This is often promoted by higher temperatures and low syngas pressures. Operating at lower temperatures and ensuring sufficient H₂ pressure can suppress this pathway.
-
-
Hydrogenation: The aldehyde product can be further reduced to the corresponding alcohol, 3-(Dimethylamino)-1-propanol. The starting alkene can also be hydrogenated to N,N-dimethylpropylamine.[8]
-
Troubleshooting Step: Hydrogenation is typically favored by high temperatures and high H₂ partial pressure. Reducing the temperature and the H₂:CO ratio can minimize this. Some ligands are also more prone to promoting hydrogenation than others.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when running hydroformylation reactions? A: The primary hazards are associated with the use of high-pressure syngas. Carbon monoxide is highly toxic and flammable. Hydrogen is extremely flammable. All reactions should be conducted in a well-ventilated fume hood using a properly rated high-pressure reactor with appropriate safety features (burst disc, pressure relief valve). A CO detector should be in use in the lab.
Q: How can I monitor the reaction progress? A: The most common method is to take aliquots from the reactor (after cooling and depressurizing) at various time points and analyze them by Gas Chromatography (GC) or ¹H NMR. GC can quantify the consumption of the starting material and the formation of the two aldehyde isomers. NMR can also be used for structural confirmation and to determine the l/b ratio. For more advanced kinetic studies, in-situ high-pressure IR (HPIR) spectroscopy can be used to observe catalyst resting states and product formation in real-time.[13][14]
Q: Can the expensive rhodium catalyst be recycled? A: Yes, catalyst recycling is a major focus of industrial hydroformylation.[3] One common lab-scale approach is to remove the volatile products and solvent under vacuum, leaving the less volatile catalyst complex behind, which can be redissolved for a subsequent run. For more robust recycling, biphasic catalysis using water-soluble ligands can be employed, allowing for simple phase separation of the aqueous catalyst solution from the organic product phase.[10]
Q: What is a typical starting point for a lab-scale synthesis? A: A good starting point would be to use a rhodium precursor like Rh(acac)(CO)₂ with a ligand such as Xantphos.
-
Catalyst Loading: 0.01 to 0.1 mol% Rh relative to the substrate.
-
Ligand:Rh Ratio: 5:1 to 10:1.
-
Solvent: Toluene or another inert, anhydrous solvent.
-
Conditions: 80°C, 20-40 bar of 1:1 CO:H₂.
-
Reaction Time: 4-24 hours. Always start with a small-scale reaction to establish a baseline before proceeding to a larger scale.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Preparation: In an inert atmosphere glovebox, add a rhodium precursor (e.g., 0.001 mmol of [Rh(acac)(CO)₂]) to an array of high-pressure reactor vials equipped with stir bars.
-
Ligand Addition: To each vial, add the desired ligand (e.g., 0.005 mmol for a 5:1 L/Rh ratio).
-
Solvent and Substrate: Add 1 mL of degassed toluene to each vial, followed by N,N-dimethylallylamine (1.0 mmol). Add an internal standard (e.g., dodecane) for GC analysis.
-
Reaction Setup: Seal the reactor vials, remove them from the glovebox, and place them in a parallel high-pressure reactor block.
-
Reaction Execution: Purge the system three times with syngas (1:1 CO/H₂), then pressurize to the desired pressure (e.g., 20 bar) and heat to the target temperature (e.g., 80°C) with stirring.
-
Work-up and Analysis: After the specified time (e.g., 12 hours), cool the reactor to room temperature and vent the pressure carefully. Take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by GC and/or GC-MS to determine conversion and the linear-to-branched ratio.
References
-
Mettler Toledo. Hydroformylation Process and Applications. Accessed January 24, 2026. [Link]
-
ACS Publications. Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions | Organometallics. Accessed January 24, 2026. [Link]
-
National Center for Biotechnology Information. Distal-selective hydroformylation using scaffolding catalysis - PubMed. Accessed January 24, 2026. [Link]
-
ACS Publications. Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. Accessed January 24, 2026. [Link]
- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. Accessed January 24, 2026.
- Google Patents.
-
National Center for Biotechnology Information. Rhodium catalyzed hydroformylation of olefins - PubMed. Accessed January 24, 2026. [Link]
-
Royal Society of Chemistry. One-pot hydroaminomethylation of an alkene under formation of primary amines by combining hydroformylation at elevated syngas pressure and biocatalytic transamination in water. Accessed January 24, 2026. [Link]
-
Royal Society of Chemistry. Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation - Catalysis Science & Technology (RSC Publishing). Accessed January 24, 2026. [Link]
-
National Center for Biotechnology Information. Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis - PMC - PubMed Central. Accessed January 24, 2026. [Link]
-
MDPI. One-Pot Synthesis of Fatty Amines: Rh-Catalyzed Hydroaminomethylation of 1-Decene in an Aqueous Microemulsion System—Influence of Reaction Conditions on the Reaction Performance. Accessed January 24, 2026. [Link]
-
ResearchGate. Rhodium catalyzed hydroformylation of olefins. Accessed January 24, 2026. [Link]
-
MDPI. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Accessed January 24, 2026. [Link]
-
ACS Publications. Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes | Journal of the American Chemical Society. Accessed January 24, 2026. [Link]
-
ChemistryViews. Control of Selectivity in Hydroformylation. Accessed January 24, 2026. [Link]
-
Royal Society of Chemistry. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing). Accessed January 24, 2026. [Link]
-
National Center for Biotechnology Information. Recent Advances in Heterogeneous Hydroformylation at Metal-Oxide Interfaces - PubMed. Accessed January 24, 2026. [Link]
-
ResearchGate. Hydroformylation of olefins by metals other than rhodium. Accessed January 24, 2026. [Link]
-
ResearchGate. (PDF) Hydroformylation. Accessed January 24, 2026. [Link]
-
ResearchGate. (PDF) Regioselective Hydroformylation of an α,β‐Unsaturated Ester: Spectroscopic Studies on Catalytic Species and the Influence of Ligands on Regioselectivity. Accessed January 24, 2026. [Link]
-
National Center for Biotechnology Information. Iridium‐Catalyzed Domino Hydroformylation/Hydrogenation of Olefins to Alcohols: Synergy of Two Ligands - PMC - PubMed Central. Accessed January 24, 2026. [Link]
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- 11. US4151209A - Reduction of catalyst deactivation in processes for hydroformylation of olefins with rhodium complex catalysts - Google Patents [patents.google.com]
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Challenges in scaling up the industrial synthesis of 3-(Dimethylamino)propanal
Welcome to the technical support center for the industrial synthesis of 3-(Dimethylamino)propanal (DMAPA). This guide is designed for researchers, chemists, and process engineers involved in the scale-up and production of this critical intermediate. Here, we address common challenges encountered in the field, offering troubleshooting advice and in-depth explanations to ensure process robustness, safety, and product quality.
Section 1: Understanding the Core Synthesis Routes & Common Pitfalls
The industrial production of this compound primarily relies on two key synthetic strategies: the hydroformylation of N,N-dimethylallylamine and the Mannich reaction involving dimethylamine, formaldehyde, and a suitable C2 synthon. Both routes are effective but present unique challenges during scale-up.
FAQ 1: Which synthesis route is preferable for industrial-scale production?
The choice between hydroformylation and the Mannich reaction depends on several factors including raw material availability, catalyst cost, and the desired purity profile of the final product.
-
Hydroformylation: This is often the preferred route for large-scale, continuous production due to its high atom economy. It involves the reaction of N,N-dimethylallylamine with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium or cobalt. However, this method requires significant capital investment in high-pressure equipment and sophisticated catalyst handling and recovery systems.
-
Mannich Reaction: This classical approach is often more accessible for batch production and may have a lower initial capital cost. It involves the reaction of dimethylamine, formaldehyde, and an enolizable aldehyde or ketone. While seemingly straightforward, controlling the reaction selectivity and minimizing the formation of byproducts can be challenging on a large scale.
Section 2: Troubleshooting the Hydroformylation Route
The hydroformylation of N,N-dimethylallylamine is a powerful technique, but it is sensitive to reaction conditions and impurities.
FAQ 2: We are observing a significant drop in our catalyst activity during the hydroformylation process. What are the likely causes and how can we mitigate this?
Catalyst deactivation is a primary concern in industrial hydroformylation. The most common culprits are impurities in the feedstock and syngas, as well as thermal degradation of the catalyst complex.
Troubleshooting Steps:
-
Analyze Feedstock and Syngas:
-
Sulfur Compounds: Sulfur-containing impurities in the N,N-dimethylallylamine or syngas can act as potent poisons for rhodium-based catalysts. Implement a routine analysis of your feedstock for sulfur content.
-
Oxygen: The presence of oxygen can lead to the oxidation of the phosphine ligands, which are crucial for catalyst stability and selectivity, rendering the catalyst inactive. Ensure stringent anaerobic conditions are maintained throughout the process.
-
-
Evaluate Reaction Conditions:
-
Temperature: Excessive temperatures can lead to the thermal decomposition of the catalyst and the formation of inactive metal clusters. Carefully control the reactor temperature and ensure efficient heat removal.
-
Pressure: While higher pressures can increase the reaction rate, they can also lead to catalyst instability if not properly managed.
-
-
Catalyst Regeneration:
-
In some cases, a partially deactivated catalyst can be regenerated. This may involve treating the catalyst with a reducing agent or fresh ligands. However, a heavily poisoned catalyst will likely require replacement.
-
Workflow for Diagnosing Catalyst Deactivation:
Caption: Troubleshooting logic for catalyst deactivation.
FAQ 3: Our product stream contains a high level of isomeric impurities. How can we improve the regioselectivity of the hydroformylation?
Achieving high regioselectivity for the desired linear aldehyde (this compound) over the branched isomer is crucial. This is primarily controlled by the ligand system used with the rhodium catalyst.
Key Factors Influencing Regioselectivity:
| Parameter | Effect on Linear:Branched Ratio | Rationale |
| Ligand Choice | High | Bulky phosphine or phosphite ligands favor the formation of the linear isomer due to steric hindrance. |
| CO Partial Pressure | Moderate | Higher CO partial pressures can sometimes favor the linear product. |
| Temperature | Moderate | Lower temperatures generally improve selectivity but at the cost of reaction rate. |
Recommendations:
-
Ligand Screening: If you are not already using one, consider a bulky phosphite ligand such as triphenyl phosphite or a bidentate phosphine ligand like xantphos. These have been shown to significantly improve the linear-to-branched ratio.
-
Process Optimization: Conduct a Design of Experiments (DoE) to find the optimal balance of temperature, pressure, and catalyst concentration to maximize both reaction rate and selectivity.
Section 3: Troubleshooting the Mannich Reaction Route
The Mannich reaction, while appearing simple, can be prone to side reactions and product instability.
FAQ 4: During the Mannich reaction, we are observing the formation of a significant amount of a high molecular weight polymer. What is causing this and how can we prevent it?
The formation of polymeric byproducts is a common issue in Mannich reactions, especially at scale. This is typically due to the self-condensation of the product or reactants under the reaction conditions.
Primary Cause:
This compound is susceptible to self-condensation and polymerization, particularly in the presence of acid or base catalysts at elevated temperatures.
Prevention Strategies:
-
Control of Stoichiometry: Ensure that formaldehyde is not used in a large excess, as this can promote side reactions. A slight excess of the amine can sometimes be beneficial.
-
Temperature Management: Maintain the reaction temperature as low as reasonably possible to achieve an acceptable reaction rate. Implement an efficient cooling system for the reactor.
-
pH Control: The pH of the reaction mixture can have a significant impact on the rate of polymerization. A neutral or slightly acidic pH is often optimal.
-
In-situ Consumption: If the this compound is an intermediate for a subsequent step, consider a telescoping or one-pot procedure where it is consumed as it is formed, preventing its accumulation and subsequent polymerization.
Byproduct Formation Pathway:
Caption: Key reaction and side-reaction pathways.
Section 4: Purification and Stability
FAQ 5: Our final product, this compound, shows signs of degradation upon storage. What are the best practices for purification and long-term storage?
This compound is a reactive aldehyde with an amine functionality, making it susceptible to degradation.
Purification:
-
Distillation: Vacuum distillation is the most common method for purifying this compound. It is crucial to keep the distillation temperature as low as possible to prevent thermal decomposition and polymerization. The use of a thin-film or wiped-film evaporator can be advantageous for minimizing the thermal stress on the product.
Stability and Storage:
-
Temperature: Store the purified product at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation.
-
Inert Atmosphere: this compound can be sensitive to air and moisture. Store it under an inert atmosphere, such as nitrogen or argon, in tightly sealed containers.
-
Stabilizers: In some cases, small amounts of a stabilizer, such as a radical inhibitor, may be added to improve the shelf life of the product. The choice of stabilizer must be compatible with the downstream application.
References
-
Weissermel, K., & Arpe, H.-J. (2003). Industrial Organic Chemistry. Wiley-VCH. [Link]
-
Frohning, C. D., & Kohlpaintner, C. W. (2000). Applied Homogeneous Catalysis with Organometallic Compounds. Wiley-VCH. [Link]
-
Twigg, M. V. (Ed.). (2007). Catalyst Handbook (2nd ed.). Wolfe Publishing Ltd. [Link]
-
van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Kluwer Academic Publishers. [Link]
-
Pruchnik, F. P. (1990). Organometallic Chemistry of the Transition Elements. Plenum Press. [Link]
Technical Support Center: Managing Aldehyde Reactivity in Synthesis
Welcome to the technical support center dedicated to the strategic management of the aldehyde functional group during complex organic synthesis. Aldehydes are a cornerstone of synthetic chemistry, prized for their reactivity which allows for the construction of intricate molecular architectures. However, this same reactivity presents a significant challenge: ensuring that the aldehyde reacts only when and how we want it to, without interfering with other transformations in the synthetic route.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. It is designed to provide not just procedural steps, but also the underlying mechanistic reasoning to empower you to make informed decisions in your own work.
Section 1: Protection and Deprotection Strategies
The most common approach to managing unwanted aldehyde reactivity is through the use of protecting groups. This involves temporarily converting the aldehyde into a less reactive functional group that is stable to a range of reaction conditions, and then regenerating the aldehyde at a later stage.
FAQ 1: I need to perform a Grignard reaction on an ester in a molecule that also contains an aldehyde. How can I prevent the Grignard reagent from attacking the more reactive aldehyde?
Answer:
This is a classic chemoselectivity problem where protection of the aldehyde is essential. Grignard reagents are potent nucleophiles and will preferentially attack the highly electrophilic aldehyde carbonyl carbon.[1][2] To circumvent this, you should protect the aldehyde as an acetal, which is stable to the strongly basic and nucleophilic conditions of a Grignard reaction.[1][2]
Causality: Acetals are ethers and lack the electrophilic sp² carbonyl carbon.[1] They are stable to bases, organometallics, hydrides, and oxidizing agents.[3] The protection is reversible under acidic conditions, allowing for the regeneration of the aldehyde once the desired transformation on the ester is complete.
Recommended Protocol: Ethylene Glycol Acetal Protection
-
Protection:
-
Dissolve your starting material (containing both aldehyde and ester) in a suitable solvent like toluene or dichloromethane.
-
Add 1.1-1.5 equivalents of ethylene glycol and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like BF₃·OEt₂).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work up the reaction by quenching with a mild base (e.g., saturated NaHCO₃ solution) and extract the product. Purify by column chromatography.
-
-
Grignard Reaction:
-
With the aldehyde now protected as an acetal, you can proceed with your Grignard reaction on the ester.
-
-
Deprotection:
-
Dissolve the product from the Grignard reaction in a mixture of an organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1M HCl, acetic acid).
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the acetal and the appearance of the deprotected aldehyde.
-
Work up by neutralizing the acid and extracting the final product.
-
Troubleshooting Guide: Acetal Protection/Deprotection
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Incomplete Acetal Formation | Insufficient removal of water. | Ensure the Dean-Stark trap is functioning correctly. Consider using a higher boiling point solvent or a stronger dehydrating agent. |
| Steric hindrance around the aldehyde. | Use a less sterically demanding diol, such as 1,3-propanediol, or a more potent acid catalyst. | |
| Catalyst deactivation. | Add a fresh portion of the acid catalyst. | |
| Difficult Deprotection | The acetal is particularly stable. | Use a stronger acid or gently heat the reaction mixture. Be cautious if other acid-sensitive groups are present.[4] |
| The substrate is not soluble in the aqueous acid. | Use a co-solvent like THF or dioxane to improve solubility. | |
| Side reactions during deprotection | Presence of other acid-labile groups. | Use milder deprotection conditions. Catalytic amounts of a gentle Lewis acid like Er(OTf)₃ in wet nitromethane can be effective.[5] Alternatively, methods using o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water offer neutral conditions.[5] |
FAQ 2: My molecule is sensitive to acidic conditions. Are there alternative protecting groups for aldehydes that can be removed under neutral or basic conditions?
Answer:
Yes, while acid-labile acetals are common, situations requiring non-acidic deprotection are frequent. Thioacetals are an excellent alternative as they are generally stable to acidic conditions but can be cleaved under specific oxidative or metal-catalyzed conditions.[3][6]
Causality: The carbon-sulfur bonds in thioacetals are less polarized and less susceptible to acid-catalyzed hydrolysis compared to the carbon-oxygen bonds in acetals.[6] Their removal often involves oxidation of the sulfur atoms, which makes the carbon atom more electrophilic and susceptible to hydrolysis.
Recommended Protocol: 1,3-Dithiolane Protection and Deprotection
-
Protection:
-
React the aldehyde with 1,2-ethanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) in a solvent like dichloromethane. The reaction is typically faster than acetal formation.
-
-
Deprotection (under non-acidic conditions):
-
Oxidative Cleavage: Use reagents like N-bromosuccinimide (NBS) in aqueous acetone, or o-iodoxybenzoic acid (IBX).
-
Metal-Catalyzed Hydrolysis: Mercuric chloride (HgCl₂) in the presence of calcium carbonate in aqueous acetonitrile is a classic method.[3] However, due to the toxicity of mercury, alternative methods using reagents like silver nitrate (AgNO₃) or bismuth(III) nitrate pentahydrate are often preferred.
-
Section 2: Chemoselective Reactions of the Aldehyde Group
In many cases, complete protection of the aldehyde is not necessary or desirable. Instead, a chemoselective reagent can be used to react with the aldehyde in the presence of other functional groups.
FAQ 3: I need to reduce an aldehyde to a primary alcohol, but my molecule also contains a ketone. How can I achieve this selectively?
Answer:
Aldehydes are inherently more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[7] This difference in reactivity can be exploited for selective reduction.
Causality: The carbonyl carbon of an aldehyde is flanked by a hydrogen atom, offering less steric hindrance to an incoming nucleophile compared to a ketone, which has two alkyl or aryl groups.[7] Electronically, the alkyl groups on a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than an aldehyde's carbonyl carbon.
Recommended Reagents for Selective Aldehyde Reduction:
-
Sodium borohydride (NaBH₄) at low temperatures: By carefully controlling the reaction temperature (e.g., -78 °C to 0 °C), the less reactive ketone can be left largely untouched while the aldehyde is reduced.[7]
-
Modified Borohydrides: Bulky hydride reagents such as potassium triphenylborohydride can show enhanced selectivity for aldehydes.
-
Catalytic Hydrogenation: Raney nickel has been shown to be an effective reagent for the chemoselective reduction of aldehydes in the presence of ketones.[8]
Experimental Workflow: Selective Reduction with NaBH₄
Caption: Workflow for selective aldehyde reduction.
FAQ 4: I have an α,β-unsaturated aldehyde and I want to selectively reduce the aldehyde without affecting the double bond. What conditions should I use?
Answer:
Standard hydride reagents like NaBH₄ can sometimes lead to a mixture of 1,2- and 1,4-reduction products. For selective 1,2-reduction of the aldehyde in an enal system, the Luche reduction is the method of choice.[9][10]
Causality: The Luche reduction uses sodium borohydride in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.[9][10] The Ce³⁺ ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting a "hard" nucleophilic attack at the carbonyl carbon (1,2-addition). The actual reducing agent is thought to be a cerium borohydride species.
Recommended Protocol: Luche Reduction
-
Dissolve the α,β-unsaturated aldehyde and CeCl₃·7H₂O (1.1 equivalents) in methanol.
-
Cool the solution to 0 °C.
-
Add NaBH₄ (1.0 equivalent) portion-wise.
-
Stir at 0 °C until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup to isolate the allylic alcohol.
FAQ 5: How can I selectively oxidize an aldehyde to a carboxylic acid in the presence of other sensitive functional groups, like alcohols or alkenes?
Answer:
Aldehydes are very easily oxidized, even by mild oxidizing agents.[11][12] This makes their selective oxidation in the presence of other oxidizable groups, such as primary or secondary alcohols, a common synthetic challenge. The Pinnick oxidation is a highly reliable and chemoselective method for this transformation.[13]
Causality: The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions.[13][14] A chlorine scavenger, such as 2-methyl-2-butene, is typically added to prevent the formation of highly reactive and unselective hypochlorite byproducts.[14] The reaction proceeds through a chlorous acid intermediate which selectively oxidizes the aldehyde.[15]
Recommended Protocol: Pinnick Oxidation
-
Dissolve the aldehyde in a mixture of tert-butanol and water.
-
Add an excess of 2-methyl-2-butene.
-
Prepare a solution of sodium chlorite and sodium dihydrogen phosphate (as a buffer) in water.
-
Slowly add the aqueous solution to the solution of the aldehyde at room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup, typically involving a reducing agent like sodium sulfite to quench any remaining oxidant, followed by extraction.
Logical Flow for Choosing an Oxidation Method
Caption: Decision tree for aldehyde oxidation.
Section 3: Chemoselective Carbon-Carbon Bond Formation
The electrophilic nature of the aldehyde carbonyl makes it a prime target for carbon nucleophiles. Selectivity can often be achieved due to the aldehyde's higher reactivity compared to other carbonyl compounds.
FAQ 6: I want to perform a Wittig reaction to form an alkene. Will the ylide react preferentially with an aldehyde over a ketone in the same molecule?
Answer:
Yes, the Wittig reaction is highly selective for aldehydes over ketones.[16] This is again due to the lower steric hindrance and greater electrophilicity of the aldehyde carbonyl.
Causality: The initial step of the Wittig reaction is the nucleophilic attack of the phosphorus ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane.[17] This attack is more rapid on the less sterically encumbered and more electrophilic aldehyde.[16]
General Selectivity Trend: Aldehydes >> Ketones
This selectivity allows for the reliable formation of an alkene from an aldehyde in the presence of a ketone without the need for protecting groups.
References
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
-
20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
-
Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
-
Pinnick Oxidation: Mechanism & Examples. NROChemistry. [Link]
-
Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC - NIH. [Link]
-
Chemoselective Reduction of Aldehydes in the Presence of Ketones with NaBH4 in Polyethylene Glycol Dimethyl Ethers. Taylor & Francis Online. [Link]
-
Luche Reduction. Organic Chemistry Portal. [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. ACS Publications. [Link]
-
Protection and Deprotection of aldehyde. YouTube. [Link]
-
Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing). [Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]
-
Reduction of natural enones in the presence of cerium trichloride. RSC Publishing. [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
-
19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. Taylor & Francis Online. [Link]
-
19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. YouTube. [Link]
-
19.S: Aldehydes and Ketones (Summary). Chemistry LibreTexts. [Link]
-
Protecting Groups. University of Rochester. [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
-
19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. OpenStax. [Link]
-
Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. JoVE. [Link]
-
Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. [Link]
-
Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]
-
Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel. Thieme. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
-
Pinnick Oxidation. YouTube. [Link]
-
Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
Addition of carbon nucleophiles to aldehydes and ketones. Khan Academy. [Link]
-
9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Protecting Groups Alcohols and Aldehydes. Scribd. [Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. [Link]
-
Developments in the Deprotection of Thioacetals. ResearchGate. [Link]
-
Selective reduction of aldehydes in the presence of ketones. ACS Publications. [Link]
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. [Link]
-
Explain the Luche reduction and its selectivity in organic synthesis. Proprep. [Link]
-
20.6: Enantioselective Carbonyl Reductions. Chemistry LibreTexts. [Link]
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Strategies to minimize self-condensation of propanal precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding the use of propanal and its precursors in complex organic synthesis. Our focus is to equip you with the knowledge to minimize undesired side reactions, particularly self-condensation, thereby maximizing the yield and purity of your target molecules.
The Propanal Problem: A Double-Edged Sword
Propanal is an invaluable C3 building block in organic synthesis, serving as a precursor to a wide range of pharmaceuticals, resins, and aroma compounds.[1][2][3] However, its utility is intrinsically linked to its high reactivity. The presence of two acidic α-hydrogens makes propanal highly susceptible to enolization and subsequent self-condensation, a classic aldol reaction that can plague synthetic routes, leading to complex product mixtures and significant yield loss.[4][5] This guide is designed to help you navigate this challenge.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing significant byproduct formation in my reaction involving propanal. What is happening and how can I confirm it's self-condensation?
A1: Understanding the Mechanism of Propanal Self-Condensation
What you are likely observing is a base-catalyzed aldol condensation.[6] The process begins when a base removes an acidic α-hydrogen from one molecule of propanal, creating a nucleophilic enolate.[7] This enolate then attacks the electrophilic carbonyl carbon of a second propanal molecule. The initial product is a β-hydroxy aldehyde, specifically 3-hydroxy-2-methylpentanal.[8] If the reaction is heated or under sufficiently strong basic conditions, this aldol adduct can easily dehydrate to form a more stable, conjugated α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[7][9]
You can often identify these byproducts by GC-MS or NMR analysis, looking for the characteristic masses and spectral patterns of C6 compounds (dimers of propanal).
To visualize the pathway, consider the following mechanism:
Caption: Base-catalyzed self-condensation of propanal.
Q2: I need to perform a cross-aldol reaction between propanal and another ketone. How can I prevent propanal from reacting with itself?
A2: Implementing Control Strategies for Selective Cross-Aldol Reactions
This is a classic challenge of selectivity in aldol chemistry.[5] When both reactants can form enolates, a mixture of up to four products can result.[10] To force the desired outcome, you must control which molecule acts as the nucleophile (enolate) and which acts as the electrophile.
The most robust strategy is to pre-form the enolate of your ketone partner quantitatively using a strong, non-nucleophilic base before introducing the propanal. This ensures that when propanal is added, it primarily encounters the desired enolate and has minimal opportunity to enolize or react with itself.[9][11]
Here is a logical workflow for achieving this control:
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Validation & Comparative
Beyond the Workhorse: A Comparative Guide to Alternatives for 3-(Dimethylamino)propanal in Fused Pyridine Synthesis
For decades, 3-(dimethylamino)propanal and its synthetic equivalents have been reliable C3 synthons in the construction of fused pyridine rings, a scaffold of paramount importance in medicinal chemistry and materials science. However, the pursuit of milder reaction conditions, broader substrate scope, and increased molecular diversity has spurred the development of powerful alternatives. This guide provides an in-depth technical comparison of modern reagents and methodologies that rival or, in some cases, surpass the utility of traditional approaches, offering researchers a nuanced understanding of the available synthetic toolkit. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of key alternatives, supported by experimental data and detailed protocols.
The Prototypical Synthon: Understanding this compound
This compound is a classic example of a masked acrolein, where the amine functionality serves as a leaving group upon condensation with an appropriate nucleophile, typically an enamine or a species with an active methylene group. The general mechanism involves a Knoevenagel-type condensation followed by an intramolecular cyclization and subsequent elimination of dimethylamine to afford the aromatic pyridine ring.
Key Alternatives: A New Generation of C3 Synthons
Several classes of reagents have emerged as potent alternatives to this compound, each with unique reactivity profiles and advantages. This guide will focus on the most impactful of these: enaminones, enaminonitriles, and vinamidinium salts.
Enaminones and Enaminonitriles: Versatile and Readily Accessible Building Blocks
Enaminones and their nitrile analogs are highly versatile intermediates that can be readily prepared from a variety of starting materials.[1] Their inherent polarization makes the β-carbon electrophilic, mimicking the reactivity of this compound.
Mechanistic Advantage: The use of enaminones and enaminonitriles often allows for milder reaction conditions and avoids the generation of volatile and odorous dimethylamine as a byproduct. Furthermore, the diverse substitution patterns achievable on the enamine nitrogen and the carbonyl/nitrile group offer a high degree of tunability.
Applications in Fused Pyridine Synthesis:
-
Bohlmann-Rahtz Pyridine Synthesis: This classical method involves the condensation of an enamine with an ethynylketone.[2] Modern modifications often utilize enaminones directly or generate the requisite enamine in situ.[3] The reaction proceeds through an aminodiene intermediate, which undergoes a thermally or acid-catalyzed cyclodehydration to furnish the pyridine ring.[2]
-
Domino Reactions: Enaminones are excellent partners in domino reactions for the synthesis of fully substituted pyridines.[4] For instance, a TfOH-promoted cascade reaction of primary enaminones with aldehydes allows for the construction of the pyridine ring through the formation of two C-C bonds and one C-N bond in a single operation.[4]
-
Synthesis of Pyrido[2,3-d]pyrimidines: These fused systems, which are of significant biological interest, can be efficiently synthesized from enaminones. For example, the reaction of 6-aminouracil with enaminones under acidic conditions leads to the formation of the pyrido[2,3-d]pyrimidine scaffold.[5]
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative [5]
-
A mixture of 6-aminouracil (1.0 eq) and the desired enaminone (1.1 eq) in acetic acid is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the crude pyrido[2,3-d]pyrimidine.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Vinamidinium Salts: Highly Electrophilic and Regiocontrolled Pyridine Annulation
Vinamidinium salts are powerful, highly electrophilic C3 synthons that offer excellent regiochemical control in pyridine annulation reactions. They are typically prepared from the reaction of a compound containing an active methylene group with a Vilsmeier reagent (e.g., POCl₃/DMF).
Mechanistic Advantage: The positive charge distributed across the vinamidinium system renders the α and γ positions highly electrophilic. This allows for sequential nucleophilic attacks, leading to the construction of the pyridine ring with a predictable substitution pattern.
Applications in Fused Pyridine Synthesis:
-
Annulation of Ketones: α-Aryl ketones react with vinamidinium hexafluorophosphate salts to provide access to 3-arylpyridines in good to excellent yields.[6] This methodology has been successfully applied to the synthesis of COX-2 inhibitors.[6]
-
Synthesis of Pyridine N-Oxides: Stabilized enolates from ketones, aldehydes, and esters react with vinamidinium salts and hydroxylamine hydrochloride in a [3+2+1] annulation strategy to furnish pyridine N-oxides.
Cycloaddition and Electrocyclization Strategies: Modern Approaches to Fused Pyridines
Beyond traditional condensation reactions, cycloaddition and electrocyclization strategies have emerged as powerful tools for the construction of fused pyridine rings, often with high levels of complexity and stereocontrol.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction of electron-deficient azadienes, such as 1,2,4-triazines, with electron-rich dienophiles (e.g., enamines) provides a convergent and highly efficient route to substituted pyridines.[7][8] This reaction typically proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas.[8]
Experimental Protocol: IEDDA Synthesis of a Substituted Pyridine [9]
-
A solution of the 1,2,4-triazine (1.0 eq) and the enamine (1.2 eq) in a high-boiling solvent (e.g., toluene, xylene) is heated to reflux.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyridine derivative.
6π-Electrocyclization of Azatrienes
The 6π-electrocyclization of 1-azatrienes offers a powerful method for the synthesis of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[10] This pericyclic reaction is often thermally or photochemically induced and can proceed with a high degree of stereospecificity. Recent advances have enabled the development of cascade reactions that combine the formation of the azatriene with its subsequent electrocyclization in a one-pot process.[11]
Comparative Performance and Experimental Data
| Method | C3 Synthon | Key Advantages | Typical Yields | Reaction Conditions | Limitations |
| Bohlmann-Rahtz | Enaminone/Alkynone | Versatile, good for polysubstituted pyridines | 60-90% | Often requires heat or acid catalysis | Can require harsh conditions, limited availability of some alkynones |
| Domino Reaction | Enaminone/Aldehyde | High atom economy, one-pot synthesis | 70-95% | Often acid-promoted, mild conditions | Substrate scope can be limited by the stability of intermediates |
| Vinamidinium Annulation | Vinamidinium Salt | Excellent regiocontrol, highly electrophilic | 75-98% | Generally mild conditions | Preparation of vinamidinium salts can require harsh reagents |
| IEDDA Reaction | 1,2,4-Triazine | Convergent, high efficiency, broad scope | 65-95% | Typically requires high temperatures | Synthesis of substituted triazines can be multi-step |
| 6π-Electrocyclization | Azatriene (in situ) | High stereospecificity, access to complex structures | 50-85% | Thermal or photochemical activation | May require subsequent oxidation step, substrate synthesis can be complex |
Conclusion: Choosing the Right Tool for the Job
The synthesis of fused pyridine derivatives has been significantly advanced by the development of alternatives to traditional C3 synthons like this compound. Enaminones, enaminonitriles, and vinamidinium salts offer a wealth of opportunities for the construction of diverse and complex pyridine-containing molecules under a range of reaction conditions. Modern cycloaddition and electrocyclization strategies further expand the synthetic chemist's arsenal.
The choice of reagent and methodology should be guided by the specific target molecule, the desired substitution pattern, and the available starting materials. For rapid access to polysubstituted pyridines from simple building blocks, domino reactions involving enaminones are an excellent choice. When precise regiochemical control is paramount, vinamidinium salts are unparalleled. For the convergent synthesis of highly functionalized systems, IEDDA reactions of 1,2,4-triazines offer a powerful approach. Finally, for the stereocontrolled synthesis of complex fused pyridines, 6π-electrocyclization reactions provide a sophisticated solution. By understanding the nuances of each of these powerful methods, researchers can make informed decisions to accelerate their drug discovery and materials science endeavors.
References
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- Chen, G., et al. (2017). Oxidative one-pot sequential reactions of inactivated saturated ketones with electron-deficient enamines enable an efficient synthesis of 3-acylpyridines and pyridine-3-carboxylates. J. Org. Chem., 82(21), 11230-11237.
- Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes.
- Meng, F., et al. (2019). A Practical and Cost-Effective Process for the Synthesis of mTOR Inhibitor Vistusertib (AZD2014). Org. Process Res. Dev.
- Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
- Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(10), 2265–2272.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- Boger, D. L., & Panek, J. S. (1985). Diels-Alder reactions of 1,2,4-triazines with enamines: A formal total synthesis of streptonigrin. The Journal of Organic Chemistry, 50(23), 4604-4606.
- Gupton, J. T., et al. (2000). Annulation of ketones with vinamidinium hexafluorophosphate salts: an efficient preparation of trisubstituted pyridines. Organic letters, 2(13), 1835-1838.
- Bagley, M. C., et al. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. J. Chem. Soc., Perkin Trans. 1, 1663–1671.
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A Senior Application Scientist's Guide to Validating the Purity of 3-(Dimethylamino)propanal Using GC-MS Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 3-(Dimethylamino)propanal, a bifunctional building block with both a reactive aldehyde and a nucleophilic tertiary amine, is a prime example of a reagent where purity is paramount.[1] Its dual functionality makes it a versatile precursor in the synthesis of complex molecules and nitrogen-containing heterocycles.[1] However, the very reactivity that makes it valuable also renders it susceptible to degradation and the formation of byproducts during synthesis and storage.[1]
This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the validation of this compound purity. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the described protocols are not just procedures to be followed, but self-validating systems for generating trustworthy and authoritative data.
The Analytical Challenge: The Dichotomy of Aldehydes and Amines
Analyzing this compound by GC-MS presents a unique set of challenges stemming from its constituent functional groups. Aldehydes, particularly those of lower molecular weight, can be highly reactive and thermally labile, potentially leading to degradation in the hot GC inlet or on the analytical column.[2] Conversely, the basicity of the tertiary amine group can cause significant peak tailing due to strong interactions with any acidic silanol groups on the surface of the column and liner.[3][4] This peak asymmetry compromises both resolution and the accuracy of quantification. A robust analytical method must therefore address both of these issues simultaneously.
Methodological Comparison: Direct Injection vs. Derivatization
A critical decision in the development of a GC-MS method for this compound is whether to use direct injection or to employ a derivatization step. This choice has significant implications for method sensitivity, selectivity, and robustness.
Direct Injection: The Path of Simplicity
Direct injection is the most straightforward approach. However, as discussed, it is fraught with potential difficulties for a molecule like this compound. The high reactivity of the aldehyde and the basicity of the amine can lead to poor chromatography and inaccurate results.[2][3] To mitigate these issues, a highly inert GC system is required, along with a base-deactivated column specifically designed for amine analysis. Even with these precautions, the thermal lability of the aldehyde remains a concern.
Derivatization: Enhancing Stability and Detectability
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more amenable to GC-MS analysis.[5][6] For this compound, the primary target for derivatization is the aldehyde group. By converting the aldehyde to a more stable functional group, we can overcome issues of thermal degradation and improve chromatographic performance.[7]
A commonly used and highly effective derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with the aldehyde to form a stable oxime derivative. This derivatization offers several advantages:
-
Increased Thermal Stability: The resulting PFBHA-oxime is significantly more stable than the parent aldehyde, reducing the risk of degradation during analysis.
-
Improved Chromatography: The derivatization masks the reactive aldehyde group, leading to sharper, more symmetrical peaks.
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive for detection by mass spectrometry, especially in negative chemical ionization (NCI) mode.[8]
The following workflow illustrates the key decision points and processes in the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS Purity Analysis of this compound.
Comparative Purity Analysis: A Hypothetical Case Study
To illustrate the importance of a validated method, consider the following hypothetical data comparing the purity of two different batches of this compound. Batch A was synthesized using a standard protocol, while Batch B was subjected to an additional purification step. The analysis was performed using the PFBHA derivatization method outlined below.
| Parameter | Batch A (Standard Synthesis) | Batch B (Additional Purification) | Acceptance Criteria |
| Purity (%) | 98.5% | 99.8% | > 99.5% |
| Major Impurity 1 (%) | 0.8% (Unidentified) | < 0.1% | < 0.1% |
| Major Impurity 2 (%) | 0.5% (Starting Material) | < 0.1% | < 0.1% |
| Residual Solvent (ppm) | 500 ppm (Methanol) | 50 ppm (Methanol) | < 100 ppm |
This table clearly demonstrates the superior purity of Batch B, highlighting the effectiveness of the additional purification step. A validated GC-MS method provides the confidence needed to make such critical assessments.
Experimental Protocol: A Self-Validating System
The following protocol for the GC-MS analysis of this compound using PFBHA derivatization is designed to be a self-validating system, incorporating principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[9][10] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[10]
Materials and Reagents
-
This compound (Reference Standard and Test Sample)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine (for neutralization of HCl salt)
-
Methylene Chloride (GC grade)
-
Nitrogen gas (high purity)
Instrumentation
-
Gas Chromatograph with a split/splitless inlet and a flame ionization detector (FID) or a mass spectrometer (MS).
-
A base-deactivated capillary column suitable for amine analysis (e.g., DB-5ms, DB-17ms).
Standard and Sample Preparation
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dilute to volume with methylene chloride to achieve a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Derivatization:
-
To 1 mL of the standard or sample solution in a vial, add 100 µL of a 20 mg/mL PFBHA solution in pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
GC-MS Operating Conditions
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Method Validation
To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R1) guidelines.[9][10] This involves assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11] This is demonstrated by analyzing a blank (solvent and derivatizing reagent) and a spiked sample to ensure no interfering peaks are present at the retention time of the derivatized analyte.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11] This is assessed by preparing a series of at least five concentrations of the derivatized analyte and plotting the peak area response against concentration. The correlation coefficient (r) should be ≥ 0.999.[11]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] This is determined by performing recovery studies on a sample spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should typically be within 98-102%.[11]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11]
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be < 2%.[11]
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different equipment. The RSD should be < 3%.[11]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11] This is evaluated by making small changes to the method parameters (e.g., oven temperature ramp rate, flow rate) and observing the effect on the results.
The following diagram illustrates the logical flow of the validation process.
Caption: Logical progression of the analytical method validation process.
Conclusion
Validating the purity of this compound requires a nuanced approach that addresses the inherent challenges of its bifunctional nature. While direct GC-MS analysis is possible, a method employing derivatization with PFBHA offers superior robustness, sensitivity, and reliability by stabilizing the reactive aldehyde group. By systematically validating the chosen method against internationally recognized guidelines such as ICH Q2(R1), researchers and drug development professionals can ensure the generation of high-quality, defensible data. This commitment to scientific integrity and methodological rigor is essential for advancing chemical discovery and ensuring the safety and efficacy of new therapeutics.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Dimethylamino)propanal Analogs
Abstract
The 3-(dimethylamino)propyl moiety is a cornerstone structural motif in modern medicinal chemistry, recognized for its prevalence in a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).[1] Its unique bifunctional nature, possessing both a nucleophilic tertiary amine and an electrophilic aldehyde (or a derivative thereof), makes it a versatile building block for complex pharmaceutical agents.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from 3-(dimethylamino)propanal. We will explore the critical interplay between chemical structure and biological function, focusing on two therapeutically significant areas: serotonin transporter (SERT) inhibition for antidepressant activity and cholinesterase inhibition for potential Alzheimer's disease treatment. By dissecting the synthetic rationale and comparing experimental data, this guide aims to equip researchers, scientists, and drug development professionals with actionable insights into optimizing this privileged scaffold for future therapeutic innovations.
Part 1: The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound scaffold and its derivatives, broadly classified under β-aminoketones or β-aminoalcohols, are fundamental to the synthesis of numerous pharmaceuticals.[2][3] The presence of the dimethylamino group is a common feature in many CNS drugs, as it often aids in crossing the blood-brain barrier.[1] This scaffold serves as a crucial intermediate in the synthesis of blockbuster drugs such as the antidepressant duloxetine, where (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a key chiral intermediate, and citalopram, a selective serotonin reuptake inhibitor (SSRI).[1][4]
The versatility of this structure stems from its dual reactivity. The aldehyde group is a prime candidate for nucleophilic additions and condensations, while the tertiary amine can act as a base, a nucleophile, or be protonated to modulate solubility and receptor interactions.[1] This inherent chemical flexibility allows for extensive structural modifications, making it an ideal starting point for SAR studies aimed at fine-tuning potency, selectivity, and pharmacokinetic properties.
Part 2: Synthetic Strategies for Analog Generation
The Mannich reaction is a classic and highly effective method for synthesizing β-aminoketones and their derivatives, which are direct precursors to many this compound analogs.[2][5] This three-component condensation involves an active hydrogen compound (like a ketone or aldehyde), formaldehyde, and a primary or secondary amine.[2][5]
Experimental Protocol: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal via Mannich Reaction
This protocol is adapted from established industrial processes and demonstrates a robust method for synthesizing a key analog.[5] The rationale for choosing alkaline conditions (pH 9-11) is critical; it avoids the acid-catalyzed trimerization of the starting aldehyde, a significant side reaction that plagues acidic Mannich condensations and reduces yield.[1][5]
Materials:
-
Isobutyraldehyde (10 mol, 720 g)
-
30% Aqueous Formaldehyde Solution (10 mol, 1000 g)
-
Gaseous Dimethylamine (10 mol, 450 g)
-
5 L Stirred Autoclave (Pressure Vessel)
-
Vacuum Distillation Apparatus
Procedure:
-
Charging the Reactor: Charge the 5 L stirred autoclave with isobutyraldehyde (720 g) and the 30% aqueous formaldehyde solution (1000 g).
-
Amine Addition: Seal the reactor and introduce gaseous dimethylamine (450 g) into the mixture. The presence of the amine will raise the pH of the mixture to approximately 11.
-
Reaction: Begin stirring and heat the mixture to 100°C. Maintain this temperature for 5 hours. The internal pressure will stabilize between 1.8 and 2.5 bar.
-
Cooling and Phase Separation: After the reaction period, cool the autoclave to room temperature and safely vent any excess pressure. Discharge the product mixture. Two distinct phases will be present: an upper organic phase and a lower aqueous phase.
-
Isolation: Separate the two phases. The organic phase contains the desired product.
-
Purification: Purify the organic phase by vacuum distillation to isolate the 3-dimethylamino-2,2-dimethylpropanal. This process typically yields a product with >98% purity.[5]
Workflow for Analog Synthesis
Caption: Mannich reaction workflow for synthesizing this compound analogs.
Part 3: Comparative Analysis of Structure-Activity Relationships
Case Study 1: Analogs as Serotonin Transporter (SERT) Ligands
The serotonin transporter (SERT) is the primary target for SSRI antidepressants like citalopram. The 3-(dimethylamino)propyl chain of citalopram is essential for its high-affinity binding. SAR studies on citalopram analogs have been conducted to explore interactions with SERT binding sites.[1][6]
Key SAR Insights for SERT Inhibition:
-
Stereochemistry is Crucial: As with citalopram itself, the S-enantiomer of its analogs consistently demonstrates higher binding affinity for SERT than the R-enantiomer.[6] This indicates a specific stereochemical requirement within the SERT binding pocket.
-
Aromatic Substitution: Modifications at the 4- and 5-positions of the dihydroisobenzofuran ring of citalopram have yielded analogs with high SERT binding affinities, often in the low nanomolar range (Kᵢ = 1-40 nM).[6] This suggests that this region of the molecule can be modified to fine-tune binding and potentially alter functional activity without losing affinity.
-
Amine Group Modification: While the dimethylamino group is optimal in the parent compound, extending the chain can maintain or slightly improve binding affinity compared to the primary amine precursor.[7] This provides an avenue for attaching probes or altering pharmacokinetic properties.
-
Selectivity: Many of the high-affinity analogs retain excellent selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT), which is a hallmark of the SSRI class.[6]
Comparative Data for SERT Ligands
| Analog (Modification from Citalopram) | Enantiomer | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |
| Citalopram (Parent) | S-(+) | 1.1 | 4,200 | >10,000 | ~3818 | >9090 |
| Citalopram (Parent) | R-(-) | 33 | 8,100 | >10,000 | ~245 | >303 |
| 5-Trifluoromethyl | S-(+) | 1.0 | 1,200 | >10,000 | ~1200 | >10000 |
| 5-Amino | S-(+) | 2.0 | 7,100 | >10,000 | ~3550 | >5000 |
| 4-Bromo | S-(+) | 3.0 | 1,600 | >10,000 | ~533 | >3333 |
| (Data synthesized from authoritative sources for illustrative comparison)[6] |
SAR Diagram for SERT Inhibition
Caption: Key structure-activity relationships for citalopram analogs at SERT.
Case Study 2: Analogs as Cholinesterase Inhibitors
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The this compound structural motif has been explored in the development of cholinesterase inhibitors.[1] For instance, rivastigmine, an approved drug for Alzheimer's, is a carbamate-based inhibitor that features a related (S)-3-[1-(dimethylamino)ethyl]phenyl group, highlighting the utility of the dimethylamino moiety in this therapeutic area.[8]
Key SAR Insights for Cholinesterase Inhibition:
-
Carbamate Moiety: The introduction of a carbamate or thiocarbamate functional group is a proven strategy for creating potent, often pseudo-irreversible, cholinesterase inhibitors.[8] Analogs of 3-(dimethylamino)propanol can be readily converted to carbamates.
-
Aromatic Core: The nature of the aromatic ring to which the carbamate and the amino side-chain are attached significantly influences potency and selectivity between AChE and BChE.
-
Amine Functionality: The protonatable dimethylamino group can engage in crucial interactions with the peripheral anionic site (PAS) of AChE, contributing to binding affinity and potentially inhibiting amyloid-beta aggregation, a desirable secondary mechanism of action.
Comparative Data for Cholinesterase Inhibitors
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism |
| Rivastigmine | AChE / BChE | 0.013 (AChE) / 0.039 (BChE) | Acylating Pseudo-irreversible |
| Galantamine | AChE | 0.43 | Competitive Reversible |
| Analog A (Hypothetical) | AChE | 1.60 | Weak to Moderate Inhibition |
| Analog B (Hypothetical) | BChE | 5.50 | Weak to Moderate Inhibition |
| (Data for Rivastigmine, Galantamine, and representative analogs are based on published studies for comparison)[8] |
Part 4: Conclusion and Future Outlook
The structure-activity relationship studies of this compound analogs reveal a scaffold of remarkable versatility and therapeutic potential. For SERT inhibition, the key determinants of high affinity are the S-stereochemistry and the integrity of the dimethylamino group, while the aromatic core offers significant latitude for modification to fine-tune properties. In the context of cholinesterase inhibition, this scaffold serves as an excellent anchor, particularly when functionalized as a carbamate, where the amine can facilitate crucial interactions within the enzyme's active site gorge.
The self-validating nature of these SAR studies—where predictable changes in structure lead to measurable changes in activity—underscores the robustness of this chemical class. Future research should focus on leveraging these principles to design dual-target ligands (e.g., SERT and another CNS receptor) or to optimize pharmacokinetic profiles for improved drug delivery and reduced off-target effects. The continued exploration of this privileged structure promises to yield novel and effective therapeutics for complex neurological and psychiatric disorders.
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Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed. [Link]
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A Comparative Analysis of the Reactivity of 3-(Dimethylamino)propanal and 3-Aminopropanal for Drug Development and Organic Synthesis
In the landscape of bifunctional building blocks for pharmaceutical and chemical synthesis, aminoaldehydes are indispensable reagents. Their dual reactivity, stemming from the presence of both a nucleophilic amino group and an electrophilic aldehyde, allows for the construction of a diverse array of complex molecules and heterocyclic scaffolds. This guide provides an in-depth comparison of two closely related yet distinct aminoaldehydes: 3-(dimethylamino)propanal and 3-aminopropanal.
This document will explore the nuanced differences in their electronic and steric properties, pH-dependent behavior, and overall reactivity. By understanding these subtleties, researchers can make more informed decisions when selecting the appropriate building block for their specific synthetic strategy, whether it be for novel drug discovery or the efficient synthesis of fine chemicals.
Structural and Physicochemical Properties: A Tale of Two Amines
At first glance, this compound and 3-aminopropanal differ only by the substitution on the nitrogen atom. However, this seemingly minor structural change from a primary amine to a tertiary amine has profound implications for their chemical behavior.
| Property | This compound | 3-Aminopropanal |
| Molecular Formula | C₅H₁₁NO[1] | C₃H₇NO |
| Molecular Weight | 101.15 g/mol [1] | 73.09 g/mol |
| Amine Type | Tertiary | Primary |
| pKa of Conjugate Acid | ~4.5 (estimated for the dimethylamino group)[2] | ~9.96 (for the analogous 3-aminopropanol)[2] |
| Key Structural Feature | Presence of two methyl groups on the nitrogen atom. | Presence of two protons on the nitrogen atom. |
The most striking difference lies in the basicity of the amino group. The pKa of the conjugate acid of 3-aminopropanol is approximately 9.96, suggesting that the primary amino group in 3-aminopropanal is significantly more basic than the tertiary amino group in this compound, which is estimated to have a pKa around 4.5.[2] This disparity in basicity is a critical factor governing their reactivity under different pH conditions.
Spectroscopic Insights into Aldehyde Electrophilicity
Spectroscopic analysis provides valuable clues into the electronic environment of the aldehyde functional group in both molecules.
| Spectroscopic Data | This compound | 3-Aminopropanal |
| ¹³C NMR (Aldehyde C=O) | ~190-200 ppm (typical for aliphatic aldehydes)[3] | ~190-200 ppm (typical for aliphatic aldehydes)[3] |
| ¹H NMR (Aldehyde H) | ~9.0-10.0 ppm (typical for aliphatic aldehydes)[4][5] | ~9.0-10.0 ppm (typical for aliphatic aldehydes)[4][5] |
| IR (C=O Stretch) | ~1730 ± 10 cm⁻¹ (typical for saturated aldehydes)[6] | ~1740 to 1720 cm⁻¹ (for propanal)[7] |
Comparative Reactivity: A Deeper Dive
The differences in structure and basicity translate into distinct reactivity profiles for these two aminoaldehydes.
pH-Dependent Reactivity
The reactivity of both molecules is highly dependent on the pH of the reaction medium.
-
This compound: Under acidic conditions (pH < ~4.5), the tertiary amine will be protonated. This protonation introduces a positive charge, which enhances the electron-withdrawing effect on the aldehyde group, thereby increasing its electrophilicity and reactivity towards nucleophiles.[2] In neutral to basic conditions, the lone pair on the nitrogen is available, and the molecule can act as both a nucleophile (at the nitrogen) and an electrophile (at the carbonyl carbon).[2]
-
3-Aminopropanal: With a much higher pKa, the primary amino group will be predominantly protonated under neutral and even mildly basic conditions. This protonation renders the amine non-nucleophilic. To participate in reactions requiring a nucleophilic amine, a sufficiently basic environment is necessary to deprotonate the ammonium group.
Caption: Intramolecular cyclization of 3-aminopropanal.
Reactivity in Key Synthetic Transformations
The differing nature of the amino group also dictates their utility in common synthetic reactions.
-
Mannich Reaction: this compound is a classic product of the Mannich reaction, often synthesized from an enolizable aldehyde, formaldehyde, and dimethylamine. [8]It can also serve as a precursor in subsequent Mannich-type reactions where the dimethylamino group can act as a leaving group after quaternization. The synthesis of a related compound, 3-dimethylamino-2,2-dimethylpropanal, has been optimized to proceed at a pH of 9 to 11 to avoid side reactions. [9]
-
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. [10][11]This reaction requires a primary or secondary amine that can form an imine with an aldehyde, which then undergoes cyclization. 3-Aminopropanal, with its primary amine, is a suitable substrate for this transformation, whereas this compound is not, as it cannot form the necessary imine intermediate.
Experimental Protocol: A Comparative Kinetic Study of Schiff Base Formation
To quantitatively compare the reactivity of the aldehyde group in these two compounds, a kinetic study of Schiff base formation with a model primary amine (e.g., glycine) can be performed. The reaction can be monitored by UV-Vis spectroscopy, tracking the formation of the imine C=N bond, which typically absorbs at a different wavelength than the starting aldehyde.
Objective:
To determine the second-order rate constants for the reaction of this compound and 3-aminopropanal with glycine at a controlled pH and temperature.
Materials:
-
This compound
-
3-Aminopropanal (or its more stable acetal precursor, which can be hydrolyzed in situ)
-
Glycine
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of glycine (e.g., 10 mM) in the phosphate buffer.
-
Prepare stock solutions of this compound and 3-aminopropanal (e.g., 100 mM) in the same buffer. Note: Due to the instability of 3-aminopropanal, it is advisable to prepare this solution immediately before use.
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the glycine solution with the buffer.
-
Initiate the reaction by adding a small volume of the aldehyde stock solution to the cuvette, ensuring rapid mixing. The final concentration of the aldehyde should be in excess (e.g., 10-fold) of the glycine to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at the λmax of the Schiff base product over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the aldehyde.
-
Plot k_obs versus the concentration of the aldehyde. The slope of this second linear plot will be the second-order rate constant (k).
-
Caption: Workflow for the comparative kinetic study.
Conclusion and Recommendations
The choice between this compound and 3-aminopropanal is not arbitrary and should be guided by the specific requirements of the intended chemical transformation.
Choose this compound when:
-
A more stable aminoaldehyde is required.
-
The tertiary amine functionality is desired in the final product or is intended to be used as a leaving group.
-
The reaction is to be performed under conditions where a primary amine might lead to side reactions (e.g., self-condensation).
-
The synthesis involves a Mannich-type reaction where a tertiary amine is suitable.
Choose 3-Aminopropanal when:
-
A primary amine is essential for the reaction mechanism, such as in the Pictet-Spengler reaction or for the formation of specific imines.
-
The ability of the amino group to participate in hydrogen bonding is advantageous.
-
The inherent instability can be managed, for example, by using it in situ or as a protected precursor.
By carefully considering the electronic effects, steric hindrance, basicity, and inherent stability of these two valuable building blocks, researchers can unlock their full potential in the synthesis of novel and complex molecules.
References
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Vedantu. (n.d.). Amongst the above conformations of 3 Aminopropanal class 11 chemistry CBSE. Retrieved from [Link]
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PubMed. (2023). Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications. Retrieved from [Link]
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A Comparative Guide to UHPLC-HRMS Methods for Quantifying 3-(Dimethylamino)propanal in Biological Samples
For researchers, clinical scientists, and drug development professionals, the accurate quantification of reactive small molecules in biological matrices is a critical yet often challenging endeavor. Among these, 3-(Dimethylamino)propanal (DMAPA) presents a unique analytical challenge due to its polarity, volatility, and the presence of a reactive aldehyde functional group. This guide provides an in-depth comparison of two distinct Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) methods for the robust quantification of DMAPA in human plasma.
The methodologies presented herein are built upon established bioanalytical principles and are designed to meet the stringent validation requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). We will explore two primary strategies: a derivatization-based approach using reversed-phase chromatography and a direct analysis method employing hydrophilic interaction liquid chromatography.
The Analytical Challenge: Quantifying DMAPA
DMAPA is a small, polar molecule featuring both a tertiary amine and a reactive aldehyde. This dual functionality makes it susceptible to degradation and interaction with matrix components, complicating its accurate measurement.[1] The low molecular weight and high polarity of DMAPA also make it difficult to retain on traditional reversed-phase chromatographic columns. Furthermore, as a reactive aldehyde, DMAPA can exist in low concentrations in biological systems and is prone to forming adducts with proteins and other nucleophiles, making its stabilization and extraction crucial for reliable quantification.[2]
Method A: Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by RP-UHPLC-HRMS
This classic approach tackles the challenges of DMAPA's volatility and poor chromatographic retention by converting the aldehyde group into a larger, more stable, and chromophoric hydrazone. This derivative is significantly less polar, making it ideal for reversed-phase (RP) separation.
Rationale for Method A
Derivatization with DNPH is a well-established technique for the analysis of carbonyl compounds.[2][3][4][5][6][7] The resulting DNPH-hydrazone derivative offers several advantages:
-
Enhanced Chromatographic Retention: The non-polar nature of the DNPH moiety allows for strong retention on C18 columns.
-
Improved Ionization Efficiency: The derivative provides a stable molecular ion that can be efficiently detected by mass spectrometry, often in negative ion mode.[4]
-
Increased Specificity: The derivatization reaction is specific to carbonyl compounds, reducing potential interferences from the biological matrix.
Experimental Protocol: Method A
1. Sample Preparation: Protein Precipitation and Derivatization
-
To 100 µL of human plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled DMAPA-DNPH derivative).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of an acidic solution of DNPH (e.g., 2 mg/mL in acetonitrile with 0.1% sulfuric acid).
-
Incubate at 40°C for 30 minutes to allow for complete derivatization.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water for injection.
2. UHPLC-HRMS Parameters
-
UHPLC System: A high-pressure quaternary pump system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting from a lower percentage of B, ramping up to elute the DMAPA-DNPH derivative, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
HRMS System: An Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) for confirmation, or targeted selected ion monitoring (t-SIM) for quantification.
-
Monitored Ion (Exact Mass): The [M-H]⁻ ion of the DMAPA-DNPH derivative.
Caption: Workflow for Method A: Derivatization-based approach.
Method B: Direct Analysis using HILIC-UHPLC-HRMS
This alternative method avoids the complexities of derivatization by directly analyzing the polar DMAPA molecule. This is achieved by using Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for retaining and separating polar compounds.[8][9][10]
Rationale for Method B
A direct analysis approach offers a more streamlined workflow, which can be advantageous in high-throughput environments.
-
Simplified Sample Preparation: By eliminating the derivatization step, sample processing time and potential for error are reduced.
-
Reduced Risk of Derivative Instability: This method avoids any potential issues with the stability of the derivatized product.
-
Suitability for Polar Analytes: HILIC chromatography is specifically designed for polar molecules that are poorly retained in reversed-phase systems.[9]
Experimental Protocol: Method B
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 10 µL of the internal standard (e.g., a stable isotope-labeled DMAPA).
-
Dilute the sample with 200 µL of 0.1% formic acid in water.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the diluted plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute DMAPA with a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of 90:10 acetonitrile:water for injection.
2. UHPLC-HRMS Parameters
-
UHPLC System: A high-pressure quaternary pump system.
-
Column: A HILIC column (e.g., amide or silica-based, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A HILIC gradient, starting with a high percentage of organic solvent (B) and increasing the aqueous component (A) to elute the polar DMAPA.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
HRMS System: An Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or targeted selected ion monitoring (t-SIM).
-
Monitored Ion (Exact Mass): The [M+H]⁺ ion of DMAPA.
Caption: Workflow for Method B: Direct analysis approach.
Head-to-Head Comparison of Method A and Method B
The choice between these two methods depends on the specific requirements of the study, available instrumentation, and desired throughput. The following table provides a comparative summary based on key bioanalytical validation parameters as recommended by the FDA and EMA.[11][12][13]
| Parameter | Method A (DNPH Derivatization) | Method B (Direct HILIC) | Senior Scientist's Insight |
| Sensitivity (LLOQ) | Potentially higher due to improved ionization and reduced matrix effects. | May be limited by the ionization efficiency of native DMAPA and higher matrix effects. | For trace-level quantification, the derivatization approach often provides superior sensitivity. |
| Selectivity | High, as derivatization is specific to carbonyls. Potential for isomeric derivatives. | Prone to interferences from other polar, endogenous molecules. HRMS is critical for specificity. | Method A's selectivity is chemically driven, while Method B relies heavily on chromatographic and mass spectrometric resolution. |
| Sample Preparation | More complex and time-consuming due to the derivatization step.[14] | Simpler workflow, but SPE requires more rigorous method development than protein precipitation.[15][16] | Method B is faster for routine analysis once the SPE protocol is established. Method A's protein precipitation is simpler to develop initially. |
| Matrix Effects | Generally lower, as the non-polar derivative elutes in a cleaner region of the chromatogram. | Potentially significant, as DMAPA elutes with other polar endogenous compounds. | A thorough evaluation of matrix effects from multiple sources is more critical for Method B. |
| Robustness | Derivatization efficiency can be a source of variability. | HILIC chromatography can be less robust than RP, requiring longer equilibration times and careful mobile phase preparation.[10] | Method A's robustness depends on the consistency of the chemical reaction. Method B's robustness is tied to the stability of the HILIC column's aqueous layer. |
| Throughput | Lower, due to the additional derivatization and incubation time. | Higher, due to a more streamlined sample preparation protocol. | For large sample batches, the time saved in sample preparation for Method B is a significant advantage. |
| Accuracy & Precision | Can be excellent if derivatization is complete and reproducible. | Can be challenging to achieve due to potential matrix effects and HILIC variability. | Both methods must meet the acceptance criteria of ±15% (±20% at LLOQ) for accuracy and precision as per regulatory guidelines.[11][17] |
Conclusion and Recommendations
Both the derivatization-based reversed-phase method and the direct HILIC approach offer viable pathways for the quantification of DMAPA in biological samples using UHPLC-HRMS.
-
Method A (DNPH Derivatization) is recommended when maximum sensitivity is paramount , and when dealing with very low concentrations of DMAPA. The enhanced selectivity and reduced matrix effects can lead to a more rugged quantitative assay, albeit with a more labor-intensive sample preparation workflow.
-
Method B (Direct HILIC Analysis) is the preferred choice for higher throughput applications where ultimate sensitivity is not the primary concern. Its simplified sample preparation makes it well-suited for screening larger numbers of samples, provided that the challenges of HILIC chromatography and potential matrix effects are carefully addressed and mitigated during method development and validation.
Ultimately, the selection of the most appropriate method requires a thorough evaluation of the study's objectives against the inherent strengths and weaknesses of each approach. A rigorous validation, following FDA and EMA guidelines, is essential to ensure that the chosen method is fit for its intended purpose and generates reliable, high-quality data.[12][13]
References
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Available at: [Link]
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Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). PubMed. Available at: [Link]
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LC-MS Application Data Sheet No. 031 Analysis of DNPH-aldehydes using LC-MS. Shimadzu. Available at: [Link]
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Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. (2022). MDPI. Available at: [Link]
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The Application of UHPLC-HRMS for Quality Control of Traditional Chinese Medicine. National Institutes of Health (NIH). Available at: [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Available at: [Link]
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Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent. Available at: [Link]
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RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. ResearchGate. Available at: [Link]
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Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. ResearchGate. Available at: [Link]
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Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. National Institutes of Health (NIH). Available at: [Link]
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Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. ResearchGate. Available at: [Link]
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LC-MS-based Methods for Characterizing Aldehydes. ResearchGate. Available at: [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. Available at: [Link]
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The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Spectroscopy Online. Available at: [Link]
-
Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. (2018). Agilent. Available at: [Link]
-
Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. ResearchGate. Available at: [Link]
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Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2022). MDPI. Available at: [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). National Institutes of Health (NIH). Available at: [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2018). ScienceDirect. Available at: [Link]
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HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]
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Sensitive and selective quantifcation of free and total malondialdehyde in plasma using UHPLC-HRMS. ResearchGate. Available at: [Link]
-
Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Europe PMC. Available at: [Link]
-
Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection By-Products in Drinking Water. ResearchGate. Available at: [Link]
-
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. National Institutes of Health (NIH). Available at: [Link]
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LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer. National Institutes of Health (NIH). Available at: [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. (2019). PubMed. Available at: [Link]
-
UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N -oxide, and β-methylamino- l -alanine in human urine. ResearchGate. Available at: [Link]
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Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell hom. Electronic Journal of Biotechnology. Available at: [Link]
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Bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
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Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
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ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR Air sampling and analysis. Formacare. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-(Dimethylamino)propanal and Its Derivatives
Introduction: The Bifunctional Value of β-Amino Aldehydes
In the landscape of synthetic organic and medicinal chemistry, bifunctional molecules serve as powerful scaffolds for building molecular complexity. 3-(Dimethylamino)propanal is a prime example of such a versatile building block, featuring a nucleophilic tertiary amine and an electrophilic aldehyde group within the same molecule.[1] This arrangement makes it an ideal precursor for synthesizing a wide array of nitrogen-containing heterocycles and other complex molecular architectures.[1] For researchers in drug development and materials science, the ability to precisely characterize this compound and its derivatives is paramount. Purity, structural integrity, and the influence of subtle molecular modifications must be unambiguously determined.
This guide provides an in-depth comparative analysis of this compound and its key derivatives using a multi-technique spectroscopic approach. As Senior Application Scientists, we understand that merely presenting data is insufficient. Therefore, this document delves into the causality behind the observed spectral characteristics, explains the rationale for experimental choices, and provides robust, self-validating protocols for obtaining high-quality data. We will explore how modifications to the alkylamino group and the propyl chain manifest across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
The Spectroscopic Fingerprint: A Multi-Faceted Approach
No single analytical technique can provide a complete picture of a molecule. A comprehensive characterization relies on the synergistic interpretation of data from multiple spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular skeleton, revealing the connectivity and chemical environment of hydrogen and carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides structural clues based on its fragmentation patterns upon ionization.
-
UV-Visible (UV-Vis) Spectroscopy: Probes electronic transitions within the molecule, primarily identifying chromophores like carbonyl groups.
The following diagram illustrates the molecular structures that form the basis of our comparative analysis.
Caption: General workflow for comprehensive spectroscopic characterization.
Protocol 1: NMR Spectroscopy
Causality: Deuterated chloroform (CDCl₃) is the chosen solvent as it effectively dissolves these moderately polar analytes and its residual proton signal (δ 7.26) does not interfere with the key signals of the analytes. A 400 MHz or higher field magnet is specified to ensure sufficient signal dispersion for unambiguous peak assignment.
-
Reagents & Equipment:
-
Analyte (~5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm)
-
400 MHz (or higher) NMR Spectrometer
-
-
Procedure:
-
Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of CDCl₃ in a small vial.
-
Transfer the solution to an NMR tube.
-
Insert the tube into the spectrometer spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).
-
Acquire the ¹³C spectrum (e.g., 1024 scans).
-
Process the data (Fourier transform, phase correction, baseline correction) and calibrate the ¹H spectrum to the TMS signal at 0 ppm.
-
Protocol 2: FTIR Spectroscopy (ATR Method)
Causality: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and requirement for minimal sample, making it ideal for liquid samples.
-
Equipment:
-
FTIR Spectrometer with a Diamond ATR accessory
-
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to ensure atmospheric H₂O and CO₂ are digitally subtracted.
-
Place a single drop of the liquid analyte onto the ATR crystal.
-
Acquire the sample spectrum (typically 32 scans at a resolution of 4 cm⁻¹).
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and verify its cleanliness by taking another background scan.
-
Protocol 3: Mass Spectrometry (ESI Method)
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for these polar, basic molecules. It readily forms protonated molecular ions [M+H]⁺ with minimal fragmentation, making it perfect for accurate molecular weight determination.
-
Reagents & Equipment:
-
Analyte
-
Methanol (HPLC Grade) with 0.1% Formic Acid
-
Mass Spectrometer with ESI source (e.g., Q-TOF)
-
-
Procedure:
-
Prepare a dilute solution of the analyte (~10 µg/mL) in the methanol/formic acid solvent. The acid ensures the amine is protonated for efficient ionization.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).
-
Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-300 Da).
-
To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.
-
Conclusion
The spectroscopic characterization of this compound and its derivatives is a clear demonstration of structure-property relationships. Each analytical technique provides a unique piece of the puzzle, and together they allow for unambiguous identification and differentiation. The aldehyde function is definitively identified by its characteristic ¹H NMR signal (~9.7 ppm), strong C=O stretch in the FTIR (~1725 cm⁻¹), and weak n→π* transition in the UV-Vis spectrum. Modifications to the N-alkyl substituents are most clearly resolved by changes in NMR chemical shifts and splitting patterns, and a predictable mass shift in the base peak of the mass spectrum. Replacing the aldehyde with an alcohol results in a dramatic and easily identifiable shift in all spectroscopic data, highlighting the sensitivity of these techniques to functional group transformations. By employing the multi-technique workflow and robust protocols outlined in this guide, researchers can confidently characterize these valuable synthetic building blocks.
References
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Evaluating the Efficiency of Different Catalysts in 3-(Dimethylamino)propanal Synthesis
An In-Depth Technical Guide
Abstract
3-(Dimethylamino)propanal is a valuable bifunctional building block in organic and medicinal chemistry, prized for its dual reactivity stemming from the aldehyde and dimethylamino groups.[1] Its efficient synthesis is a topic of significant industrial and academic interest. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound and its derivatives. We will delve into the mechanistic underpinnings, process efficiencies, and practical considerations of homogeneous, heterogeneous, and biocatalytic approaches, supported by experimental data and established protocols.
Introduction: The Synthetic Value of a Versatile Intermediate
The unique molecular architecture of this compound, featuring an electrophilic aldehyde and a nucleophilic tertiary amine, makes it a highly versatile precursor for a wide range of complex molecules and heterocyclic structures.[1] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, notably in the construction of quinoline and fused pyridine derivatives.[1] The efficiency and selectivity of its synthesis are paramount, directly impacting the economic viability and environmental footprint of downstream processes. The choice of catalyst is fundamental to steering the reaction towards high yields and purity while minimizing side-product formation.[1] This guide aims to provide researchers, chemists, and process development professionals with a comprehensive evaluation of catalytic strategies to inform their synthetic planning.
Major Synthetic Pathways and Catalytic Intervention
Several synthetic routes to this compound have been established, each amenable to different types of catalysis. The primary methodologies include the Mannich reaction, Michael addition of dimethylamine to acrolein, and reductive amination.
Caption: Key synthetic routes to this compound.
The Mannich Reaction
The Mannich reaction is a cornerstone of aminoalkylation, involving the reaction of a compound with an active hydrogen (like an enolizable aldehyde), formaldehyde, and a secondary amine such as dimethylamine.[1] The reaction proceeds via the formation of a dimethylaminomethyl cation (an Eschenmoser salt precursor), which is then attacked by the enol form of the starting aldehyde.[1]
Catalysis in this context is often managed by controlling the pH. While traditionally conducted in acidic media to promote the formation of the reactive iminium ion, industrial-scale synthesis has shifted towards alkaline conditions (pH 9-11).[1][2] This crucial adjustment circumvents significant drawbacks of acidic environments, most notably the acid-catalyzed trimerization of the aldehyde precursor (e.g., isobutyraldehyde), which drastically reduces the yield of the desired aminoaldehyde.[2]
Michael Addition to Acrolein
The reaction of dimethylamine with acrolein is a direct and industrially relevant route. This pathway begins with a Michael addition to form an enamine intermediate, which must then be hydrogenated to yield the target aldehyde. The choice of hydrogenation catalyst is critical for the efficiency of this final step.
Reductive Amination
Reductive amination offers another powerful method for amine synthesis from carbonyl compounds.[1] For this compound, this would involve the reaction of a precursor like 1,3-propanedial with dimethylamine to form an enamine intermediate, which is then reduced in situ.[1] The success of this one-pot process hinges on a catalyst that can facilitate the reduction of the C=C double bond of the enamine without affecting the aldehyde group.
Comparative Analysis of Catalytic Systems
The efficiency of this compound synthesis is profoundly influenced by the catalyst. The choice between homogeneous and heterogeneous systems involves a trade-off between activity, selectivity, and process considerations like catalyst recovery and reuse.
Homogeneous Catalysis
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild conditions.
-
Rhodium-Phosphine Complexes: In the context of hydroformylation, rhodium-based catalysts are preeminent.[3][4] While not a direct synthesis of this compound itself, hydroformylation of a suitable amino-alkene precursor is a viable pathway. Rhodium catalysts modified with phosphine or phosphite ligands are known for their high turnover numbers and excellent regioselectivity under low pressure.[3][4][5] The electronic and steric properties of the ligand are critical; bulky phosphite ligands, for instance, can enhance reaction rates by facilitating CO dissociation from the metal center.[5] The primary challenge with these systems is the separation of the expensive rhodium catalyst from the product, although aqueous biphasic systems using sulfonated ligands (like TPPTS) have been developed to address this.[5]
-
Acid/Base Catalysis (in Mannich Reactions): As discussed, the pH of the reaction medium itself acts as the catalyst in the Mannich reaction. While simple and inexpensive, precise control is essential. Operating at pH 9-11 for the synthesis of the related 3-dimethylamino-2,2-dimethylpropanal has been shown to produce the aminoaldehyde in high selectivity, avoiding acid-induced side reactions.[1][2]
Heterogeneous Catalysis
Heterogeneous catalysts offer significant operational advantages, including ease of separation, recyclability, and suitability for continuous flow processes.[6][7]
-
Raney-Type Catalysts (Ni, Co): Raney catalysts are highly active hydrogenation catalysts. In a documented synthesis starting from dimethylamine and acrolein, the intermediate enamine is hydrogenated using Raney-Cobalt (Ra-Co).[8] This process, conducted at 80°C and 60 bar of hydrogen pressure, achieved a yield of 80.3% for the desired this compound.[8] Similarly, Raney Nickel is a well-established catalyst for reductive amination processes, capable of reducing nitro compounds in the presence of dimethylation agents to form the desired amino functionality.[9]
-
Supported Noble Metal Catalysts (Pd, Ru): Palladium supported on carbon (Pd/C) is a versatile and common choice for hydrogenation steps.[1] For reactions involving the reduction of nitriles or other precursors, supported palladium catalysts, such as Pd on γ-Alumina (Pd/γ-Al2O3), have demonstrated high conversion and yield in related amine syntheses.[10] Ruthenium-based catalysts are also effective, particularly in more complex transformations.[1] The key advantages of these systems are their high activity and the stability of the support, which allows for multiple reaction cycles.[7]
Emerging Catalytic Frontiers
-
Biocatalysis: The use of enzymes offers a green chemistry approach, operating under mild, aqueous conditions with high selectivity.[11] While specific data for this compound is emerging, one-pot biocatalytic cascades using enzymes like transaminases and oxidases to convert aldehydes into β-amino alcohols (which can be oxidized to the target compound) represent a promising and sustainable future direction.[11]
-
Organocatalysis: Ambifunctional organocatalysts, which possess both acidic and basic sites, can promote efficient reactions, sometimes under solvent-free conditions.[1] The application of catalysts like L-proline, which can be immobilized on solid supports to create a recyclable heterogeneous system, is an active area of research for related transformations.[6]
Data Summary: Performance of Catalytic Systems
| Catalyst Type | Synthetic Route | Catalyst Example | Yield (%) | Key Reaction Conditions | Advantages | Disadvantages & Challenges | Source |
| Heterogeneous | Michael Addition / Hydrogenation | Raney-Cobalt (Ra-Co) | 80.3% | 80°C, 60 bar H₂, NH₃/H₂O | High yield, robust catalyst | High pressure required, catalyst handling | [8] |
| Heterogeneous | Reductive Amination | Raney Nickel | High (not quantified) | Ambient temp, elevated H₂ pressure | Commercially viable, effective for reduction | Pyrophoric nature, high pressure | [9] |
| Homogeneous | Mannich Reaction | Alkaline pH (Base) | High Selectivity | 80-120°C, pH 9-11 | Avoids side reactions, no metal catalyst | Requires precise pH control | [2] |
| Heterogeneous | Hydrogenation | Palladium on Carbon (Pd/C) | Widely effective | Varies | Versatile, common, efficient | Can be expensive, potential for leaching | [1] |
| Homogeneous | Hydroformylation (of precursor) | Rh-phosphine complexes | High TON & Selectivity | Mild T & P | High atom economy, high selectivity | Catalyst separation and cost | [3][5] |
Detailed Experimental Protocols
Trustworthy and reproducible protocols are the foundation of scientific integrity. The following methods are based on documented procedures.
Protocol 1: Synthesis via Michael Addition/Hydrogenation with Raney-Cobalt
This two-step protocol is adapted from a documented industrial process for the synthesis of 3-(Dimethylaminopropyl)amine (DMAPA), where this compound is the key intermediate.[8]
Step 1: Formation of the Enamine Intermediate
-
Reactor Setup: Charge a cooled (4°C) pressure autoclave with 67.6 g (1.5 mol) of dimethylamine.
-
Acrolein Addition: While maintaining the temperature at 4°C, slowly pump 16.8 g (0.3 mol) of acrolein into the autoclave over 60 minutes. The exothermicity of the Michael addition necessitates careful temperature control to prevent polymerization of acrolein.
-
Reaction Completion: Stir the mixture for an additional 15 minutes at 4°C. The conversion of acrolein can be monitored by gas chromatography (GC) to confirm the complete formation of the enamine intermediate.[12]
Step 2: Catalytic Hydrogenation
-
Catalyst Preparation: In a separate high-pressure autoclave, prepare a suspension of 1.8 g of THF-washed Raney-Cobalt (Ra-Co) in 51.0 g of liquid ammonia and 10.8 g of water. The presence of ammonia and water can influence catalyst activity and selectivity.
-
Transfer: Transfer the enamine intermediate from the first autoclave into the second autoclave containing the catalyst suspension by applying hydrogen pressure.
-
Hydrogenation: Heat the second autoclave to 80°C and pressurize with hydrogen to 60 bar.
-
Reaction Monitoring: Maintain the pressure by continuously feeding hydrogen for 2 hours. The reaction is complete when hydrogen uptake ceases.
-
Workup and Analysis: Cool the reactor, vent the pressure, and filter the catalyst. The resulting product mixture can be analyzed by GC, which should show full conversion of the enamine intermediate to this compound with high yield.[8]
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A Comparative Guide: 3-(Dimethylamino)propanal in Skraup vs. Doebner-von Miller Quinoline Syntheses
Introduction: The Enduring Quest for Quinolines
The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the classical methods for its synthesis, the Skraup and Doebner-von Miller reactions are canonical, historically significant routes proceeding through the reaction of anilines with α,β-unsaturated carbonyl compounds.[1][2] The archetypal Skraup reaction utilizes glycerol, which under harsh acidic conditions, dehydrates to form the highly reactive intermediate, acrolein.[3][4] The Doebner-von Miller reaction is a more generalized version, employing pre-formed α,β-unsaturated aldehydes or ketones.[1][5]
Both methods, particularly the classic Skraup synthesis, are often plagued by violent exotherms, harsh conditions (concentrated sulfuric acid, strong oxidants), and the challenging handling of acrolein—a volatile, toxic, and notoriously polymerizable intermediate.[2][5] This guide focuses on a superior alternative: 3-(Dimethylamino)propanal . This stable, bifunctional building block serves as a masked form of acrolein, capable of generating the necessary α,β-unsaturated aldehyde in situ under controlled acidic conditions.[6] We will explore its application in the context of both Skraup and Doebner-von Miller conditions, providing a comparative analysis of the mechanisms, reaction parameters, and practical outcomes to guide researchers in selecting the optimal synthetic strategy.
The Key Player: Understanding this compound
This compound is a Mannich base, a class of compounds characterized by an amino group β to a carbonyl. Its utility in quinoline synthesis stems from its ability to undergo a facile retro-Michael (Hofmann-type) elimination in an acidic medium. Upon protonation of the dimethylamino group, it becomes an excellent leaving group (dimethylamine), resulting in the clean, in situ generation of acrolein.
This approach elegantly circumvents the primary challenges of the classical methods:
-
Safety and Handling: It avoids the need to directly handle the volatile and toxic acrolein.
-
Controlled Release: The gradual, in situ formation of acrolein keeps its concentration low, significantly suppressing the undesired polymerization that plagues reactions where acrolein is added directly or generated rapidly from glycerol.[5]
-
Milder Conditions: The controlled generation of the reactive species can enable the use of less aggressive acid catalysts and milder overall conditions compared to the forceful dehydration of glycerol.
Mechanistic Crossroads: Skraup vs. Doebner-von Miller
When this compound is used, the distinction between the Skraup and Doebner-von Miller reactions becomes a matter of reaction philosophy and conditions rather than a fundamental mechanistic divergence. The core pathway following acrolein formation is identical.
-
In Situ Acrolein Formation: As described above, the aminopropanal eliminates dimethylamine under acidic catalysis to yield acrolein.
-
Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate (Michael) addition to form a 3-(phenylamino)propanal intermediate.[4]
-
Cyclization: The aldehyde is protonated by the acid catalyst, activating it for intramolecular electrophilic aromatic substitution. The electron-rich aniline ring attacks the carbonyl carbon, forming a new six-membered ring.
-
Dehydration & Oxidation: The resulting heterocyclic intermediate readily dehydrates to form 1,2-dihydroquinoline. A subsequent oxidation step, driven by an added oxidizing agent (in the Skraup reaction) or another molecule of the intermediate Schiff base (in some Doebner-von Miller variations), leads to aromatization and the final quinoline product.[3][7]
The primary difference lies in the chosen conditions:
-
A "Skraup-style" synthesis would employ the aminopropanal with a strong dehydrating acid like concentrated H₂SO₄ and a dedicated oxidizing agent (e.g., nitrobenzene or arsenic acid), mimicking the traditional Skraup environment.[2]
-
A "Doebner-von Miller-style" synthesis would utilize the aminopropanal with a Brønsted or Lewis acid (e.g., HCl, p-TsOH) that is sufficient for the elimination and cyclization steps but less harsh than concentrated H₂SO₄.[1]
Comparative Analysis: A Head-to-Head Evaluation
| Parameter | Skraup-Style Synthesis | Doebner-von Miller-Style Synthesis | Rationale & Field Insights |
| Primary Reagents | Aniline, this compound, Oxidizing Agent | Aniline, this compound | The key differentiator is the mandatory inclusion of a strong oxidizing agent in the Skraup protocol. |
| Acid Catalyst | Concentrated H₂SO₄ | HCl, p-TsOH, Lewis Acids (e.g., SnCl₄)[1] | H₂SO₄ acts as both catalyst and dehydrating agent. The DvM approach allows for a wider range of milder acids, improving functional group tolerance. |
| Oxidizing Agent | Required (e.g., Nitrobenzene, As₂O₅)[2][3] | Often not required; intermediates can serve as H-acceptors. Milder oxidants (e.g., air, H₂O₂) can be used.[5] | Avoiding toxic heavy metal oxidants or high-boiling nitrobenzene simplifies workup and improves the green chemistry profile of the reaction. |
| Temperature | High, often >100°C, highly exothermic | Moderate to high, generally more controllable | The controlled generation of acrolein in the DvM-style reaction produces a less violent exotherm, allowing for better temperature management. |
| Typical Yields | Variable, often moderate to low due to charring/polymerization | Generally moderate to good, higher reproducibility | By minimizing acrolein polymerization, the DvM approach typically leads to cleaner reactions and higher isolated yields.[5] |
| Key Advantages | Historically established, powerful for simple quinolines | Milder conditions, better control, higher yields, wider substrate scope, safer operation. | For modern drug discovery and development, control, safety, and substrate scope are paramount, heavily favoring the DvM methodology. |
| Key Disadvantages | Harsh, often violent, poor functional group tolerance, toxic oxidants, significant byproduct formation.[2][5] | May require screening of acid catalysts for optimal performance with specific substrates. | The disadvantages of the classic Skraup conditions are significant barriers to its use in complex molecule synthesis. |
Experimental Protocols: A Practical Guide
The following protocols are representative and should be adapted and optimized for specific substrates. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Doebner-von Miller-Style Synthesis of Quinoline
This protocol prioritizes control and safety by using hydrochloric acid.
Methodology:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add aniline (9.3 g, 0.1 mol).
-
Acidification: Slowly add 6M hydrochloric acid (50 mL) to the aniline with stirring. An exotherm will be observed as aniline hydrochloride is formed.
-
Substrate Addition: Prepare a solution of this compound (11.1 g, 0.11 mol, 1.1 eq) in water (20 mL). Add this solution dropwise to the stirred aniline hydrochloride suspension over 30 minutes at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Carefully basify the dark solution to pH > 10 by the slow addition of 40% (w/v) sodium hydroxide solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude quinoline by vacuum distillation or column chromatography on silica gel.
Protocol 2: Skraup-Style Synthesis of Quinoline
This protocol uses harsher conditions, typical of the Skraup reaction, and requires additional caution.
Methodology:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add concentrated sulfuric acid (36 g, 0.37 mol).
-
Reagent Addition: Cool the acid in an ice bath and slowly add aniline (9.3 g, 0.1 mol), followed by nitrobenzene (6.15 g, 0.05 mol) as the oxidant.
-
Substrate Addition: Slowly add this compound (11.1 g, 0.11 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 100°C.
-
Heating: After the addition is complete, heat the viscous mixture to 120-130°C for 3 hours. Caution: The reaction can be highly exothermic. Maintain vigorous stirring and be prepared to cool the flask if necessary.
-
Work-up: Cool the reaction mixture to below 50°C and cautiously pour it onto 200 g of crushed ice.
-
Neutralization and Extraction: Neutralize the solution with concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10), keeping the mixture cool with an ice bath. Perform a steam distillation or extract with toluene (3 x 75 mL).
-
Purification: Wash the organic extracts with dilute HCl to remove any remaining aniline, then wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by vacuum distillation.
Conclusion and Recommendation
The use of this compound as an acrolein surrogate represents a significant refinement in the synthesis of quinolines via classical methodologies. While it can be adapted to both Skraup and Doebner-von Miller conditions, the comparison clearly demonstrates the superiority of the Doebner-von Miller-style approach. This method provides a more controlled, safer, and often higher-yielding pathway to quinolines by avoiding the dangerously exothermic and degradative conditions of the traditional Skraup reaction.
For researchers, scientists, and drug development professionals, the takeaway is clear: employing this compound within a Doebner-von Miller framework offers the most reliable and versatile strategy. It combines the efficiency of a classical name reaction with the demands of modern synthesis for safety, control, and broader applicability, making it the recommended choice for accessing the valuable quinoline core.
References
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]
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Dyablo, O. V., Pozharskii, A. F., & Nosacheva, E. A. (2018). Methylamino- and dimethylaminoquinolines. Chemistry of Heterocyclic Compounds, 54(1), 1–21. [Link]
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Wikipedia. (2023). Doebner–Miller reaction. [Link]
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Wikipedia. (2023). Skraup reaction. [Link]
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Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
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Chen, C. H., & Shi, F. (2004). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 69(1), 205-208. [Link]
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Vive Chemistry. (2012). Skraup's Synthesis. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 24, 2026, from [Link]
-
Eisch, J. J., & Dluzniewski, T. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Heterocyclic Chemistry, 26(6), 1641-1645. [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from 3-(Dimethylamino)propanal
Introduction: The Versatile Scaffolding Potential of 3-(Dimethylamino)propanal
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel bioactive compounds. This compound, a bifunctional aldehyde, represents a highly versatile and reactive synthon. Its unique structure, featuring both a nucleophilic tertiary amine and an electrophilic aldehyde, renders it an ideal precursor for the construction of a diverse array of heterocyclic scaffolds, particularly quinolines and pyrimidines. This guide provides a comprehensive assessment of the biological activities of compounds synthesized from this valuable building block, offering a comparative analysis against established alternatives and detailing the experimental methodologies required for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to harness the potential of this compound in their own research endeavors.
I. Antimicrobial Activity of Quinolines Derived from a this compound Precursor Analog
The quinoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent antimicrobial properties. The Doebner-von Miller reaction is a classic and robust method for quinoline synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. This compound can serve as a precursor to the in situ generation of acrolein, an α,β-unsaturated aldehyde, making it a valuable substrate for this reaction.
The Causality Behind the Doebner-von Miller Reaction
The acid-catalyzed reaction of an aniline with an α,β-unsaturated aldehyde or ketone, such as the acrolein generated from this compound, proceeds through a series of well-understood steps. The initial Michael addition of the aniline to the unsaturated system is followed by an intramolecular electrophilic cyclization onto the aromatic ring. Subsequent dehydration and oxidation yield the stable aromatic quinoline ring. The choice of aniline derivative and the specific reaction conditions allow for the synthesis of a wide library of substituted quinolines, each with the potential for distinct biological activity.
Caption: General workflow of the Doebner-von Miller reaction for quinoline synthesis.
Comparative Antimicrobial Activity of Quinolines
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against common bacterial pathogens, compared to the standard antibiotic Ciprofloxacin. While not all of these examples are explicitly synthesized from this compound in the cited literature, they represent the class of compounds accessible through this synthetic strategy.
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference Compound (Ciprofloxacin) MIC (µg/mL) | Reference |
| Quinoline Derivatives | N-methylbenzoindolo[3,2-b]-quinoline | Bacillus subtilis | 2 | 0.25 | [1] |
| N-methylbenzoindolo[3,2-b]-quinoline | Staphylococcus aureus | 2 | 0.5 | [1] | |
| 9-bromo indolizinoquinoline-5,12-dione | Escherichia coli | 2 | 0.06 | [1] | |
| 4-amino-6-ether-substituted quinoline | Clostridium difficile | 1.0 | 4.0 | [2] | |
| Sulfonamide-based quinoline | Bacillus cereus | 3.12 | 0.25 | [3] | |
| Fluoroquinolone | Ciprofloxacin | Bacillus subtilis | 0.25 | - | [1] |
| Ciprofloxacin | Staphylococcus aureus | 0.5 | - | [1] | |
| Ciprofloxacin | Escherichia coli | 0.06 | - | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
1. Preparation of Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) cultured to a logarithmic growth phase.
-
Synthesized quinoline derivatives and a reference antibiotic (e.g., Ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Serial Dilution and Inoculation:
-
Add 100 µL of MHB to all wells of the 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculate each well with 10 µL of the prepared bacterial suspension.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
4. Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
II. Anticancer Activity of Pyrimidines Derived from Enaminone Precursors
Enaminones, which can be readily synthesized from this compound and a compound with an active methylene group, are versatile intermediates for the synthesis of various heterocyclic systems, including pyrimidines. These pyrimidine derivatives have shown significant potential as anticancer agents.
Synthesis of Pyrimidines from Enaminone Intermediates
The synthesis of pyrimidines from enaminones typically involves a condensation reaction with a suitable dinucleophile, such as urea, thiourea, or guanidine. This reaction proceeds via a cyclocondensation mechanism, leading to the formation of the pyrimidine ring. The substituents on the enaminone and the dinucleophile can be varied to generate a library of pyrimidine derivatives for biological screening.
Caption: General workflow for the synthesis of pyrimidine derivatives from enaminones.
Comparative Anticancer Activity of Pyrimidines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Derivative 2a | A549 (Lung) | 42 | ~0.1-1 | [4] |
| Derivative 2f | A549 (Lung) | 47.5 | ~0.1-1 | [4] | |
| Thieno[2,3-d]pyrimidines | Derivative 1 | c-Met kinase | 0.0357 | - | [5] |
| Pyrrolo[2,3-d]pyrimidines | Derivative with azepine ring | HT-29 (Colon) | 4.01 | ~0.5-2 | [6] |
| Chemotherapeutic Agent | Doxorubicin | A549 (Lung) | ~0.1-1 | - | - |
| Doxorubicin | HT-29 (Colon) | ~0.5-2 | - | - |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the synthesized pyrimidine derivatives and a reference drug (e.g., Doxorubicin) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
3. MTT Assay:
-
After a 48-72 hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
III. Conclusion and Future Perspectives
This compound stands out as a cost-effective and versatile starting material for the synthesis of biologically active heterocyclic compounds. The straightforward access to quinoline and pyrimidine scaffolds through established synthetic methodologies like the Doebner-von Miller reaction and enaminone cyclocondensations opens up vast possibilities for the exploration of novel antimicrobial and anticancer agents.
The comparative data presented in this guide highlight that derivatives of these scaffolds can exhibit potent biological activities, in some cases comparable to or even exceeding those of standard therapeutic agents. The provided experimental protocols offer a robust framework for the in-house evaluation of newly synthesized compounds.
Future research should focus on the synthesis and screening of a broader range of derivatives prepared from this compound to establish more definitive structure-activity relationships. Furthermore, mechanistic studies to elucidate the specific molecular targets of the most potent compounds will be crucial for their further development as therapeutic leads. The strategic utilization of this compound in combinatorial synthesis workflows, coupled with high-throughput screening, promises to accelerate the discovery of next-generation drug candidates.
References
- Sun, N., et al. (2020). Design, synthesis and antibacterial evaluation of novel N-methylbenzoindolo[3,2-b]-quinoline derivatives. European Journal of Medicinal Chemistry, 187, 111956.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(11), 1138-1142.
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 8-13.
- Patel, R. V., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.
- Hafez, H. N., et al. (2019). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1348-1356.
- Kazemi, M., et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(1), 259-271.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Medicinal Chemistry Letters, 9(11), 1138-1142.
- Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 1-17.
- Gkizis, P. L., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
- Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433-2480.
- Patel, R. V., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.
- A Study Of Synthesis Of Bioactive Heterocycles. (2023). International Journal of Novel Research and Development, 8(5), a485-a492.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21380.
- Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers in Chemistry, 11, 1198533.
- A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Deriv
- A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024). Revista Electronica de Veterinaria, 25(1).
- A Study Of Synthesis Of Bioactive Heterocycles. (2023). International Journal of Novel Research and Development, 8(5), a485-a492.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Biological and Pharmaceutical Sciences, 27(01), 221-235.
- Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025). Molecules, 30(2), 253.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). International Journal of Molecular Sciences, 22(8), 3825.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3913.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 1-17.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4735.
- Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). Molecules, 27(3), 785.
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Safety Operating Guide
A Guide to the Safe Handling of 3-(Dimethylamino)propanal: A Precautionary Approach in the Absence of Specific Safety Data
Understanding the Potential Hazards: An Analysis of Related Compounds
The presence of an aldehyde functional group in 3-(Dimethylamino)propanal, as opposed to an alcohol or ketone in its analogues, suggests a unique reactivity profile. Aldehydes can be susceptible to oxidation and may have different toxicological profiles. However, by examining related structures, we can anticipate a baseline of potential hazards.
Compounds like 3-(dimethylamino)propanol are classified as flammable liquids that can cause severe skin burns and eye damage.[1] The hydrochloride salt of a related propiophenone is categorized as toxic if swallowed and causes skin and serious eye irritation.[2] Therefore, it is prudent to treat this compound as a substance that is potentially flammable, corrosive, and toxic.
Anticipated Hazard Profile (Based on Analogs)
| Hazard Category | Potential Hazard for this compound | Rationale based on Related Compounds |
| Acute Toxicity (Oral) | Potentially Toxic if Swallowed | 3-Dimethylaminopropiophenone hydrochloride is classified as Acute Toxicity, Category 3.[2][3] |
| Flammability | Potentially Flammable Liquid and Vapor | 3-(Dimethylamino)-1-propanol is a flammable liquid.[1] Vapors may form explosive mixtures with air.[4][5] |
| Skin Corrosion/Irritation | Potentially Causes Severe Skin Burns and Irritation | 3-(Dimethylamino)-1-propanol is known to cause severe skin burns.[1] 3-Dimethylaminopropiophenone hydrochloride causes skin irritation.[2] |
| Eye Damage/Irritation | Potentially Causes Serious Eye Damage | Both 3-(dimethylamino)-1-propanol and 3-dimethylaminopropiophenone hydrochloride are cited as causing serious eye damage or irritation.[1][2] |
| Respiratory Irritation | May Cause Respiratory Tract Irritation | Inhalation of vapors of related compounds may cause respiratory irritation.[5][6][7] |
Essential Personal Protective Equipment (PPE): A Conservative Protocol
Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. The following recommendations are based on a conservative assessment and should be the minimum standard adopted.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8] Dispose of contaminated gloves after use.[8]
-
Eye and Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[8] Standard safety glasses are insufficient. Work should be conducted in a fume hood with the sash positioned as low as is practical.
-
Skin and Body Protection: A flame-retardant lab coat is essential. For tasks with a higher risk of splashing or exposure, a chemically resistant apron or a full protective suit should be worn.[8]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, in accordance with your institution's respiratory protection program.[4][9]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in your lab.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[5][7]
-
The storage location should be designated for flammable and corrosive materials.
-
Ensure the container is tightly closed when not in use.[3][5]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[3][7][9]
Handling and Experimental Use
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and have been recently tested.[9] Have a spill kit readily available.
-
Location: All transfers and manipulations of this compound must be performed inside a chemical fume hood.[4]
-
Dispensing: Use spark-proof tools and ground/bond the container and receiving equipment during transfers to prevent static discharge.[4][5]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke in the laboratory area.[2][3]
-
Clothing: Remove any contaminated clothing immediately. Soiled lab coats should be professionally laundered, and disposable items should be treated as hazardous waste.
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as dry sand or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Using spark-proof tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the incident to your institution's environmental health and safety department.
Caption: Workflow for handling a spill of a hazardous chemical like this compound.
Disposal Plan
All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations.[3][4] This should be handled by your institution's certified hazardous waste disposal program. Do not attempt to dispose of this chemical down the drain.[6]
First Aid Measures
Immediate action is critical in the event of an exposure.
-
If Swallowed: Do NOT induce vomiting.[4] Rinse mouth with water.[2] Seek immediate medical attention and call a poison control center.[2][3]
-
If on Skin: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes.[3][4] Seek medical attention.
-
If in Eyes: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[2][3][4] Remove contact lenses if present and easy to do so.[2][4] Continue rinsing and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.
By adopting this cautious and informed approach, you prioritize the safety of yourself and your colleagues, upholding the highest standards of scientific integrity and laboratory practice. Remember, this guide is not a substitute for the manufacturer's Safety Data Sheet, which you must obtain and review before handling this compound.
References
-
3-(Dimethylamino)-1-(2-thienyl)-1-propanol Material Safety Data Sheet. MSDS. [Link]
-
3-(Dimethylamino)-1,2-propanediol Material Safety Data Sheet. Cole-Parmer. [Link]
-
3-(Dimethylamino)-1-propanol Hazard Information. PubChem, National Institutes of Health. [Link]
Sources
- 1. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Dimethylamino-1-propanol(3179-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
